6-Methyl-3-aza-bicyclo[4.1.0]heptane
Description
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Properties
IUPAC Name |
6-methyl-3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7-2-3-8-5-6(7)4-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMMYZWZFOMHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methyl-3-aza-bicyclo[4.1.0]heptane: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 3-azabicyclo[4.1.0]heptane framework represents a pivotal structural motif in contemporary medicinal chemistry, prized for its rigid, three-dimensional topology that allows for precise spatial orientation of pharmacophoric elements. This guide focuses on a key derivative, 6-Methyl-3-aza-bicyclo[4.1.0]heptane, providing an in-depth exploration of its fundamental properties, a robust and detailed synthetic protocol, and a thorough characterization workflow. Furthermore, we delve into the extensive applications of this scaffold, particularly its role in the development of novel therapeutics targeting the central nervous system, such as triple reuptake inhibitors for the treatment of depression. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutic agents.
Introduction: The Significance of the 3-azabicyclo[4.1.0]heptane Scaffold
In the landscape of drug discovery, the quest for novel molecular architectures that offer both structural rigidity and synthetic accessibility is perpetual. Bicyclic systems, such as the 3-azabicyclo[4.1.0]heptane core, have emerged as "privileged scaffolds" due to their frequent appearance in biologically active compounds. The fusion of a piperidine ring with a cyclopropane ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
The specific subject of this guide, this compound, incorporates a methyl group on the cyclopropane ring. This seemingly minor addition can have profound effects on the molecule's physicochemical properties and its interactions with biological macromolecules. The methyl group can influence lipophilicity, metabolic stability, and the orientation of other substituents, making it a valuable tool for fine-tuning the pharmacological profile of drug candidates.
The most prominent application of the 3-azabicyclo[4.1.0]heptane scaffold has been in the development of triple reuptake inhibitors (TRIs). These agents simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), offering the potential for a broader spectrum of antidepressant activity and a more rapid onset of action compared to single or dual-acting agents[1][2]. The rigid bicyclic core of this compound serves as an excellent platform for orienting the necessary pharmacophoric groups to interact with all three monoamine transporters[3][4].
Physicochemical and Structural Properties
| Property | Value (Hydrochloride Salt) | Reference |
| CAS Number | 910789-29-6 | N/A |
| Molecular Formula | C₇H₁₄ClN | N/A |
| Molecular Weight | 147.65 g/mol | N/A |
| Appearance | Pale-yellow to Yellow-brown Solid | N/A |
| IUPAC Name | 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride | N/A |
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available materials. A logical and field-proven approach involves the cyclopropanation of a suitably protected tetrahydropyridine precursor. The following protocol outlines a detailed, step-by-step methodology.
Proposed Synthetic Pathway
The synthesis commences with the protection of the nitrogen atom of 4-methyl-1,2,3,6-tetrahydropyridine, followed by a Simmons-Smith cyclopropanation, and concluding with deprotection to yield the target compound.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
-
To a solution of 4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.
Causality: The Boc protecting group is chosen for its stability under the conditions of the subsequent cyclopropanation reaction and its facile removal under acidic conditions.
Step 2: Synthesis of tert-butyl 6-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
-
To a solution of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in DCM (0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add diethylzinc (Et₂Zn, 1.5 eq) dropwise.
-
Stir the mixture for 20 minutes at 0 °C.
-
Add diiodomethane (CH₂I₂, 1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality: The Simmons-Smith reaction is a reliable and stereospecific method for the cyclopropanation of alkenes. The use of diethylzinc (Furukawa modification) often provides higher yields and better reproducibility compared to the classical zinc-copper couple[5][6][7].
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the purified N-Boc-6-methyl-3-azabicyclo[4.1.0]heptane (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (excess) or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether to obtain the pure this compound hydrochloride.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent.
Causality: Acidic conditions are standard for the cleavage of the Boc protecting group, yielding the desired amine salt, which is often a stable and easily handled solid.
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are anticipated:
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the cyclopropyl protons in the upfield region (approx. 0.5-1.5 ppm), the methyl group as a doublet, and protons on the piperidine ring at various chemical shifts. The protons adjacent to the nitrogen would be deshielded. |
| ¹³C NMR | Characteristic upfield signals for the cyclopropyl carbons, a signal for the methyl carbon, and signals for the carbons of the piperidine ring. |
| IR | N-H stretching vibration for the secondary amine (free base) around 3300-3500 cm⁻¹, and C-H stretching and bending vibrations. |
| Mass Spec (ESI) | For the free base, a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. |
Applications in Medicinal Chemistry: A Scaffold for Triple Reuptake Inhibitors
The 3-azabicyclo[4.1.0]heptane scaffold has been extensively explored in the development of triple reuptake inhibitors (TRIs) for the treatment of major depressive disorder[1][3]. The rigid framework allows for the precise positioning of substituents to achieve balanced inhibitory activity at SERT, NET, and DAT.
Pharmacophore Model and Structure-Activity Relationships (SAR)
A general pharmacophore model for TRIs based on this scaffold includes:
-
A basic nitrogen atom (the '3-aza' position) that forms a salt bridge in the transporter binding pocket.
-
An aromatic moiety, often substituted, that engages in hydrophobic and/or π-stacking interactions.
-
An additional functional group that can act as a hydrogen bond acceptor or donor to fine-tune activity, particularly at the dopamine transporter.
Caption: Pharmacophore model for TRIs based on the 3-azabicyclo[4.1.0]heptane scaffold.
The introduction of a methyl group at the 6-position, as in this compound, can influence the overall conformation of the molecule and the orientation of other substituents. This can lead to:
-
Altered Binding Affinity: The methyl group may introduce favorable or unfavorable steric interactions within the binding pocket of the transporters.
-
Modified Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
-
Blocked Metabolic Sites: The methyl group could block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the compound.
Research on related compounds has shown that even small structural modifications on the bicyclic core can significantly impact the SERT/NET/DAT inhibition ratio, allowing for the "titration" of the pharmacological profile to achieve a desired therapeutic effect.
Conclusion
This compound is a valuable building block in medicinal chemistry, embodying the principles of a privileged scaffold. Its rigid, three-dimensional structure provides a robust platform for the development of novel therapeutics, particularly in the realm of central nervous system disorders. The synthetic route presented herein offers a practical and scalable method for its preparation. The extensive research into the broader 3-azabicyclo[4.1.0]heptane class, especially as triple reuptake inhibitors, provides a strong rationale for the continued investigation of 6-methyl and other derivatives in the pursuit of innovative and more effective medicines. This guide serves as a foundational resource to facilitate and inspire such future research endeavors.
References
-
Micheli, F., Cavanni, P., Andreotti, D., Arban, R., Benedetti, R., Bertani, B., ... & Post, C. (2010). 6-(3, 4-Dichlorophenyl)-1-[(methyloxy) methyl]-3-azabicyclo [4.1. 0] heptane: a new potent and selective triple reuptake inhibitor. Journal of medicinal chemistry, 53(13), 4989-5001. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415.
-
Guiard, B., El Mansari, M., Merali, Z., & Blier, P. (2011). A new class of antidepressant drugs in the treatment of psychiatric disorders: the triple reuptake inhibitors. Psychiatric Disorders-Trends and Developments. [Link]
-
Tu, G., Fu, T., Yang, F., Yang, J., Zhang, Z., Yao, X., ... & Zhu, F. (2021). Understanding the polypharmacological profiles of triple reuptake inhibitors by molecular simulation. ACS chemical neuroscience, 12(15), 2824-2836. [Link]
-
Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. PubMed. [Link]
-
Wiley Online Library. (n.d.). Supporting Information. [Link]
-
IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]
-
Wiley-VCH. (n.d.). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane... [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
NIH. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
ResearchGate. (n.d.). Synthesis of azabicyclo[4.1.0]heptane derivatives from α‐halohydrazones. [Link]
-
ResearchGate. (n.d.). Simmons‐Smith reaction. [Link])
Sources
- 1. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methyl-3-aza-bicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 3-azabicyclo[4.1.0]heptane scaffold is a rigid, three-dimensional pharmacophore that has garnered significant interest in medicinal chemistry. Its unique conformational constraints and stereochemical complexity make it an attractive template for the design of novel therapeutics targeting the central nervous system and other biological systems. This guide focuses on a specific, yet foundational, member of this class: 6-Methyl-3-aza-bicyclo[4.1.0]heptane. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how," grounding theoretical concepts in practical, field-proven insights. This document will delve into the synthesis, stereochemistry, characterization, and potential applications of this intriguing molecule, with the aim of empowering researchers to leverage its potential in their drug discovery endeavors.
Core Molecular Attributes and Identification
This compound is a bicyclic amine featuring a piperidine ring fused with a cyclopropane ring. The methyl group at the 6-position introduces a key stereocenter, influencing the molecule's overall topology and its potential interactions with biological targets.
Table 1: Compound Identification
| Property | Value | Source |
| IUPAC Name | 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride | |
| CAS Number | 910789-29-6 (for hydrochloride salt) | [1][2][3] |
| Molecular Formula | C₇H₁₃N (free base), C₇H₁₄ClN (HCl salt) | [2] |
| Molecular Weight | 111.18 g/mol (free base), 147.65 g/mol (HCl salt) | [2] |
| Canonical SMILES | CC12C(C1)CNCC2 | [3] |
The hydrochloride salt is the most common commercially available form, enhancing the compound's stability and solubility in aqueous media, which is often advantageous for biological testing and formulation studies.
Caption: 2D structure of this compound.
Strategic Synthesis of the Azabicyclo[4.1.0]heptane Core
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust synthetic strategy can be devised based on established methodologies for analogous structures. The most logical and versatile approach involves the cyclopropanation of a suitable tetrahydropyridine precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to a 4-methyl-1,2,3,6-tetrahydropyridine as the key intermediate. This intermediate can be cyclopropanated to form the desired bicyclic system. The tetrahydropyridine itself can be synthesized from readily available starting materials.
Caption: Retrosynthetic analysis for this compound.
Proposed Synthetic Pathway and Experimental Protocol
This proposed synthesis is a multi-step process that offers good control over the introduction of the methyl group and the formation of the cyclopropane ring. The use of a nitrogen protecting group (e.g., Boc or Cbz) is crucial for directing the reactivity and ensuring the stability of the intermediates.
Step 1: Synthesis of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine
The synthesis begins with the readily available N-Boc-4-piperidone. A Grignard reaction with methylmagnesium bromide, followed by acid-catalyzed dehydration, will yield the desired tetrahydropyridine intermediate.
-
Rationale: The Boc protecting group is ideal for this step as it is stable to the basic conditions of the Grignard reaction and can be readily removed later under acidic conditions. The dehydration step is typically efficient for tertiary alcohols.
Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0°C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq), and heat to reflux with a Dean-Stark apparatus for 4 hours.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-4-methyl-1,2,3,6-tetrahydropyridine.
Step 2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes. It involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple.
-
Rationale: The Simmons-Smith reaction is known for its stereospecificity (syn-addition) and tolerance of various functional groups, including the Boc-protected amine.
Protocol:
-
To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add diiodomethane (1.5 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in diethyl ether to the carbenoid mixture.
-
Heat the reaction to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography to yield N-Boc-6-methyl-3-aza-bicyclo[4.1.0]heptane.
Step 3: Deprotection
The final step is the removal of the Boc protecting group to yield the target free amine, which can then be converted to the hydrochloride salt.
-
Rationale: Trifluoroacetic acid (TFA) is a standard reagent for the efficient cleavage of Boc groups, typically affording clean and high-yielding deprotection.
Protocol:
-
Dissolve the N-Boc-6-methyl-3-aza-bicyclo[4.1.0]heptane (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and add a solution of HCl in diethyl ether (1.0 M) until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid.
Caption: Proposed synthetic workflow for this compound HCl.
Stereochemical Considerations
The presence of stereocenters at C1, C6, and potentially C7 (depending on the cyclopropanation outcome) makes the stereochemistry of this compound a critical aspect. The Simmons-Smith cyclopropanation of the tetrahydropyridine intermediate will likely result in a mixture of diastereomers. The facial selectivity of the cyclopropanation can be influenced by steric hindrance from the methyl group and the conformation of the piperidine ring.
The separation of these diastereomers can be achieved by chiral chromatography (HPLC or SFC) or by diastereomeric salt resolution. The absolute stereochemistry of each isomer would need to be determined by advanced techniques such as X-ray crystallography of a suitable derivative or by detailed 2D NMR studies (e.g., NOESY).
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of structurally related compounds found in the literature.[4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Cyclopropane Protons (C1, C7): Complex multiplets in the upfield region (δ 0.5-1.5 ppm).Methyl Protons (C6-CH₃): A doublet around δ 1.0-1.2 ppm.Piperidine Protons (C2, C4, C5): A series of multiplets in the δ 2.5-3.5 ppm range, likely showing complex splitting patterns due to the rigid bicyclic system. |
| ¹³C NMR | Cyclopropane Carbons (C1, C7): Signals in the upfield region (δ 15-30 ppm).Methyl Carbon (C6-CH₃): A signal around δ 20-25 ppm.Piperidine Carbons (C2, C4, C5): Signals in the δ 40-60 ppm range. |
| IR (Infrared) | N-H Stretch (free base): A broad peak around 3300-3400 cm⁻¹.C-H Stretch: Peaks around 2850-3000 cm⁻¹.N-H Bend: A peak around 1600-1650 cm⁻¹. |
| Mass Spec (ESI) | [M+H]⁺ (free base): Calculated m/z = 112.1126; Observed m/z ≈ 112.1. |
Applications in Drug Discovery and Development
The 3-azabicyclo[4.1.0]heptane scaffold is a key component in several classes of neurologically active agents. Its rigid structure allows for precise positioning of substituents to interact with specific receptor binding pockets.
Triple Reuptake Inhibitors (TRIs)
Derivatives of 3-azabicyclo[4.1.0]heptane have been extensively explored as potent inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[5] These triple reuptake inhibitors have potential applications in the treatment of major depressive disorder and other mood disorders. The 6-methyl substituent can play a crucial role in modulating the potency and selectivity profile across these three transporters.
Monoamine Oxidase (MAO) Substrates and Inhibitors
The structurally related 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane has been studied as a substrate for monoamine oxidase B (MAO-B). This suggests that the this compound core could be a valuable starting point for the design of novel MAO inhibitors for the treatment of neurodegenerative diseases such as Parkinson's disease.
Conclusion and Future Outlook
This compound represents a foundational building block with significant potential in the field of drug discovery. Its synthesis, while requiring careful execution of stereoselective reactions, is achievable through established chemical transformations. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to serve as a valuable resource for researchers. Future work in this area could focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of a wider range of substitutions on the bicyclic core to generate novel chemical entities with tailored pharmacological profiles. The inherent rigidity and three-dimensionality of this scaffold will undoubtedly continue to inspire the design of next-generation therapeutics.
References
- Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry.
- de Meijere, A., et al. Supporting Information for: A New Versatile and General Route to Vinyl- and Other Substituted Aziridines and their Ring-Opening Reactions. Wiley-VCH.
-
Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. PubMed. [Link]
Sources
- 1. WO2010133569A1 - Azabicyclo[4.1.0]heptane derivatives - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride [synhet.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methyl-3-aza-bicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methyl-3-aza-bicyclo[4.1.0]heptane, a bicyclic amine of significant interest in medicinal chemistry. This document delves into its fundamental molecular properties, plausible synthetic routes, potential therapeutic applications, and essential safety protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
Core Molecular Attributes
This compound is a saturated heterocyclic compound featuring a fused cyclopropane and piperidine ring system. The presence of the methyl group and the bicyclic structure imparts a distinct three-dimensional architecture, a desirable feature for achieving high selectivity and potency in drug candidates.
Molecular Formula and Weight
The chemical properties of this compound are summarized in the table below. The molecular formula of the free base is C₇H₁₃N.[1][2][3][4] The corresponding molecular weight is a critical parameter for a range of analytical and experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | Inferred from hydrochloride salt |
| Molecular Weight | 111.18 g/mol | [1][2][3][4] |
| CAS Number (Hydrochloride) | 910789-29-6 | |
| PubChem CID (Hydrochloride) | 44138764 | |
| IUPAC Name | 6-methyl-3-azabicyclo[4.1.0]heptane | - |
Structural Representation
The bicyclic nature of this compound introduces stereoisomerism, which can have profound implications for its biological activity. The relative stereochemistry of the methyl group and the cyclopropane ring fusion can lead to different diastereomers.
Caption: 2D structure of this compound.
Synthesis and Characterization
While specific literature detailing the synthesis of the this compound free base is limited, a plausible synthetic route can be extrapolated from established methods for analogous azabicyclic systems.[5][6] A potential synthetic pathway is outlined below, commencing from readily available starting materials.
Proposed Synthetic Protocol
A viable approach involves the cyclopropanation of a suitable tetrahydropyridine precursor. This method offers a convergent and efficient means to construct the bicyclic core.
Step 1: Synthesis of N-protected 4-methyl-1,2,3,6-tetrahydropyridine
-
Reaction: Commercially available 4-methyl-1,2,3,6-tetrahydropyridine is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent steps.
-
Reagents: 4-methyl-1,2,3,6-tetrahydropyridine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine), and a solvent like dichloromethane (DCM).
-
Procedure: To a solution of 4-methyl-1,2,3,6-tetrahydropyridine in DCM, triethylamine is added, followed by the slow addition of Boc₂O. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product, tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate, is then isolated and purified.
Step 2: Cyclopropanation
-
Reaction: The protected tetrahydropyridine undergoes a Simmons-Smith or a similar cyclopropanation reaction to introduce the cyclopropane ring.
-
Reagents: Diiodomethane (CH₂I₂) and a zinc-copper couple (or diethylzinc).
-
Procedure: The N-Boc protected tetrahydropyridine is dissolved in a suitable solvent (e.g., diethyl ether). The Simmons-Smith reagent is then added portion-wise, and the reaction is stirred, often with gentle heating, to completion. The resulting N-Boc-6-methyl-3-azabicyclo[4.1.0]heptane is isolated and purified by column chromatography.
Step 3: Deprotection
-
Reaction: The Boc protecting group is removed under acidic conditions to yield the final product.
-
Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like DCM or dioxane.
-
Procedure: The N-Boc protected bicyclic compound is dissolved in the chosen solvent, and the acid is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure, and the resulting salt can be neutralized with a base to obtain the free base, this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum would be complex due to the rigid bicyclic system. Key signals would include a singlet or doublet for the methyl group protons, and a series of multiplets in the aliphatic region corresponding to the protons on the piperidine and cyclopropane rings. The chemical shifts and coupling constants would be diagnostic of the specific stereoisomer.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The methyl carbon would appear at a characteristic upfield chemical shift.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. A key feature would be the N-H stretching vibration of the secondary amine, which would appear as a moderate to weak band in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 111. Subsequent fragmentation patterns would be characteristic of the bicyclic amine structure.[8]
Applications in Drug Discovery
The 3-azabicyclo[4.1.0]heptane scaffold is recognized as a "bioisostere" of piperidine, offering a more rigid and three-dimensionally defined structure. This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.
Triple Reuptake Inhibitors (TRIs)
A significant area of investigation for derivatives of 3-azabicyclo[4.1.0]heptane is in the development of triple reuptake inhibitors (TRIs).[9][10] TRIs simultaneously block the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This pharmacological profile is believed to offer a broader spectrum of antidepressant efficacy and potentially a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).
The rationale behind this approach is that by modulating all three monoamine systems, a more comprehensive treatment of the complex neurobiology of depression can be achieved.
Caption: Mechanism of action of a Triple Reuptake Inhibitor (TRI).
Safety and Handling
As a bicyclic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following are general guidelines based on the handling of similar chemical entities.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should always be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential.
-
Body Protection: A lab coat should be worn, and for larger quantities, a chemical-resistant apron may be necessary.
Handling and Storage
-
Ventilation: All handling of the compound should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Spills: In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of neuroscience. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of biological targets. While specific experimental data for the free base is not extensively documented in publicly available literature, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. As research in this area continues, a deeper understanding of the properties and therapeutic potential of this and related compounds is anticipated.
References
-
Wikipedia. C7H13N. [Link]
-
ChemSynthesis. heptanenitrile. [Link]
-
National Institute of Standards and Technology. Heptanonitrile. [Link]
-
National Institute of Standards and Technology. Heptanonitrile - Condensed phase thermochemistry data. [Link]
-
National Center for Biotechnology Information. Heptanenitrile. [Link]
- Google Patents. Azabicyclo[4.1.
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. [Link]
-
3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
ResearchGate. Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. [Link]
-
ResearchGate. Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. [Link]
-
National Institute of Standards and Technology. 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. [Link]
-
National Center for Biotechnology Information. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
American Elements. 7,7-dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride. [Link]
- Google Patents. Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
National Institute of Standards and Technology. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester. [Link]
-
MDPI. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. [Link]
-
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
-
National Center for Biotechnology Information. 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: Further Insights Into a Class of Triple Re-Uptake Inhibitors. [Link]
Sources
- 1. C7H13N - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Heptanonitrile [webbook.nist.gov]
- 4. Heptanenitrile | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wiley-vch.de [wiley-vch.de]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: further insights into a class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diplomatacomercial.com [diplomatacomercial.com]
A Technical Guide to the Structural Elucidation of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[4.1.0]heptane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of neurologically active agents. The introduction of substituents, such as a methyl group at the C-6 position, creates stereochemical complexity that necessitates a rigorous and systematic approach to structure elucidation. This in-depth technical guide provides a comprehensive framework for the definitive characterization of 6-Methyl-3-aza-bicyclo[4.1.0]heptane, integrating synthetic strategy, advanced spectroscopic techniques, and logical data interpretation. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of novel bicyclic amines.
Introduction: The Significance of the Azabicyclo[4.1.0]heptane Core
The fusion of a piperidine ring with an aziridine ring to form the 3-azabicyclo[4.1.0]heptane system results in a conformationally constrained scaffold with a unique three-dimensional architecture. This rigidity is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. The strained aziridine ring, a three-membered heterocycle, imparts distinct reactivity to the molecule.[1][2] Derivatives of this bicyclic system have been investigated for their potential as triple reuptake inhibitors, highlighting their therapeutic promise.
The subject of this guide, this compound, introduces a methyl substituent on the cyclopropane ring, which gives rise to multiple potential stereoisomers. The precise determination of both the relative and absolute stereochemistry is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3] This guide will therefore emphasize a holistic approach to elucidation, from initial synthesis to unambiguous stereochemical assignment.
Proposed Synthetic Pathway and Purification
A plausible and efficient synthesis of the target compound is a prerequisite for its characterization. Drawing from established methodologies for the synthesis of related azabicyclo[4.1.0]heptane derivatives, a multi-step sequence is proposed.[4][5]
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine.
-
To a solution of N-Boc-4-piperidone in a suitable aprotic solvent (e.g., THF) at -78 °C, add a solution of vinyllithium or a similar vinyl anion equivalent.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting tertiary alcohol is then subjected to dehydration using a reagent such as Martin's sulfurane or under acidic conditions to yield the desired tetrahydropyridine.
-
-
Step 2: Simmons-Smith Cyclopropanation.
-
To a solution of the tetrahydropyridine from Step 1 in an appropriate solvent (e.g., dichloromethane), add a solution of diethylzinc.
-
Slowly add diiodomethane at 0 °C.
-
Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry, and concentrate.
-
-
Step 3: Boc Deprotection.
-
Dissolve the N-Boc protected product from Step 2 in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting salt can be neutralized with a suitable base and the free amine extracted.
-
Purification Protocol
-
Chromatography: The crude product from each step should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes for the Boc-protected intermediates, and a more polar system such as dichloromethane/methanol/ammonium hydroxide for the final free amine).
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous elucidation of the molecular structure.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Expected Result: For this compound (C₇H₁₃N), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 112.1121. High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.
-
Fragmentation Pattern: The EI mass spectrum would be expected to show characteristic fragmentation patterns for bicyclic amines, including loss of the methyl group and cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR).
-
Expected Absorptions:
-
N-H stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C-H stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and potentially a weaker absorption just above 3000 cm⁻¹ for the C-H bonds of the cyclopropane ring.
-
N-H bend: An absorption in the range of 1590-1650 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed connectivity and stereochemistry of the molecule. The analysis of a full suite of 1D and 2D NMR experiments is required.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C1 | ~30-35 | ~1.0-1.5 | m |
| C2 | ~45-50 | ~2.8-3.2 | m |
| C4 | ~45-50 | ~2.8-3.2 | m |
| C5 | ~25-30 | ~1.6-2.0 | m |
| C6 | ~20-25 | ~0.8-1.2 | m |
| C7 | ~20-25 | ~0.4-0.8 | m |
| CH₃ | ~15-20 | ~1.0-1.3 | d |
| NH | - | ~1.5-2.5 | br s |
Note: These are estimated chemical shifts and will be highly dependent on the solvent and the specific stereoisomer.
Detailed NMR Analysis Workflow
Caption: A systematic workflow for NMR-based structure elucidation.
Step-by-Step NMR Interpretation Protocol
-
¹H NMR:
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to infer the number of neighboring protons. The protons on the cyclopropane ring are expected to be in the upfield region (0.4-1.5 ppm).[6]
-
The methyl group should appear as a doublet.
-
-
¹³C NMR and DEPT:
-
Count the number of distinct carbon signals to confirm the molecular formula.
-
Use DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
COSY (Correlation Spectroscopy):
-
Identify proton-proton coupling networks. This will be crucial for tracing the connectivity within the piperidine ring and from the ring to the cyclopropane protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Correlate each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Identify correlations between protons and carbons that are two or three bonds away. This is key for establishing the connectivity across quaternary carbons and confirming the overall bicyclic framework. For instance, correlations from the methyl protons to C-6 and C-1 would be expected.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
These experiments are critical for determining the relative stereochemistry. Correlations are observed between protons that are close in space, regardless of their bonding connectivity.
-
For example, a NOE correlation between the methyl protons and a proton on the piperidine ring would indicate their cis relationship. The presence or absence of specific NOEs between the cyclopropane protons and the piperidine ring protons will define the syn or anti configuration of the bicyclic system.
-
Stereochemical Considerations and Assignment
This compound has two stereocenters (C-1 and C-6), leading to the possibility of enantiomeric pairs of diastereomers (cis and trans).
-
Cis Isomer: The methyl group is on the same side of the six-membered ring as the aziridine nitrogen.
-
Trans Isomer: The methyl group is on the opposite side of the six-membered ring from the aziridine nitrogen.
The NOESY/ROESY experiments are the primary method for assigning this relative stereochemistry. For absolute stereochemical determination, chiral separation techniques followed by analysis using methods like circular dichroism (CD) spectroscopy or X-ray crystallography of a suitable crystalline derivative would be necessary.
Conclusion: A Self-Validating Approach to Structure Elucidation
The definitive structural elucidation of this compound is achieved through a multi-faceted and self-validating analytical strategy. The proposed synthesis provides a reliable route to the target molecule, and the subsequent purification ensures the integrity of the sample for analysis. The collective data from mass spectrometry, IR spectroscopy, and a comprehensive suite of NMR experiments provides a network of interlocking evidence. Each piece of data should be consistent with the others, and any discrepancies must be rigorously investigated. The final proposed structure, complete with its stereochemical assignment, should be the only one that satisfies all of the observed experimental data. This systematic approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent use of this molecule in research or drug development.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Yadav, N. N., & Ha, H. J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), 57572. Retrieved from [Link]
-
Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane.... (n.d.). Retrieved from [Link]
-
3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. (n.d.). Retrieved from [Link]
-
Castagnoli, K., et al. (2008). Stereochemical studies on the novel monoamine oxidase B substrates (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane. Bioorganic & Medicinal Chemistry, 16(7), 3697-3704. Retrieved from [Link]
-
Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. (n.d.). Retrieved from [Link]
-
Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Aziridine. Retrieved from [Link]
-
Recent Developments in the Biosynthesis of Aziridines. (n.d.). Retrieved from [Link]
Sources
- 1. Aziridine - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Biosynthesis of Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemical studies on the novel monoamine oxidase B substrates (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. smolecule.com [smolecule.com]
An In-depth Technical Guide to the Spectroscopic Data of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of the 3-Azabicyclo[4.1.0]heptane Scaffold
The 3-azabicyclo[4.1.0]heptane framework is a key structural motif in medicinal chemistry, recognized for its role in the development of potent and selective triple reuptake inhibitors, which have significant therapeutic potential in the management of depressive disorders.[1] The rigid, three-dimensional topology of this bicyclic system provides a unique scaffold for the precise spatial orientation of pharmacophoric elements, enabling fine-tuning of interactions with biological targets. The introduction of a methyl group at the 6-position, as in 6-Methyl-3-aza-bicyclo[4.1.0]heptane, is anticipated to influence the molecule's conformational preferences, metabolic stability, and receptor binding affinity.
Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities. This guide serves to bridge the current gap in available data by providing a detailed predictive analysis of the key spectroscopic features of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds reported in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of related azabicyclic systems.[2]
2.1.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereocenters. The protons of the cyclopropane ring are anticipated to appear in the upfield region, a characteristic feature of such strained ring systems.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₃ (at C6) | 1.0 - 1.2 | Doublet | The methyl group will be split by the adjacent proton on the cyclopropane ring. |
| Cyclopropane Protons (H1, H5, H6) | 0.5 - 1.8 | Multiplets | These protons will exhibit complex splitting patterns due to geminal and vicinal couplings. |
| CH₂ (at C2, C4) | 2.5 - 3.5 | Multiplets | Protons adjacent to the nitrogen atom will be deshielded and will likely show complex splitting. |
| CH₂ (at C7) | 1.2 - 2.0 | Multiplets | These methylene protons are part of the six-membered ring. |
| NH | 1.5 - 3.0 | Broad Singlet | The chemical shift of the N-H proton is concentration and solvent dependent and may exchange with D₂O. |
Expertise & Experience Insights: The diastereotopic nature of the methylene protons in the piperidine ring will likely result in distinct signals for the axial and equatorial protons, further complicating the spectrum. The use of two-dimensional NMR techniques, such as COSY and HSQC, would be essential for definitive assignment of all proton and carbon signals.
2.1.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information about the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ (at C6) | 15 - 25 | The methyl carbon will be in the typical aliphatic region. |
| Cyclopropane Carbons (C1, C5, C6) | 10 - 30 | The carbons of the cyclopropane ring are characteristically shielded. |
| CH₂ (at C2, C4) | 40 - 55 | Carbons adjacent to the nitrogen atom are deshielded. |
| CH₂ (at C7) | 20 - 35 | The methylene carbon of the six-membered ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H and C-H bonds.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H Stretch | Medium, Broad |
| 2850 - 3000 | C-H Stretch (Aliphatic) | Strong |
| 1450 - 1470 | C-H Bend (CH₂) | Medium |
| 1370 - 1380 | C-H Bend (CH₃) | Medium |
| 1000 - 1250 | C-N Stretch | Medium |
Trustworthiness: The presence of a broad absorption in the 3300-3500 cm⁻¹ region, which disappears or shifts upon deuteration, would provide strong evidence for the N-H functionality. The characteristic C-H stretching frequencies of the cyclopropane ring may also be observable around 3050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
2.3.1. Predicted Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₇H₁₃N, with a molecular weight of 111.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 111.
The fragmentation of the parent carbocycle, bicyclo[4.1.0]heptane, is known to proceed through the loss of small neutral molecules like ethylene and propylene. A similar fragmentation pattern, influenced by the presence of the nitrogen atom and the methyl group, is expected for this compound.
Key Predicted Fragments:
-
[M-1]⁺ (m/z 110): Loss of a hydrogen atom.
-
[M-15]⁺ (m/z 96): Loss of a methyl radical (•CH₃).
-
[M-28]⁺ (m/z 83): Loss of ethylene (C₂H₄), a common fragmentation pathway for six-membered rings.
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a highly favorable process for amines, leading to the formation of stable iminium ions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices for the characterization of small organic molecules.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to facilitate the complete and unambiguous assignment of all proton and carbon signals.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place the solution in a liquid IR cell.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the empty sample holder or the pure solvent.
-
Acquire the sample spectrum and ratio it against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or gas chromatography for volatile compounds).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and major fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and determination of the elemental composition, utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Visualization of Key Concepts
Molecular Structure
Caption: 2D representation of this compound.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from structurally related compounds, we have been able to construct a detailed and scientifically grounded forecast of the NMR, IR, and MS data for this molecule. The experimental protocols provided offer a clear roadmap for the acquisition of this data. It is our hope that this guide will serve as a valuable resource for researchers working with this and similar bicyclic amine scaffolds, facilitating their identification and characterization, and ultimately accelerating the pace of drug discovery and development.
References
-
Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. [Link]
-
Di, M., et al. (2018). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 3(36), 10183-10187. [Link]
-
NIST Chemistry WebBook. (n.d.). Bicyclo[4.1.0]heptane. [Link]
-
Ifeadike, C. P., et al. (2014). Stereochemical studies on the novel monoamine oxidase B substrates (1R, 6S)- and (1S, 6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane. Bioorganic & Medicinal Chemistry, 22(5), 1686-1694. [Link]
Sources
An In-depth Technical Guide to the Synthetic Routes of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Methyl-3-aza-bicyclo[4.1.0]heptane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutics, offering the potential for enhanced target affinity and improved pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important bicyclic amine, with a focus on practical, field-proven methodologies. We will delve into the key transformations, mechanistic underpinnings, and experimental considerations necessary for the successful synthesis of this target molecule.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to a cyclopropanation reaction as the key bond-forming step. The cyclopropane ring can be installed onto a suitable alkene precursor, namely a protected 4-methyl-1,2,3,6-tetrahydropyridine. This precursor, in turn, can be synthesized from a commercially available starting material, N-protected 4-piperidone.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic approach forms the basis of the synthetic routes detailed in this guide. The use of a nitrogen protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial for preventing side reactions and ensuring the desired reactivity throughout the synthesis.
Part 1: Synthesis of the Tetrahydropyridine Precursor
The initial stage of the synthesis focuses on the preparation of the key intermediate, N-Boc-4-methyl-1,2,3,6-tetrahydropyridine. A robust and widely applicable method involves a two-step sequence starting from N-Boc-4-piperidone.
Grignard Addition of Methylmagnesium Bromide
The first step is a nucleophilic addition of a methyl group to the ketone functionality of N-Boc-4-piperidone. Methylmagnesium bromide is a suitable Grignard reagent for this transformation, affording the corresponding tertiary alcohol.
Experimental Protocol:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of N-Boc-4-piperidone in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (typically 3 M in diethyl ether) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Dehydration to the Alkene
The tertiary alcohol obtained from the Grignard reaction is then dehydrated to form the desired tetrahydropyridine. This elimination reaction is typically acid-catalyzed.
Experimental Protocol:
-
Dissolve the crude tertiary alcohol in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-4-methyl-1,2,3,6-tetrahydropyridine.
Part 2: Cyclopropanation of the Tetrahydropyridine Precursor
The crucial step in the synthesis is the construction of the cyclopropane ring. The Simmons-Smith reaction is a classic and highly effective method for the cyclopropanation of alkenes and is well-suited for this transformation.[1][2]
The Simmons-Smith Reaction: Mechanism and Key Considerations
The Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which is generated in situ from diiodomethane and a zinc-copper couple.[1] The reaction is stereospecific, with the methylene group adding to the same face of the double bond.
Caption: Overview of the Simmons-Smith Cyclopropanation.
Experimental Protocol (Classic Simmons-Smith):
-
Activate zinc dust by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dry under vacuum.
-
Prepare a zinc-copper couple by treating the activated zinc with a solution of copper(II) sulfate in water, followed by washing and drying.
-
In a flame-dried flask under a nitrogen atmosphere, suspend the zinc-copper couple in anhydrous diethyl ether.
-
Add a solution of diiodomethane in diethyl ether dropwise to the suspension. A gentle reflux should be observed, indicating the formation of the carbenoid.
-
After the initial exotherm subsides, add a solution of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine in diethyl ether to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the zinc salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-6-methyl-3-azabicyclo[4.1.0]heptane.
Modifications of the Simmons-Smith Reaction
Several modifications to the original Simmons-Smith protocol have been developed to improve reactivity, yield, and substrate scope.
-
Furukawa Modification: This method utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[2] The reaction is generally faster and more reproducible.
-
Charette Asymmetric Cyclopropanation: For the synthesis of enantiomerically enriched cyclopropanes, a chiral ligand can be employed in conjunction with the Simmons-Smith reagent. The Charette protocol often utilizes a chiral dioxaborolane ligand derived from a tartrate.
| Method | Zinc Source | Carbene Source | Key Advantages |
| Classic Simmons-Smith | Zn(Cu) couple | CH₂I₂ | Well-established, cost-effective |
| Furukawa Modification | Et₂Zn | CH₂I₂ | Higher reactivity, more reproducible |
| Charette Asymmetric | Et₂Zn | CH₂I₂ | Enantioselective |
Part 3: Deprotection to Yield the Final Product
The final step in the synthesis is the removal of the Boc protecting group to afford the free amine, this compound. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve the N-Boc-6-methyl-3-azabicyclo[4.1.0]heptane in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in a minimal amount of water and basify with a strong base, such as sodium hydroxide, to a pH of >12.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the final product, this compound.
Asymmetric Synthesis Considerations
For applications in drug development, the synthesis of a single enantiomer of this compound is often required. Asymmetric cyclopropanation reactions are the most direct approach to achieving this. The Charette asymmetric cyclopropanation, which employs a stoichiometric chiral ligand, is a well-established method.[3] Alternatively, catalytic asymmetric cyclopropanation methods using chiral transition metal complexes, such as those based on rhodium or copper, can also be employed. These catalytic methods offer the advantage of using a smaller amount of the chiral source.
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established and robust organic transformations. The key steps involve the formation of a tetrahydropyridine precursor followed by a stereospecific cyclopropanation reaction. The choice of the specific cyclopropanation method can be tailored to the desired outcome, with options available for both racemic and enantioselective synthesis. The protocols outlined in this guide provide a solid foundation for researchers and scientists to access this important molecular scaffold for further investigation and application in drug discovery and development.
References
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DEVCOM-CBC-TR-1871.
- Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998). Charette Asymmetric Cyclopropanation. Journal of the American Chemical Society, 120(45), 11943-11952.
- Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropane derivatives from olefins. Tetrahedron Letters, 7(28), 3353-3354.
Sources
A Technical Guide to the Synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane: Core Starting Materials and Synthetic Strategies
Introduction
The 6-methyl-3-aza-bicyclo[4.1.0]heptane scaffold represents a class of saturated, conformationally restricted bicyclic amines. These structures are of significant interest in medicinal chemistry and drug development. The fusion of a cyclopropane ring onto a piperidine core introduces a high degree of three-dimensionality and rigidity, properties that are increasingly sought after to improve the selectivity, potency, and pharmacokinetic profiles of drug candidates. The cyclopropane motif can act as a bioisostere for a gem-dimethyl group or a double bond, while the bicyclic system locks the nitrogen atom and the methyl group into well-defined spatial orientations. This guide provides an in-depth technical overview of the principal synthetic strategies for constructing this valuable scaffold, focusing on the selection of starting materials and the causality behind key experimental choices.
Part 1: Synthesis via Cyclopropanation of a Tetrahydropyridine Intermediate
This classical and highly scalable approach is arguably the most robust and field-proven method for accessing the 3-aza-bicyclo[4.1.0]heptane core. The strategy relies on a logical, stepwise construction: first, the formation of a six-membered nitrogen heterocycle, followed by the stereospecific installation of the cyclopropane ring.
1.1. Core Principle & Choice of Starting Material
The foundation of this synthesis is the use of 4-methylpyridine (4-picoline) as the primary starting material. This choice is driven by several key factors:
-
Commercial Availability and Cost: 4-picoline is an inexpensive, readily available bulk chemical.
-
Inherent Functionality: It contains the requisite nitrogen atom and the methyl group at the correct relative positions (1,4-substitution) that will ultimately translate to the desired C6 methyl group in the final product.
-
Chemical Tractability: The pyridine ring is amenable to N-alkylation and subsequent partial reduction to the critical tetrahydropyridine intermediate, which possesses the necessary olefin for cyclopropanation.
The overall workflow involves protecting the nitrogen, reducing the aromatic ring to introduce an isolated double bond, cyclopropanating this double bond, and finally, deprotecting the nitrogen to yield the target secondary amine.
1.2. Synthetic Workflow and Experimental Protocols
The synthesis can be dissected into three primary stages, each with a specific strategic goal. A process closely related to this has been successfully employed for the synthesis of key intermediates for the Janus kinase inhibitor, Tofacitinib, demonstrating its industrial relevance.[1][2][3]
Caption: Synthetic workflow from 4-methylpyridine.
Stage A: Preparation of the Tetrahydropyridine Core
The initial step transforms the flat, aromatic starting material into a flexible, partially saturated ring suitable for cyclopropanation.
-
Step A.1: N-Alkylation (Quaternization)
-
Purpose: To activate the pyridine ring for reduction and to install a protecting group on the nitrogen. The benzyl group is an ideal choice as it is robust and can be cleanly removed in the final step via hydrogenolysis.
-
Protocol:
-
To a solution of 4-methylpyridine (1.0 eq.) in a suitable solvent like toluene or acetonitrile, add benzyl chloride (1.05 eq.).
-
Heat the mixture at reflux for 12-16 hours. The product, N-benzyl-4-methylpyridinium chloride, will precipitate from the solution upon cooling.
-
Filter the solid precipitate, wash with cold toluene or diethyl ether, and dry under vacuum. The salt is typically used in the next step without further purification.
-
-
-
Step A.2: Partial Reduction
-
Purpose: To selectively reduce the pyridinium salt to the 1,2,3,6-tetrahydropyridine isomer. This isomer is crucial as it contains a trisubstituted double bond that is the site of the subsequent cyclopropanation.
-
Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that, under controlled conditions (typically in a protic solvent like methanol or ethanol at low temperatures), preferentially attacks the pyridinium salt at the C2 position. A subsequent hydride shift and protonation sequence leads to the thermodynamically stable tetrahydropyridine product.[4]
-
Protocol:
-
Suspend the N-benzyl-4-methylpyridinium chloride (1.0 eq.) in methanol at 0 °C.
-
Add sodium borohydride (1.5-2.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by carefully adding water, and then concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine, which can be purified by column chromatography or vacuum distillation.
-
-
Stage B: Simmons-Smith Cyclopropanation
This is the key bond-forming reaction that constructs the bicyclic core. The Simmons-Smith reaction is a stereospecific cheletropic reaction that converts an alkene into a cyclopropane without altering the stereochemistry of the substituents.[5][6][7]
-
Principle: The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple. This carbenoid delivers a methylene (:CH₂) group to both carbons of the double bond in a concerted fashion.[5][8]
-
Protocol:
-
Activate zinc dust by stirring with a copper(I) chloride solution or by treating with copper(II) acetate and acetic acid to form the Zn-Cu couple. Filter and dry the couple.
-
Suspend the activated Zn-Cu couple (2.0-3.0 eq.) in anhydrous diethyl ether or dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of diiodomethane (CH₂I₂) (1.5-2.0 eq.) in the same solvent dropwise. A gentle reflux may be observed, indicating the formation of the carbenoid.
-
After the initial exotherm subsides, add a solution of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq.) to the carbenoid mixture.
-
Stir the reaction at reflux for 12-24 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite to remove the zinc salts.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, 3-benzyl-6-methyl-3-aza-bicyclo[4.1.0]heptane, is purified by column chromatography.
-
Stage C: N-Deprotection
The final step is the removal of the benzyl protecting group to furnish the target secondary amine.
-
Principle: Catalytic hydrogenolysis is the method of choice for cleaving N-benzyl groups. The reaction proceeds cleanly, and the by-product (toluene) is volatile and easily removed.
-
Protocol:
-
Dissolve the purified 3-benzyl-6-methyl-3-aza-bicyclo[4.1.0]heptane (1.0 eq.) in a solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% by weight).
-
Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator at 1-3 atm).
-
Stir vigorously at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, carefully filter the mixture through celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. It can be further purified by distillation or converted to a crystalline salt (e.g., HCl salt) for easier handling and storage.
-
| Step | Starting Material | Key Reagents | Typical Conditions | Product |
| A.1 | 4-Methylpyridine | Benzyl Chloride | Toluene, Reflux, 12-16h | N-Benzyl-4-methylpyridinium Chloride |
| A.2 | N-Benzyl-4-methylpyridinium Chloride | Sodium Borohydride (NaBH₄) | Methanol, 0°C to RT, 4-6h | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine |
| B | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Diiodomethane (CH₂I₂), Zn-Cu couple | Diethyl Ether, Reflux, 12-24h | 3-Benzyl-6-methyl-3-aza-bicyclo[4.1.0]heptane |
| C | 3-Benzyl-6-methyl-3-aza-bicyclo[4.1.0]heptane | H₂, 10% Palladium on Carbon (Pd/C) | Ethanol, RT, 1 atm, 8-16h | This compound |
Part 2: Synthesis via Intramolecular Cyclization Strategies
Modern catalytic methods offer elegant and often more atom-economical alternatives for constructing the bicyclic scaffold. These strategies typically involve designing a precursor that undergoes a metal-catalyzed cascade reaction to form both rings in a single, highly efficient transformation.
2.1. Gold-Catalyzed Cycloisomerization of Cyclopropenes
This approach builds the 3-aza-bicyclo[4.1.0]heptane system from a monocyclic, nitrogen-containing cyclopropene derivative.[9][10]
-
Principle & Starting Material: The synthesis starts with an N-allyl-substituted cyclopropenylcarbinyl sulfonamide .
-
Mechanism: The reaction is initiated by the coordination of a gold(I) catalyst (e.g., AuCl) to the cyclopropene ring. This induces an electrophilic ring-opening, generating a reactive vinyl gold carbene intermediate. This carbene is then trapped intramolecularly by the tethered allyl group in a cyclopropanation event, diastereoselectively forming the fused bicyclic system.[9][11]
-
Experimental Protocol (General):
-
To a solution of the N-allyl cyclopropenylcarbinyl sulfonamide substrate (1.0 eq.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at 0 °C, add a catalytic amount of gold(I) chloride (AuCl, 5 mol%).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, the reaction mixture is typically filtered through a short pad of silica gel and concentrated to yield the 3-aza-bicyclo[4.1.0]heptane product, often in excellent yield and with high diastereoselectivity.[9]
-
Caption: Gold-catalyzed cycloisomerization pathway.
2.2. Radical-Mediated Cyclization of Aza-1,6-Enynes
Transition-metal-free radical cyclizations provide another powerful route. A straightforward methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives.[12]
-
Principle & Starting Material: This method uses a suitably substituted aza-1,6-enyne , a linear precursor containing both an alkene and an alkyne separated by a nitrogen atom.
-
Mechanism: While various mechanisms exist, a general pathway involves the generation of a radical species that initiates a cascade cyclization. For instance, an oxidative process can trigger a 6-endo-dig cyclization onto the alkyne, followed by a 3-exo-trig ring closure onto the alkene, forming the bicyclic system in a single step. This approach can lead to highly functionalized derivatives, such as triones, under specific oxidative conditions.[12]
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own merits.
-
The Tetrahydropyridine Route: Starting from 4-methylpyridine, this multi-step pathway is the most established and scalable method. It relies on classical, well-understood reactions like partial reduction and Simmons-Smith cyclopropanation, making it highly suitable for large-scale production and process optimization.
-
Intramolecular Catalytic Routes: Methods such as gold-catalyzed cycloisomerization or radical-mediated cyclizations offer more elegant and convergent syntheses. These approaches showcase the power of modern catalysis to construct complex molecular architectures with high efficiency and atom economy, often from acyclic precursors.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, desired substitution patterns, and available resources. The foundational tetrahydropyridine strategy remains the workhorse for accessing the core scaffold, while catalytic methods provide powerful alternatives for analogue synthesis and methodology development.
References
-
de Haro, T., & Nevado, C. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(18), 4144–4147. [Link]
-
Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 323-329. [Link]
-
Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib | Abstract. Der Pharma Chemica. [Link]
-
de Haro, T., & Nevado, C. (2010). Synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes by gold-catalyzed cycloisomerization of cyclopropenes. PubMed. [Link]
-
Zhu, P., Tang, X., & Shi, M. (2015). Gold‐Catalyzed Intramolecular Cyclizations of Cyclopropenes with Propargylic Esters. ChemistryOpen, 5(1), 33–37. [Link]
-
Singh, S., & Singh, P. P. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
-
Request PDF. (n.d.). Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Marrone, M., et al. (2018). Tofacitinib synthesis: a comprehensive review. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
Patel, H. H., et al. (2016). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Omega. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. research.unl.pt [research.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes by gold-catalyzed cycloisomerization of cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold-Catalyzed Synthesis of Small Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"6-Methyl-3-aza-bicyclo[4.1.0]heptane" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel three-dimensional scaffolds to unlock new biological activities and improve the physicochemical properties of drug candidates. Among these, saturated bicyclic systems have garnered significant attention as bioisosteres for aromatic and heteroaromatic rings. This guide provides a comprehensive overview of 6-Methyl-3-aza-bicyclo[4.1.0]heptane, a unique bicyclic amine featuring a strained aziridine ring fused to a six-membered piperidine core. This document aims to serve as a technical resource, consolidating available data on its physical and chemical properties, synthesis, reactivity, and safety considerations to support its application in research and drug development.
Molecular Structure and Physicochemical Properties
This compound is a saturated bicyclic amine with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol . The structure features a piperidine ring fused with a methyl-substituted aziridine ring, creating a rigid three-dimensional framework. The presence of the nitrogen atom and the strained three-membered ring are key determinants of its chemical behavior.
Stereochemistry and Conformational Analysis
The fusion of the cyclopropane and piperidine rings in the 3-aza-bicyclo[4.1.0]heptane core results in a conformationally restricted system. The relative orientation of the methyl group on the aziridine ring and the stereochemistry at the bridgehead carbons give rise to several possible diastereomers and enantiomers. The conformational flexibility of the six-membered ring is significantly reduced compared to a simple piperidine, which has important implications for its interaction with biological targets. Detailed conformational analysis, often aided by computational modeling and NMR studies, is crucial for understanding the spatial arrangement of substituents and predicting binding affinities.[1]
Physical and Chemical Properties
Experimentally validated physical properties for the free base of this compound are not widely available in the public domain. However, predicted values provide useful estimates for its handling and characterization. The compound is typically available as its hydrochloride salt, which is a pale-yellow to yellow-brown solid.[2]
| Property | Predicted Value (Free Base) | Reference |
| Molecular Formula | C₇H₁₃N | N/A |
| Molecular Weight | 111.18 g/mol | N/A |
| Boiling Point | 150.8 ± 8.0 °C | [3] |
| Density | 0.958 ± 0.06 g/cm³ | [3] |
| pKa | 11.48 ± 0.40 | [3] |
The predicted high pKa suggests that this compound is a relatively strong base, readily forming salts with acids. Its solubility is expected to be higher in organic solvents than in water, although the hydrochloride salt should exhibit aqueous solubility.
Synthesis and Purification
General Synthetic Strategies
A common approach involves the intramolecular cyclization of a suitably functionalized piperidine precursor. For instance, an efficient synthesis of functionalized azabicyclo[4.1.0]heptane derivatives has been reported starting from a tetrahydropyridine derivative, which is then elaborated to a common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate.[4][5] This intermediate can then be further modified to introduce the methyl group.
Another potential route involves the reaction of a cyclohexene oxide with methylamine to form an intermediate, which is then cyclized to the desired bicyclic system.[6]
Caption: A generalized workflow for the synthesis of the 3-azabicyclo[4.1.0]heptane core.
Purification and Characterization
Purification of bicyclic amines like this compound can be challenging due to their basic nature, which can lead to strong interactions with acidic silica gel during column chromatography. The use of amine-functionalized silica or the addition of a small amount of a competing amine (e.g., triethylamine) to the eluent can mitigate this issue and improve separation.[7]
Characterization is typically performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the molecule. While specific data for the title compound is scarce, related structures show characteristic shifts for the protons and carbons of the bicyclic core.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, often showing characteristic losses of small molecules from the bicyclic system.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as N-H stretches in the free base.[12]
Chemical Reactivity
The chemical reactivity of this compound is dominated by the strained aziridine ring. This "spring-loaded" three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles, making it a versatile intermediate for the synthesis of more complex piperidine derivatives.
Ring-Opening Reactions
The aziridine ring can be opened by nucleophiles under acidic conditions, which activate the aziridine by protonation to form a more reactive aziridinium ion.[13][14] The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks at the bridgehead carbon or the other carbon of the aziridine ring) is influenced by steric and electronic factors of both the substrate and the incoming nucleophile.
Caption: Generalized pathway for the acid-catalyzed ring-opening of the aziridine ring.
The reactivity of the nitrogen atom as a nucleophile or base can also be exploited in various chemical transformations.
Applications in Drug Discovery and Development
Bicyclic scaffolds such as 3-azabicyclo[4.1.0]heptane are of significant interest in drug discovery as they can serve as rigid, three-dimensional bioisosteres for planar aromatic rings. This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.
Derivatives of the 3-azabicyclo[4.1.0]heptane core have been investigated for a range of biological targets, including opioid receptors and as triple reuptake inhibitors.[15] The rigid nature of the scaffold allows for a more defined presentation of pharmacophoric elements to a biological target, which can lead to increased potency and selectivity.
Safety, Handling, and Storage
Compounds containing an aziridine moiety should be handled with caution due to their potential reactivity and toxicity.[16]
Health and Environmental Hazards
Aziridine-containing compounds are often classified as hazardous. They can be irritants to the skin, eyes, and respiratory system. Due to their reactivity, they can also be mutagenic and carcinogenic.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling these compounds.[16] Work should be conducted in a well-ventilated fume hood.
Storage and Stability
This compound and its derivatives should be stored in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[16] The strained aziridine ring can be sensitive to heat and light, which may lead to decomposition or polymerization. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and carbon dioxide.
Conclusion
This compound represents a valuable and underexplored scaffold for medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure and the reactive aziridine ring offer numerous opportunities for the development of novel chemical entities with unique biological activities. While further experimental data on its physical properties and reactivity are needed, the information compiled in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this intriguing molecule. As with all reactive chemical species, appropriate safety precautions are paramount when handling and utilizing this compound in the laboratory.
References
-
MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
This journal is © The Royal Society of Chemistry 2015. [Link]
-
Supporting Information - Wiley-VCH. [Link]
-
Synthesis, conformational analysis, and the glycosidic coupling reaction of substituted 2,7-dioxabicyclo[4.1.0]heptanes: 1,2-anhydro-3,4-di-O-benzyl-beta-L - PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Foresight. (2024, August 28). New Regulatory Measures Proposed for Aziridine Compounds. [Link]
-
Supporting Information. (2020, August 26). [Link]
-
Two Divergent Enyne Cycloisomerization Routes Mediated by Monoallenylidene Pd(II) Catalysts - DOI. [Link]
-
Request PDF. (2023, December 20). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. [Link]
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
-
Supporting Information - Wiley-VCH. [Link]
-
Enantioselective Intramolecular Copper-Catalyzed Aziridination of Sulfamates - Thieme Connect. (2007, March 12). [Link]
-
Request PDF. Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. [Link]
-
The Royal Society of Chemistry. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. [Link]
-
Request PDF. Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. [Link]
-
arkat usa. Stereoselective cyclization of silylated epoxy aldehydes into piperidines. Effect of the silicon group. [Link]
-
PubMed Central (PMC) - PubMed Central. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. [Link]
-
The Royal Society of Chemistry. (2016). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. [Link]
- Google Patents. Azabicyclo[4.1.
-
3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. [Link]
-
ResearchGate. Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
-
NIH. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. [Link]
-
PubMed. (2018, August 22). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. [Link]
-
Doc Brown's Chemistry. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and.... [Link]
-
Synthesis of tricyclic bioactive compounds Reactivity of cyclopropanated 2-pyrones and 2- pyridinones. (2021, July 23). [Link]
-
Publikationsserver der Universität Regensburg. (2022, May 10). Dissertation. [Link]
-
Cheméo. Chemical Properties of Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1«alpha. [Link]
-
Google Patents. Preparation method for 7-methyl-aza-bicyclo[1][16]heptane.
Sources
- 1. Synthesis, conformational analysis, and the glycosidic coupling reaction of substituted 2,7-dioxabicyclo[4.1.0]heptanes: 1,2-anhydro-3,4-di-O-benzyl-beta-L- and beta-D-rhamnopyranoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane [smolecule.com]
- 3. Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1«alpha»,3«alpha»,6«alpha»)- (CAS 18968-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1α,3α,6α)- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.aip.org [pubs.aip.org]
- 10. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 6-Methyl-3-aza-bicyclo[4.1.0]heptane: A Technical Guide for Drug Discovery Professionals
Introduction: The Promise of Rigid Scaffolds in CNS Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of pharmacophoric features is paramount. The 3-aza-bicyclo[4.1.0]heptane core represents a "privileged structure," a rigid and sp³-enriched framework that presents functional groups in a well-defined spatial orientation.[1][2] This structural rigidity is highly advantageous in drug design, as it can lead to increased potency and selectivity for biological targets by minimizing the entropic penalty upon binding. This guide provides an in-depth exploration of the potential biological activities of a specific, yet under-investigated derivative, 6-Methyl-3-aza-bicyclo[4.1.0]heptane, offering a roadmap for its evaluation as a potential therapeutic agent.
Our analysis of structurally related compounds reveals two primary, high-probability avenues for the biological activity of this compound: modulation of monoamine transporters and interaction with monoamine oxidase B (MAO-B). This document will delve into the rationale behind these hypotheses and provide detailed, actionable protocols for their investigation.
Hypothesized Biological Targets and Therapeutic Rationale
Based on the established pharmacology of analogous compounds, we propose two primary hypotheses for the biological activity of this compound.
Hypothesis 1: Monoamine Reuptake Inhibition
Derivatives of 3-aza-bicyclo[4.1.0]heptane have been identified as potent triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression, anxiety disorders, and other mood-related conditions.[3][4] Specifically, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane has demonstrated high in vitro potency and selectivity for SERT, NET, and DAT, coupled with excellent bioavailability and brain penetration.
The core 3-aza-bicyclo[4.1.0]heptane structure likely serves as the foundational scaffold for interaction with these transporters. The methyl group at the 6-position of our target compound may influence the binding affinity and selectivity profile across the three transporters. Therefore, we hypothesize that this compound will exhibit inhibitory activity at SERT, NET, and DAT, positioning it as a potential candidate for the treatment of depressive and anxiety disorders.
Hypothesis 2: Monoamine Oxidase-B (MAO-B) Interaction
Another compelling line of investigation stems from the finding that 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane acts as a substrate for monoamine oxidase-B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine and other monoamines in the brain.[5] Its inhibition can increase dopamine levels, a therapeutic strategy employed in the management of Parkinson's disease.[6] Furthermore, elevated MAO-B activity is implicated in the pathophysiology of Alzheimer's disease, suggesting that its inhibitors may have neuroprotective effects.[7][8]
Given that a structurally similar compound is a known MAO-B substrate, it is plausible that this compound could also interact with this enzyme, either as a substrate or an inhibitor. Such an interaction would open up therapeutic possibilities in the realm of neurodegenerative diseases.
Investigational Workflow: A Multi-pronged Approach
To systematically evaluate the potential biological activities of this compound, we propose a tiered investigational workflow, commencing with in silico predictions to refine our hypotheses, followed by robust in vitro validation.
Part 1: In Silico Profiling
Computational methods provide a rapid and cost-effective means to initially assess the plausibility of our hypotheses and to predict the compound's drug-like properties.[9]
Molecular Docking Studies
Objective: To predict the binding affinity and mode of interaction of this compound with the human SERT, NET, DAT, and MAO-B proteins.
Methodology:
-
Protein Preparation: Obtain crystal structures of hSERT, hNET, hDAT, and hMAO-B from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.
-
Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the active sites of the prepared protein structures.
-
Analysis: Analyze the predicted binding poses and scoring functions to estimate the binding affinity. Visualize the interactions to identify key hydrogen bonds, hydrophobic interactions, and other binding determinants.
ADMET Prediction
Objective: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound.
Methodology: Employ commercially available or open-source software (e.g., SwissADME, pkCSM) to predict key physicochemical and pharmacokinetic parameters.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight ( g/mol ) | [Predicted] | Adherence to Lipinski's Rule of Five (<500) |
| LogP | [Predicted] | Lipophilicity and potential for BBB penetration |
| H-bond Donors/Acceptors | [Predicted] | Adherence to Lipinski's rules (≤5 donors, ≤10 acceptors) |
| Blood-Brain Barrier (BBB) | [Predicted] | Likelihood of CNS penetration |
| CYP450 Inhibition | [Predicted] | Potential for drug-drug interactions |
| hERG Inhibition | [Predicted] | Potential for cardiotoxicity |
| Ames Mutagenicity | [Predicted] | Potential for mutagenicity |
Part 2: In Vitro Experimental Validation
Following the in silico assessment, in vitro assays are essential to empirically determine the biological activity of this compound.
Monoamine Transporter Uptake Inhibition Assays
Objective: To quantify the inhibitory potency of this compound on SERT, NET, and DAT.
This can be achieved using cell lines stably expressing the respective human transporters and measuring the uptake of a radiolabeled or fluorescent substrate.[10]
Detailed Protocol (Radiolabeled Substrate Uptake Assay):
-
Cell Culture: Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate media.
-
Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound or vehicle control for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add a solution containing a fixed concentration of the respective radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]Norepinephrine for NET, [³H]Dopamine for DAT).
-
Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature to allow for substrate uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Monoamine Oxidase-B (MAO-B) Enzyme Activity Assay
Objective: To determine if this compound inhibits or is a substrate of human MAO-B.
A fluorometric assay is a sensitive method for measuring MAO-B activity.[11]
Detailed Protocol (Fluorometric MAO-B Inhibition Assay):
-
Reagent Preparation: Prepare assay buffer, a solution of human recombinant MAO-B, a suitable substrate (e.g., benzylamine), and a fluorescent probe that detects hydrogen peroxide (a byproduct of the MAO reaction).
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound or controls, and the MAO-B enzyme.
-
Pre-incubation: Incubate for a short period to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add the substrate and the fluorescent probe to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the fluorescence intensity at regular intervals using a plate reader (excitation/emission wavelengths appropriate for the probe).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.
| Assay Component | Description |
| Enzyme Source | Human recombinant MAO-B |
| Substrate | Benzylamine or other MAO-B specific substrate |
| Detection Method | Fluorometric detection of H₂O₂ production |
| Positive Control | Selegiline (a known MAO-B inhibitor) |
| Data Output | IC50 value for inhibition of MAO-B activity |
Conclusion and Future Directions
This technical guide outlines a systematic and scientifically rigorous approach to elucidating the potential biological activities of this compound. The proposed workflow, integrating in silico prediction with in vitro validation, provides a solid foundation for assessing its potential as a modulator of monoamine transporters and/or MAO-B.
Positive results from these initial studies would warrant further investigation, including selectivity profiling against other receptors and transporters, and progression into more complex cellular and in vivo models to evaluate efficacy and safety. The unique structural attributes of the 3-aza-bicyclo[4.1.0]heptane scaffold, combined with the insights gained from the proposed research, hold significant promise for the development of novel therapeutics for CNS disorders.
References
-
In silico methods in drug target and lead prediction. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Popik, P., & Kozela, E. (2005). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Neuropsychopharmacology, 30(2), 314-323. Retrieved January 19, 2026, from [Link]
-
Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). BioVision. Retrieved January 19, 2026, from [Link]
-
Yang, J., Wang, Y., & Li, E. Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry, an Asian journal, e202500824. Advance online publication. Retrieved January 19, 2026, from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. Retrieved January 19, 2026, from [Link]
-
Ogunboyo, O. E., et al. (2025). Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. Molecular Biology Reports, 52(1), 10349. Retrieved January 19, 2026, from [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66, 12.16.1–12.16.17. Retrieved January 19, 2026, from [Link]
-
In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). Methods in Molecular Biology. Retrieved January 19, 2026, from [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved January 19, 2026, from [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in molecular biology (Clifton, N.J.), 2558, 35–43. Retrieved January 19, 2026, from [Link]
-
Simmler, L. D., et al. (2016). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 19(6), pyw002. Retrieved January 19, 2026, from [Link]
-
In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (2025). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of medicinal chemistry, 53(13), 4989–5001. Retrieved January 19, 2026, from [Link]
-
Monoamine reuptake inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). MethodsX, 5, 355-362. Retrieved January 19, 2026, from [Link]
-
Ayaz, M., et al. (2020). Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease. Current pharmaceutical design, 26(29), 3547–3560. Retrieved January 19, 2026, from [Link]
-
Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.). BioSci Publisher. Retrieved January 19, 2026, from [Link]
-
What are Monoamine reuptake inhibitor and how do they work? (2024). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2015). The Journal of pain, 16(8), 758–768. Retrieved January 19, 2026, from [Link]
-
DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. (n.d.). IRIS. Retrieved January 19, 2026, from [Link]
-
Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
New Methods for Predicting Drug Molecule Activity Using Deep Learning. (2024). BioSci Publisher. Retrieved January 19, 2026, from [Link]
-
Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 5. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors [mdpi.com]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopioneer.com.tw [biopioneer.com.tw]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-Methyl-3-aza-bicyclo[4.1.0]heptane core is a fascinating and increasingly important structural motif in modern medicinal chemistry. Its rigid, three-dimensional topology offers a unique scaffold for the development of novel therapeutics, particularly in the realm of neuroscience. This guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of this compound and its derivatives. We will delve into the fundamental chemical principles that underpin its synthesis, elucidate the causality behind key experimental choices, and explore its applications in drug discovery, most notably as a cornerstone for potent triple reuptake inhibitors.
Introduction: The Rise of sp³-Rich Scaffolds in Drug Discovery
For decades, medicinal chemistry has often focused on flat, aromatic molecules. However, the pursuit of novel chemical space and improved drug-like properties has led to a renaissance in the use of sp³-rich, three-dimensional scaffolds. These structures offer a number of advantages, including the potential for greater metabolic stability, improved solubility, and more precise interactions with biological targets. The 3-aza-bicyclo[4.1.0]heptane framework, characterized by a fused piperidine and cyclopropane ring system, is a prime example of such a scaffold. The introduction of a methyl group at the 6-position further enhances its structural complexity and provides a key handle for modulating its pharmacological profile.
Historical Perspective: From Bicyclic Amines to Targeted Therapeutics
The journey to the synthesis and application of this compound is not a linear path to a single discovery, but rather an evolution of synthetic methodologies and a growing understanding of the pharmacological importance of rigid bicyclic amines.
The foundational chemistry for constructing the bicyclo[4.1.0]heptane system has roots in the development of cyclopropanation reactions. The Simmons-Smith reaction , discovered in the late 1950s, provided a reliable method for converting alkenes to cyclopropanes and has been a workhorse in this field.[1][2][3] The application of this and other cyclopropanation methods to cyclic amines and their precursors paved the way for the synthesis of the 3-aza-bicyclo[4.1.0]heptane core.
Early investigations into this class of compounds were largely of academic interest, exploring the stereochemical outcomes of reactions on these rigid systems. However, the turn of the 21st century saw a surge in interest from the pharmaceutical industry. Researchers began to recognize that the 3-aza-bicyclo[4.1.0]heptane scaffold could serve as a conformationally restricted analog of piperidine, a common motif in centrally active drugs. This conformational rigidity was hypothesized to lead to higher receptor affinity and selectivity.
A significant breakthrough came with the discovery that derivatives of this scaffold could act as potent triple reuptake inhibitors (TRIs) , simultaneously blocking the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4][5] This multimodal mechanism of action holds promise for the treatment of depression and other neuropsychiatric disorders with a potentially improved efficacy and side-effect profile compared to single- or dual-acting agents.[6] This discovery propelled the 3-aza-bicyclo[4.1.0]heptane scaffold, and its substituted variants like the 6-methyl derivative, into the spotlight of modern drug discovery.
Synthetic Strategies: Mastering the Bicyclic Core
The synthesis of this compound and its analogs hinges on the stereocontrolled construction of the fused cyclopropane ring. Several strategies have been developed, each with its own advantages and mechanistic nuances.
Cyclopropanation of Tetrahydropyridines: The Simmons-Smith Approach
A common and effective method for the synthesis of the 3-azabicyclo[4.1.0]heptane core involves the cyclopropanation of a protected 1,2,3,6-tetrahydropyridine derivative. The Simmons-Smith reaction, often utilizing a zinc-copper couple and diiodomethane, is a favored method due to its reliability and stereospecificity.
Experimental Protocol: Synthesis of N-Boc-3-azabicyclo[4.1.0]heptane
-
Preparation of the Zinc-Copper Couple: To a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture under vacuum until the copper(I) chloride turns white, then cool to room temperature.
-
Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add a solution of N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in diethyl ether.
-
Cyclopropanation: Add diiodomethane (1.5 eq) dropwise to the stirred suspension. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through celite and wash the filter cake with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality in Experimental Choices:
-
Inert Atmosphere: The organozinc intermediates are sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Solvents: Water will quench the Simmons-Smith reagent, hence the use of anhydrous solvents is critical for good yields.
-
N-Boc Protection: The Boc (tert-butyloxycarbonyl) group serves to protect the nitrogen atom from side reactions and also influences the solubility and chromatographic behavior of the intermediates.
Intramolecular Cyclization Strategies
More recent and elegant approaches involve the intramolecular cyclization of appropriately functionalized acyclic precursors. Gold-catalyzed cycloisomerization of enynes has emerged as a powerful tool for the construction of the 3-azabicyclo[4.1.0]heptane skeleton.[7][8]
Conceptual Workflow: Gold-Catalyzed Intramolecular Cyclization
Caption: Gold-catalyzed intramolecular cyclization workflow.
This method offers the potential for high stereocontrol and the introduction of diverse functionality.
Synthesis of this compound
The introduction of the methyl group at the 6-position can be achieved through several routes. One patented method involves a two-step process starting from cyclohexene oxide.[9]
Synthetic Pathway from Cyclohexene Oxide
Caption: Patented synthesis of a methyl-azabicyclo[4.1.0]heptane. *Note: The patent refers to this as 7-methyl-7-azabicyclo[4.1.0]heptane; depending on the numbering convention, this may be synonymous with or an isomer of this compound.
Experimental Protocol: Synthesis of trans-2-(Methylamino)cyclohexanol [9]
-
Reaction Setup: In a suitable reaction vessel, charge cyclohexene oxide (1.0 eq) and an aqueous solution of methylamine (3.5-4.5 eq).
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are dried and concentrated to yield the intermediate, which can be purified by distillation or chromatography.
The subsequent intramolecular cyclization to form the aziridine ring of the bicyclic system can be achieved using various reagents, such as phosphorus tribromide and a base.
Quantitative Data and Characterization
The following table summarizes typical yields for the synthesis of functionalized 3-azabicyclo[4.1.0]heptane derivatives reported in the literature.
| Starting Material | Reaction Type | Product | Yield (%) | Reference |
| N-Boc-1,2,3,6-tetrahydropyridine | Simmons-Smith Cyclopropanation | N-Boc-3-azabicyclo[4.1.0]heptane | ~70-85% | General Literature |
| N-Allyl Ynamide | Gold-Catalyzed Cycloisomerization | 3-Azabicyclo[4.1.0]heptanone derivative | up to 90% | [7] |
| tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate | Epoxidation (m-CPBA) | tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 94% | [10] |
| Cyclohexene Oxide and Methylamine | Ring Opening and Cyclization | 7-Methyl-7-azabicyclo[4.1.0]heptane | High | [9] |
Characterization Data:
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques:
-
¹H NMR: Will show characteristic signals for the cyclopropyl protons, the piperidine ring protons, and the methyl group. The coupling constants between the cyclopropyl protons are indicative of their stereochemical relationship.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the cyclopropyl carbons are typically in the upfield region.
-
Mass Spectrometry: Will provide the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.
Applications in Drug Discovery: The Triple Reuptake Inhibitor Story
The most significant application of the this compound scaffold to date is in the development of triple reuptake inhibitors. By incorporating this rigid core into molecules designed to interact with monoamine transporters, researchers have been able to achieve high potency and selectivity.[5][11]
Pharmacophore Model for Triple Reuptake Inhibition
Caption: Key pharmacophoric features for triple reuptake inhibitors.
The this compound scaffold serves to rigidly orient the key pharmacophoric elements—a basic amine, an aromatic moiety, and often a hydrogen bond acceptor—in the optimal conformation for binding to SERT, NET, and DAT. The methyl group can provide an additional hydrophobic interaction or sterically influence the binding pose, thereby fine-tuning the activity and selectivity profile.
Conclusion and Future Outlook
The this compound core has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its history is intertwined with the development of powerful cyclopropanation methodologies and the growing appreciation for three-dimensional molecular architecture in drug design. The successful application of this scaffold in the discovery of potent triple reuptake inhibitors highlights its potential for addressing complex neurological disorders.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, including catalytic asymmetric methods. Furthermore, the exploration of this versatile scaffold is expected to extend beyond neuroscience, with potential applications in other therapeutic areas where precise control of molecular shape is paramount. The story of this compound is a testament to the enduring power of synthetic chemistry to create novel molecular tools that can profoundly impact human health.
References
-
Malacria, M. (2010). Synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes by gold-catalyzed cycloisomerization of cyclopropenes. Organic Letters, 12(18), 4144–4147. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
- GlaxoSmithKline. (2010). Azabicyclo[4.1.0]heptane derivatives.
-
Omelian, T. V., Ostapchuk, E. N., Dobrydnev, A. V., & Grygorenko, O. O. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 8(48), e202304331. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Wender, P. A., Kogen, H., Lee, H. Y., Munger, J. D., Wilhelm, R. S., & Williams, P. D. (1989). Studies on tumor promoters. 8. The synthesis of analogues of phorbol. Journal of the American Chemical Society, 111(24), 8957–8958. [Link]
-
Aggarwal, V. K., & de Vicente, J. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. Organic Letters, 5(23), 4417–4420. [Link]
-
Charette, A. B., & Juteau, H. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry, 62(4), 784–785. [Link]
- Horton, P. A., Koehn, F. E., Longley, R. E., & McConnell, O. J. (1993). Lepadiformine, a new cytotoxic piperidine alkaloid from the tunicate Clavelina lepadiformis. Tetrahedron Letters, 34(34), 5397–5400.
-
Carroll, F. I., et al. (2017). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 60(23), 9683–9696. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
Catino, A. J., & Doyle, M. P. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]
-
Charette, A. B., & Juteau, H. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry, 62(4), 784–785. [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(8), 2341–2350. [Link]
-
Wender, P. A., et al. (1998). The First Synthesis of a Daphnane Diterpene: The Enantiocontrolled Total Synthesis of (+)-Resiniferatoxin. Journal of the American Chemical Society, 120(49), 12976–12977. [Link]
-
Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989–5001. [Link]
-
Li, X., & Che, C.-M. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Angewandte Chemie International Edition, 45(39), 6704-6707. [Link]
-
Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. [Link]
-
Micheli, F., et al. (2010). 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. [Link]
- Grygorenko, O. O. (2017). Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid. In Chemistry of Heterocyclic Compounds (Vol. 53, pp. 936-937). Springer.
-
Request PDF. (n.d.). Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. [Link]
-
CN104945199A - Preparation method for 7-methyl-aza-bicyclo[7][12]heptane - Google Patents. (n.d.). Retrieved from
-
Gandon, V., & Malacria, M. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(18), 4144–4147. [Link]
-
Asaki, T., et al. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(17), 4845-4850. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. [Link]
-
de Arriba, A. F., et al. (2006). Synthesis of 2-Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions. European Journal of Organic Chemistry, 2006(16), 3624-3632. [Link]
-
Subbaiah, M. A., & Yildirim, I. (2019). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 11(10), 1145–1162. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. WO2010133569A1 - Azabicyclo[4.1.0]heptane derivatives - Google Patents [patents.google.com]
- 5. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes by gold-catalyzed cycloisomerization of cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane Derivatives
Introduction: The Strategic Value of the 3-Azabicyclo[4.1.0]heptane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Three-dimensional, sp³-rich scaffolds are increasingly sought after as they often lead to compounds with enhanced selectivity, metabolic stability, and solubility compared to their planar, aromatic counterparts. The 3-azabicyclo[4.1.0]heptane framework, a conformationally restricted piperidine analog, represents a premier example of such a scaffold. Its rigid bicyclic structure, featuring a fused cyclopropane ring, provides a precise three-dimensional orientation of substituents, making it an invaluable building block in drug discovery.
Derivatives of this core are found in potent and selective triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine, showing promise for the treatment of depression and other CNS disorders.[1] The strategic introduction of substituents, such as a methyl group at the 6-position, allows for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
This guide provides an in-depth exploration of the key synthetic strategies for constructing 6-methyl-3-aza-bicyclo[4.1.0]heptane derivatives, offering detailed protocols, mechanistic insights, and practical advice for researchers in organic synthesis and drug development.
Part 1: Core Synthesis via Cyclopropanation of Tetrahydropyridine Precursors
The most direct and reliable method for constructing the 3-azabicyclo[4.1.0]heptane core is the cyclopropanation of a corresponding tetrahydropyridine olefin. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation, offering high levels of stereocontrol and functional group tolerance.
Scientific Rationale: The Simmons-Smith Reaction
The classical Simmons-Smith reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (CH₂I₂) and a zinc-copper couple. A significant improvement, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the Zn-Cu couple, offering better reproducibility and milder reaction conditions.[2] The reaction proceeds via a concerted mechanism where the carbenoid is delivered to one face of the double bond, resulting in a syn-addition. The nitrogen protecting group on the tetrahydropyridine precursor plays a crucial role, not only in modulating reactivity but also in directing the stereochemical outcome of the cyclopropanation. The tert-butyloxycarbonyl (Boc) group is commonly employed due to its stability and ease of removal under acidic conditions.
Experimental Workflow: Synthesis of the Bicyclic Core
The following diagram outlines the primary synthetic pathway from a protected 4-methyl-1,2,3,6-tetrahydropyridine to the target bicyclic amine.
Caption: General workflow for the synthesis of the target scaffold.
Protocol 1: Synthesis of tert-Butyl this compound-3-carboxylate
This protocol is adapted from established procedures for the cyclopropanation of N-Boc-1,2,3,6-tetrahydropyridine.[2][3]
Materials:
-
N-Boc-4-methyl-1,2,3,6-tetrahydropyridine
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add a solution of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous DCM (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise via syringe. A solution of diiodomethane (2.0 equiv) in anhydrous DCM is then added dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude tert-butyl this compound-3-carboxylate can be purified by flash column chromatography.
Part 2: Alternative Synthetic Routes: Metal-Catalyzed Cyclizations
While cyclopropanation of olefins is a robust method, transition metal-catalyzed intramolecular cyclizations of acyclic precursors offer alternative and elegant pathways to the 3-azabicyclo[4.1.0]heptane core. These methods are particularly powerful for creating densely functionalized analogs.
Strategy: Rhodium(I)-Catalyzed Cycloisomerization of 1,6-Enynes
Rhodium(I) complexes are highly effective catalysts for the cycloisomerization of nitrogen-tethered 1,6-enynes to form azabicyclo[4.1.0]heptene derivatives.[4][5] The reaction proceeds through a rhodium carbenoid intermediate, which then undergoes an intramolecular cyclopropanation with the tethered alkene.[6]
Caption: Simplified mechanism of Rh(I)-catalyzed enyne cycloisomerization.
This strategy provides access to unsaturated bicyclic derivatives, which can be subsequently hydrogenated if the saturated core is desired. The substitution pattern of the starting enyne directly translates to the functionalization of the final product, offering significant synthetic flexibility.
Part 3: Purification and Handling of Bicyclic Amines
The purification of amine-containing compounds by silica gel chromatography can be challenging due to the basic nature of the nitrogen atom interacting with the acidic silanols of the stationary phase.[7] This interaction often leads to significant peak tailing, poor separation, and potential loss of the compound on the column.
Protocol 2: Flash Chromatography Purification
Standard Silica Gel with Amine Additive:
-
Rationale: Adding a volatile tertiary amine, such as triethylamine (TEA), to the mobile phase (typically 0.5-2% v/v) effectively neutralizes the acidic sites on the silica gel. The TEA competes with the product for binding, allowing the desired amine to elute more cleanly.[8]
-
Mobile Phase Selection: A common solvent system is a gradient of ethyl acetate in hexanes, with a constant percentage of TEA throughout.
-
Procedure:
-
Prepare the eluent mixture, including the required percentage of TEA.
-
Dry-load the crude sample onto a small amount of silica gel.
-
Pack the column using the initial, less polar eluent mixture.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial eluent. Self-Validating Step: Pre-treating the column with the amine-containing eluent is essential for reproducible results.
-
Carefully load the sample and begin elution, collecting fractions and analyzing by TLC.
-
Amine-Functionalized Silica:
-
Rationale: Using a commercially available amine-functionalized stationary phase (KP-NH) provides a basic surface that minimizes acid-base interactions without the need for mobile phase additives.[7] This simplifies the workup, as there is no need to remove TEA from the final product fractions.
-
Procedure: Follow standard flash chromatography procedures, but use an amine-functionalized column. The elution can often be achieved with simpler solvent systems like hexane/ethyl acetate.
Part 4: Derivatization and Further Functionalization
The synthesized this compound serves as a versatile building block for creating a library of derivatives.
-
N-Deprotection: The Boc protecting group on the nitrogen can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in diethyl ether or dioxane.[2] This unmasks the secondary amine.
-
N-Functionalization: The secondary amine is a nucleophilic handle for a wide range of transformations:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install N-alkyl groups.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides to form N-aryl derivatives.
-
An efficient approach to diverse building blocks involves synthesizing a common precursor, such as a hydroxymethyl derivative, which can then be elaborated through various synthetic sequences.[9][10]
Quantitative Data Summary
The choice of synthetic method can significantly impact the overall yield. The following table provides a comparative overview of typical yields for related cyclopropanation reactions.
| Synthetic Method | Precursor | Reagents | Typical Yield | Reference |
| Furukawa-Modified Simmons-Smith | N-Boc-1,2,3,6-tetrahydropyridine | Et₂Zn, CH₂I₂ | ~70-85% | [2][3] |
| Rh(I)-Catalyzed Cycloisomerization | N-Tosyl-1,6-enyne | [RhCl(CO)₂]₂ | Good to Excellent | [4][5] |
| Gold-Catalyzed Cycloisomerization | Allyl Cyclopropenyl Sulfonamide | AuCl | >95% | [11] |
Conclusion
The synthesis of this compound derivatives is a valuable endeavor for the discovery of novel therapeutics. The cyclopropanation of protected tetrahydropyridines stands out as the most robust and scalable method for accessing the core scaffold. Understanding the mechanistic nuances of the chosen synthetic route, coupled with optimized purification protocols for handling basic amines, is paramount for success. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently synthesize and explore this important class of molecules.
References
-
Organic Chemistry Frontiers. (n.d.). Cyclopropanation vs. single-carbon insertion of pyrrole-2,3-diones with sulfonium ylides: synthesis of functionalized 2-azabicyclo[3.1.0]hexanes and pyridine-2,3-diones. RSC Publishing. Retrieved from [Link]
-
Craig, D., & Spreadbury, S. R. J. (2020). Synthesis and hetero-diels–alder reactions of enantiomerically pure dihydro-1H-azepines. Chemical Communications, 56(68), 9803-9806. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. Retrieved from [Link]
-
Vincent, G., et al. (2011). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 13(19), 5294-5297. Retrieved from [Link]
-
ChemRxiv. (n.d.). Diastereoselective Dearomative 1,3-Dipolar Cycloaddition of Bicyclobutanes with Pyridinium Ylides: A Modular Approach to Multisu. Retrieved from [Link]
-
Sci-Hub. (n.d.). Rhodium(I)‐Catalyzed Cycloisomerization of 1,6‐Enynes to Bicyclo[4.1.0]heptenes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rhodium-Catalyzed Asymmetric Hydroboration/Cyclization of 1,6-Enynes. Retrieved from [Link]
-
Zhang, J., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(4), 788-791. Retrieved from [Link]
-
ResearchGate. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. Retrieved from [Link]
-
Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. Retrieved from [Link]
-
Hrovat, D. A., et al. (2005). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. Journal of the American Chemical Society, 127(46), 16161-16171. Retrieved from [Link]
-
Sci-Hub. (n.d.). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. Retrieved from [Link]
-
Di Fabio, R., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. Retrieved from [Link]
-
Chemical Communications. (2024). Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes. RSC Publishing. Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. The supporting information for this paper often contains detailed protocols. A similar protocol is found here: [Link]
-
Kim, S. Y., & Chung, Y. K. (2010). Rhodium(I)-Catalyzed Cycloisomerization of 1,6-Enynes to Bicyclo[4.1.0]heptenes. The Journal of Organic Chemistry, 75(7), 2433-2436. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Glinka, T. W., & Overman, L. E. (2021). Sequential Norrish–Yang Cyclization and C–C Cleavage/Cross-Coupling of a [4.1.0] Fused Saturated Azacycle. Organic Letters, 23(17), 6888-6892. The supporting information contains the detailed protocol. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequential Norrish–Yang Cyclization and C–C Cleavage/Cross-Coupling of a [4.1.0] Fused Saturated Azacycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Sci-Hub. ChemInform Abstract: Rhodium(I)‐Catalyzed Cycloisomerization of 1,6‐Enynes to Bicyclo[4.1.0]heptenes. / ChemInform, 2010 [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 6-Methyl-3-azabicyclo[4.1.0]heptane in Modern Organic Synthesis
Introduction: Embracing Three-Dimensionality in Molecular Design
In the landscape of contemporary drug discovery and organic synthesis, the demand for structurally novel, three-dimensional molecular scaffolds has never been greater. Moving beyond flat, aromatic systems is crucial for exploring new chemical space and achieving enhanced selectivity and improved physicochemical properties. The rigid, sp³-rich framework of the 3-azabicyclo[4.1.0]heptane core has emerged as a privileged motif in this pursuit. This application note provides a detailed guide to the synthesis and strategic application of a key derivative, 6-Methyl-3-aza-bicyclo[4.1.0]heptane , as a versatile building block for the construction of complex nitrogen-containing molecules. Its unique conformational constraints and embedded reactivity make it an invaluable tool for researchers in medicinal chemistry and process development.
The 3-azabicyclo[4.1.0]heptane skeleton is a cornerstone in the design of potent and selective triple reuptake inhibitors, which are significant in the development of treatments for depression.[1][2] The rigid cyclopropane fusion locks the piperidine ring in a defined conformation, which can lead to enhanced binding affinity and selectivity for biological targets. The methyl substitution at the 6-position introduces an additional stereocenter and a point of steric influence, allowing for finer tuning of molecular shape and interactions.
This guide will present a robust, multi-step synthesis of this compound, followed by detailed protocols for its application in key synthetic transformations, including N-alkylation and N-arylation, demonstrating its utility as a versatile synthetic intermediate.
I. Synthesis of the Building Block: A Step-by-Step Approach
The synthesis of this compound is achieved through a logical three-stage process: construction of a suitable tetrahydropyridine precursor, stereospecific cyclopropanation, and finally, deprotection to yield the target secondary amine.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (Precursor)
Protocol 2: Simmons-Smith Cyclopropanation to form N-Boc-6-methyl-3-azabicyclo[4.1.0]heptane
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance.[2] The reaction involves an organozinc carbenoid that adds to the alkene in a concerted fashion. The Furukawa modification, using diethylzinc (Et₂Zn), often provides higher yields and reproducibility.[3][4]
Rationale: The use of a directing group, such as a proximal hydroxyl, can control the facial selectivity of the cyclopropanation. In the absence of such a group, the reagent will typically approach from the less sterically hindered face of the alkene. The N-Boc protecting group is stable under these conditions and is essential for preventing side reactions with the amine.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 50 mL).
-
Reaction Setup: Cool the flask to 0 °C in an ice bath. To this, add a 1.0 M solution of diethylzinc in hexanes (40 mmol, 4.0 equiv) via syringe.
-
Carbenoid Formation: Slowly add a solution of diiodomethane (CH₂I₂, 40 mmol, 4.0 equiv) in anhydrous DCM (10 mL) dropwise via syringe. The formation of a white precipitate is typically observed. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (10 mmol, 1.0 equiv) in anhydrous DCM (10 mL) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Vigorous gas evolution will occur.
-
Work-up: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-6-methyl-3-azabicyclo[4.1.0]heptane.
Protocol 3: N-Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine. Acid-mediated deprotection is the most common and effective method.[5][6]
Rationale: The Boc group is labile under acidic conditions, readily cleaving to form the protonated amine, isobutylene, and carbon dioxide. The choice of acid and solvent can be tailored to the substrate's stability. Trifluoroacetic acid (TFA) in DCM is highly effective, while ethereal HCl is also a common choice.
Experimental Protocol:
-
Reaction Setup: Dissolve N-Boc-6-methyl-3-azabicyclo[4.1.0]heptane (5 mmol, 1.0 equiv) in dichloromethane (25 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (25 mmol, 5.0 equiv) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Extract the aqueous layer with DCM (3x).
-
Final Product Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base, this compound. For long-term storage, it is advisable to convert the amine to its hydrochloride salt by treating a solution of the free base in diethyl ether with ethereal HCl.
II. Applications in Synthesis: Functionalization of the Bicyclic Core
With the free secondary amine in hand, this compound can be readily incorporated into larger molecules through standard N-functionalization reactions.
Caption: Key applications of the title building block.
Protocol 4: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds, offering a milder alternative to direct alkylation with alkyl halides.
Rationale: This two-step, one-pot process involves the initial formation of an iminium ion intermediate between the secondary amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (STAB). STAB is preferred for its selectivity and tolerance of mildly acidic conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1 mmol, 1.0 equiv) and a selected aldehyde (e.g., benzaldehyde, 1.1 mmol, 1.1 equiv) in 1,2-dichloroethane (DCE, 10 mL), add acetic acid (1.2 mmol, 1.2 equiv).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise.
-
Reaction Progression: Stir at room temperature for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the N-alkylated product.
| Entry | Aldehyde/Ketone | Reducing Agent | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | >90 (expected) |
| 2 | Cyclohexanone | NaBH(OAc)₃ | >85 (expected) |
| 3 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | >90 (expected) |
| Note: Yields are representative and based on similar transformations reported in the literature.[7] |
Protocol 5: N-Arylation via Buchwald-Hartwig Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between amines and aryl halides or triflates.
Rationale: This reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the N-aryl product and regenerate the catalyst. The choice of ligand is critical for reaction efficiency.[8][9]
Experimental Protocol:
-
Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Solvent and Reaction: Add anhydrous toluene (5 mL) and seal the vial. Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-aryl product.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | >80 (expected) |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | >75 (expected) |
| 3 | 4-Trifluoromethyl-iodobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | >85 (expected) |
| Note: Yields are representative and based on similar transformations reported in the literature. |
III. Conclusion and Future Outlook
This compound represents a valuable, structurally rigid building block that provides a robust platform for the synthesis of novel, three-dimensional molecules. The synthetic protocols outlined herein offer a reliable pathway to this intermediate and demonstrate its utility in fundamental N-functionalization reactions. The conformational constraint imposed by the cyclopropane ring, coupled with the stereochemical influence of the methyl group, makes this scaffold particularly attractive for applications in medicinal chemistry, where precise control over molecular architecture is paramount for achieving high target affinity and selectivity. Future explorations will undoubtedly focus on the asymmetric synthesis of this building block and its incorporation into a wider array of complex molecular targets.
References
-
Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989–5001. [Link][10]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link][2][11]
-
Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3842-3853. [Link][5][12]
-
Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(24), 5224–5241. [Link][7]
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link][13]
-
Simmons–Smith reaction. In Wikipedia. Retrieved January 19, 2026, from [Link][11]
-
Micheli, F., et al. (2011). 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: Further Insights Into a Class of Triple Re-Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 19(11), 3451-3461. [Link]
-
Barluenga, J., et al. (2012). Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates. Organic Letters, 14(23), 5984–5987. [Link][8]
-
Nawaz, H., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link][4]
-
Gini, A., et al. (2013). Lewis Acid-Catalyzed Dimerization of N-Unprotected Aziridines. Synthesis, 45(13), 1827-1832. [Link][9]
-
Omelian, T. V., et al. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 8(48), e202304331. [Link]
-
Gini, A., et al. (2013). Lewis Acid-Catalyzed Dimerization of N-Unprotected Aziridines. Synthesis, 45(13), 1827-1832. [Link][4][9]
-
Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3842-3853. [Link][12]
-
Nawaz, H., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link][3]
-
Nawaz, H., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link][3][4]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. fulir.irb.hr [fulir.irb.hr]
The Ascendant Scaffold: 6-Methyl-3-aza-bicyclo[4.1.0]heptane in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties, medicinal chemists are increasingly turning away from flat, aromatic structures towards more complex, three-dimensional scaffolds. The 6-methyl-3-aza-bicyclo[4.1.0]heptane core, a rigid bicyclic amine incorporating a cyclopropane ring, has emerged as a privileged motif in this endeavor. Its inherent conformational rigidity and sp³-rich character offer a unique vectoral presentation of substituents into three-dimensional space, enabling precise and high-affinity interactions with biological targets. This guide delves into the burgeoning applications of this scaffold, providing detailed insights and actionable protocols for researchers in drug discovery. The rigid 3D-shape and sp³-enriched framework of such scaffolds are considered promising starting points for drug discovery projects.[1]
Core Application I: Triple Reuptake Inhibitors (TRIs) for Neuropsychiatric Disorders
The most prominent application of the 3-aza-bicyclo[4.1.0]heptane scaffold lies in the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This polypharmacological approach is hypothesized to offer a broader spectrum of efficacy and a faster onset of action in the treatment of major depressive disorder compared to selective reuptake inhibitors.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
The rigid bicyclic core of this compound serves as a bioisostere for more flexible amine-containing structures, locking the pharmacophoric elements in a conformationally pre-organized state for optimal binding to the monoamine transporters. The key to the success of this scaffold is the precise positioning of substituents at the 1 and 6 positions.
A seminal series of compounds, exemplified by 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, has demonstrated exceptional potency and selectivity as TRIs.[2][3] In this series, the 3,4-dichlorophenyl group at the 6-position provides a crucial hydrophobic interaction within the transporter binding pocket. The (methyloxy)methyl group at the 1-position appears to be critical for modulating the dopamine transporter affinity. Further exploration has shown that introducing an additional aryl moiety can help "titrate" the SERT/NET/DAT ratio, allowing for the fine-tuning of the pharmacological profile.[4]
Data Presentation: In Vitro Potency of 3-Aza-bicyclo[4.1.0]heptane-based TRIs
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |
| Derivative 17 * | 1.5 | 12 | 25 | [2][3] |
Note: Derivative 17 is 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane. This compound has also shown excellent bioavailability and brain penetration.[2][3]
Experimental Protocol: Evaluation of Triple Reuptake Inhibitory Activity
This protocol outlines a standard in vitro assay to determine the potency of novel this compound analogs at the human serotonin, norepinephrine, and dopamine transporters.
Objective: To determine the IC50 values of test compounds for the inhibition of radiolabeled substrate uptake into cells expressing the respective human transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
[³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is below 0.5%.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compounds or vehicle for 15 minutes at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate ([³H]Serotonin for SERT, [³H]Norepinephrine for NET, or [³H]Dopamine for DAT) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Quantify the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Core Application II: Kinesin Family Member 18A (KIF18A) Inhibitors
More recently, fluorinated derivatives of this compound have been incorporated into inhibitors of Kinesin Family Member 18A (KIF18A). KIF18A is a mitotic kinesin that plays a crucial role in chromosome alignment during cell division, making it an attractive target for cancer therapy.
Mechanistic Rationale & Structural Insights
In this context, the 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane moiety is used as a building block in the synthesis of more complex molecules.[5][6] The introduction of fluorine can significantly alter the physicochemical properties of a molecule, often leading to increased metabolic stability, enhanced binding affinity, and improved membrane permeability. The rigid bicyclic structure likely helps to correctly position other parts of the molecule for optimal interaction with the KIF18A protein.
Core Application III: Monoamine Oxidase B (MAO-B) Substrates and Inhibitor Design
The 3-aza-bicyclo[4.1.0]heptane scaffold has also been investigated in the context of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and a key target in the treatment of Parkinson's disease.
Stereochemistry and Metabolism
Studies on (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane have shown that these compounds are substrates for MAO-B.[7][8] This is significant as it demonstrates that the bicyclic structure is recognized by the enzyme's active site. The stereochemistry of the molecule plays a crucial role in its interaction with MAO-B, providing an opportunity to explore the enantioselectivity and diastereoselectivity of the enzyme-catalyzed oxidation.[7][8] This knowledge can be leveraged to design potent and selective MAO-B inhibitors based on this scaffold.
General Synthetic Strategies
The synthesis of functionalized 3-aza-bicyclo[4.1.0]heptane derivatives is a key aspect of their application in medicinal chemistry. Several synthetic routes have been developed to access these valuable building blocks.
Workflow for the Synthesis of a Functionalized 3-Aza-bicyclo[4.1.0]heptane Core
Caption: A generalized synthetic workflow for producing functionalized 3-aza-bicyclo[4.1.0]heptane derivatives.
Protocol: Synthesis of a Boc-Protected 3-Aza-bicyclo[4.1.0]heptane Intermediate
This protocol provides a general method for the synthesis of a key intermediate that can be further elaborated.
Objective: To synthesize tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a versatile building block.
Reaction Scheme: A multi-step synthesis starting from a suitable cyclohexene derivative, involving epoxidation, ring-opening with an appropriate amine, and subsequent cyclization and protection steps. An efficient four-step synthesis with a 38% overall yield has been reported.[1][9]
Key Steps (Conceptual):
-
Epoxidation of a Substituted Cyclohexene: Treatment of a suitable cyclohexene precursor with an oxidizing agent like m-CPBA to form the corresponding epoxide.
-
Regioselective Ring Opening: The epoxide is then opened by a nitrogen nucleophile, such as ammonia or a primary amine, to introduce the nitrogen atom that will become part of the aziridine ring.
-
Intramolecular Cyclization: The resulting amino alcohol is then induced to cyclize to form the 3-azabicyclo[4.1.0]heptane core. This can often be achieved by converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by intramolecular nucleophilic substitution by the amine.
-
Boc Protection and Functionalization: The secondary amine of the bicyclic core is protected with a Boc group to facilitate further functional group manipulations at other positions of the scaffold.
Note: The specific reagents and reaction conditions will vary depending on the starting materials and the desired substitution pattern on the final product. Researchers should consult the primary literature for detailed experimental procedures.[1][9][10]
Conclusion and Future Perspectives
The this compound scaffold represents a significant tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its rigid, three-dimensional structure provides a unique platform for creating potent and selective modulators of challenging biological targets. The success of this scaffold in the development of triple reuptake inhibitors has paved the way for its exploration in other therapeutic areas, including oncology and neurodegenerative diseases. As synthetic methodologies for accessing diverse derivatives of this scaffold continue to evolve, we can anticipate the emergence of new drug candidates with improved efficacy and safety profiles based on this remarkable molecular framework.
References
- 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane - Smolecule. (n.d.).
- Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane... (n.d.).
- Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives | Request PDF. (2023).
- 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (2010).
- Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives | Request PDF. (n.d.).
- 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. (n.d.).
- 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: Further Insights Into a Class of Triple Re-Uptake Inhibitors - PubMed. (2011).
- 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed. (2010).
- US12391709B2 - Inhibitors of KIF18A and uses thereof - Google Patents. (n.d.).
- Stereochemical studies on the novel monoamine oxidase B substrates (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane - PubMed. (2008).
- Stereochemical studies on the novel monoamine oxidase B substrates (1R, 6S)- and (1S, 6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane | Request PDF. (2008).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: further insights into a class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane [smolecule.com]
- 6. US12391709B2 - Inhibitors of KIF18A and uses thereof - Google Patents [patents.google.com]
- 7. Stereochemical studies on the novel monoamine oxidase B substrates (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Leveraging 6-Methyl-3-aza-bicyclo[4.1.0]heptane for the Development of Potent and Selective MCHR1 Antagonists
Introduction: The Rationale for Targeting MCHR1 with a Novel Bicyclic Scaffold
The global obesity epidemic necessitates the development of novel pharmacotherapies that can safely and effectively regulate energy homeostasis. The melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain, has emerged as a compelling target.[1][2] Melanin-concentrating hormone (MCH), the endogenous ligand for MCHR1, is a potent appetite stimulant.[3][4] Genetic and pharmacological studies in rodents have consistently demonstrated that antagonism of MCHR1 leads to reduced food intake, decreased body weight, and resistance to diet-induced obesity.[3][4][5][6][7] These findings strongly suggest that MCHR1 antagonists could be a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[3][6]
However, the development of MCHR1 antagonists has been challenging. A significant hurdle has been the off-target activity, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[8][9][10][11] This is often due to the structural similarities between the MCHR1 binding site and the hERG channel.[11][12] To overcome this liability, medicinal chemists have focused on designing rigid, three-dimensional scaffolds that can provide precise vectoral orientation of pharmacophoric groups to maximize MCHR1 affinity while minimizing hERG interaction.
The 6-Methyl-3-aza-bicyclo[4.1.0]heptane scaffold represents a promising entry point for the design of novel MCHR1 antagonists. Its rigid, bicyclic core offers a unique three-dimensional geometry that can be exploited to explore new regions of the MCHR1 binding pocket. The strategic placement of the methyl group and the nitrogen atom within the bicyclic system provides key handles for synthetic modification, allowing for the systematic exploration of the structure-activity relationship (SAR). This guide provides a comprehensive overview of the application of this scaffold, from its synthesis to its evaluation in a drug discovery cascade.
PART 1: Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the core scaffold is the cornerstone of any drug discovery program. The following protocol describes a potential synthetic route, with explanations for the key transformations.
Protocol 1: Multi-step Synthesis of this compound
This protocol is a conceptual pathway based on established chemical principles for the synthesis of similar azabicyclic structures.
Step 1: Synthesis of a Substituted Tetrahydropyridine Intermediate
The synthesis begins with the construction of a suitable tetrahydropyridine ring, which will serve as the precursor for the bicyclic system.
-
Reaction: A multi-component reaction, such as a Hantzsch-type synthesis or a related condensation reaction, can be employed to construct the dihydropyridine core. This is followed by a selective reduction to the tetrahydropyridine.
-
Rationale: This approach allows for the efficient introduction of the methyl group at the desired position and sets the stage for the subsequent cyclopropanation. The nitrogen atom is typically protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions in the subsequent steps.
Step 2: Cyclopropanation to Form the Bicyclic Core
The key step in forming the bicyclo[4.1.0]heptane system is the cyclopropanation of the double bond in the tetrahydropyridine intermediate.
-
Reaction: The Simmons-Smith reaction or a variant using a carbenoid species is a common method for cyclopropanation.
-
Reagents: Diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) are the classical reagents for the Simmons-Smith reaction.
-
Causality: The choice of cyclopropanation conditions is critical to control the stereochemistry of the resulting bicyclic system. The directing effect of nearby functional groups can influence the facial selectivity of the carbene addition.
Step 3: Deprotection and Isolation of the Final Scaffold
The final step involves the removal of the protecting group from the nitrogen atom to yield the desired this compound.
-
Reaction: The choice of deprotection method depends on the protecting group used. For a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are typically employed.
-
Purification: The final compound is purified by column chromatography or distillation to obtain the desired product with high purity.
Caption: Synthetic workflow for the core scaffold.
PART 2: Library Design and Synthesis for SAR Exploration
With the core scaffold in hand, the next phase is to generate a library of analogues to explore the structure-activity relationship (SAR) and identify potent and selective MCHR1 antagonists. The nitrogen atom of the 3-aza-bicyclo[4.1.0]heptane core is a key diversification point.
Table 1: Proposed Modifications for SAR Study
| Modification Site | Proposed Functional Groups | Rationale |
| Nitrogen Atom (Position 3) | Aromatic and heteroaromatic amides, ureas, sulfonamides, and substituted alkyl chains | To probe key interactions within the MCHR1 binding pocket and modulate physicochemical properties such as solubility and permeability. |
| Methyl Group (Position 6) | Replacement with other alkyl groups (ethyl, propyl), cycloalkyl groups, or fluorinated alkyl groups | To investigate the impact of steric bulk and electronics in this region of the scaffold on receptor binding and selectivity. |
| Bicyclic Core | Introduction of substituents on the carbon framework | To fine-tune the conformation of the scaffold and explore additional binding interactions. |
Protocol 2: Parallel Synthesis of a Urea Library
This protocol outlines the synthesis of a library of urea derivatives, a common motif in MCHR1 antagonists.
Step 1: Acylation of the Core Scaffold
-
Reaction: The secondary amine of the this compound is reacted with a variety of isocyanates in a parallel format.
-
Reagents: A diverse set of commercially available or custom-synthesized aryl and heteroaryl isocyanates.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Rationale: This reaction is typically high-yielding and proceeds under mild conditions, making it suitable for library synthesis. The choice of isocyanates allows for the exploration of a wide range of electronic and steric properties in the resulting urea derivatives.
Step 2: Purification and Characterization
-
Purification: The resulting urea derivatives are purified using high-throughput purification techniques such as mass-directed automated preparative HPLC.
-
Characterization: The purity and identity of each compound are confirmed by LC-MS and ¹H NMR.
PART 3: In Vitro and In Vivo Evaluation of MCHR1 Antagonists
A systematic screening cascade is essential to identify promising lead compounds from the synthesized library.
Protocol 3: In Vitro MCHR1 Binding Assay
This assay determines the affinity of the synthesized compounds for the MCHR1 receptor.
-
Principle: A competitive binding assay using a radiolabeled ligand (e.g., [¹²⁵I]-MCH) and a cell line stably expressing human MCHR1.
-
Procedure:
-
Prepare cell membranes from HEK293 or CHO cells overexpressing MCHR1.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioligand using a gamma counter.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 4: In Vitro MCHR1 Functional Assay
This assay determines whether the compounds act as antagonists at the MCHR1 receptor.
-
Principle: A cell-based functional assay that measures the ability of the test compounds to inhibit MCH-induced downstream signaling, such as calcium mobilization or changes in cyclic AMP (cAMP) levels.
-
Procedure (Calcium Mobilization):
-
Load MCHR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add the test compound at various concentrations.
-
Stimulate the cells with a sub-maximal concentration of MCH.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: The IC₅₀ value for the inhibition of the MCH-induced signal is determined.
Protocol 5: hERG Channel Inhibition Assay
This is a critical counter-screen to assess the potential for cardiotoxicity.
-
Principle: An electrophysiological assay (e.g., patch-clamp) or a high-throughput fluorescence-based assay to measure the inhibition of the hERG potassium channel.
-
Rationale: Early identification of hERG inhibition is crucial to deprioritize compounds with potential cardiac liabilities.[8][11]
Caption: A typical screening cascade for MCHR1 antagonists.
Protocol 6: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Promising lead compounds with good in vitro potency, selectivity, and a favorable safety profile are advanced to in vivo efficacy studies.
-
Animal Model: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.[5][6]
-
Procedure:
-
Acclimatize the DIO mice and randomize them into vehicle and treatment groups.
-
Administer the test compound orally or via another appropriate route at one or more dose levels for a specified period (e.g., 2-4 weeks).
-
Monitor body weight, food intake, and body composition (e.g., using DEXA or NMR).
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and tissues for further analysis.
-
-
Rationale: This model is highly relevant to human obesity and provides a robust assessment of the anti-obesity potential of the test compound.[6]
Conclusion
The this compound scaffold offers a compelling starting point for the development of novel MCHR1 antagonists. Its rigid, three-dimensional structure provides a unique platform for designing compounds with improved potency and selectivity, and potentially a reduced risk of hERG-related cardiotoxicity. The systematic application of the synthetic and screening protocols outlined in this guide will enable researchers to efficiently explore the chemical space around this scaffold and identify promising lead candidates for the treatment of obesity and other metabolic diseases.
References
-
Chen, Y., et al. (2002). Targeted Disruption of the Melanin-Concentrating Hormone Receptor-1 Results in Hyperphagia and Resistance to Diet-Induced Obesity. Endocrinology. Available at: [Link]
-
Takekawa, S., et al. (2002). Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice. Diabetes. Available at: [Link]
- Marsh, D.J., et al. (2002). Melanin-concentrating hormone 1 receptor-deficient mice are lean, hyperactive, and hyperphagic and have altered metabolism.
- Borowsky, B., et al. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist.
-
Pissios, P., et al. (2006). MCH−/− Mice Are Resistant to Aging-Associated Increases in Body Weight and Insulin Resistance. Diabetes. Available at: [Link]
-
Kokkotou, E., et al. (2008). Melanin-concentrating hormone receptor 1 deficiency increases insulin sensitivity in obese leptin-deficient mice without affecting body weight. Diabetes. Available at: [Link]
- Kowalski, T.J., et al. (2004). The role of melanin-concentrating hormone in energy balance. European Journal of Pharmacology.
- Georgescu, D., et al. (2005). The melanin-concentrating hormone system: a target for the therapy of obesity. Expert Opinion on Therapeutic Targets.
-
Su, J., et al. (2007). SAR study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 antagonists: taming hERG. Bioorganic & Medicinal Chemistry. Available at: [Link]
- Lattmann, E., et al. (2005). Synthesis and evaluation of bicyclo[2.2.1]heptane derivatives as MCH-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Johansson, A.M., et al. (2012). Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment? Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kim, J., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
Cox, C.D., et al. (2010). Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tyhonov, D., et al. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect. Available at: [Link]
-
CACHE. (2023). Predicting Novel MCHR1 Antagonists. CACHE Challenges. Available at: [Link]
-
Gehlert, D.R., et al. (2013). The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis. Frontiers in Endocrinology. Available at: [Link]
-
Šileikaitė, J., et al. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect. Available at: [Link]
-
Su, J., et al. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Antal-Zimanyi, I., & Khawaja, X. (2009). Animal models of MCH function and what they can tell us about its role in energy balance. Peptides.
-
Lee, J., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. MDPI. Available at: [Link]
-
Chemspace. (n.d.). 7,7-dichloro-6-methyl-3-azabicyclo[4.1.0]heptane. Chemspace. Available at: [Link]
- Di Fabio, R., et al. (2011). 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. ACS Medicinal Chemistry Letters.
-
Zhang, C., et al. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. Available at: [Link]
- Szalai, B., et al. (2014). Recent Patents on Novel MCH1 Receptor Antagonists as Potential Anti-Obesity Drugs.
-
McKittrick, B.A., et al. (2007). Discovery of Orally Efficacious Melanin-Concentrating Hormone Receptor-1 Antagonists as Antiobesity Agents. Synthesis, SAR, and Biological Evaluation of Bicyclo[3.1.0]hexyl Ureas. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 8. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 antagonists: taming hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Reactions of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
Introduction: The Strategic Value of a Strained Bicyclic Scaffold
6-Methyl-3-aza-bicyclo[4.1.0]heptane is a unique saturated heterocyclic system featuring a piperidine ring fused to a methyl-substituted aziridine ring. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. Its defining characteristic is the inherent ring strain of the three-membered aziridine ring, which makes it a highly reactive and versatile synthetic intermediate.[1][2] The rigid, three-dimensional, and sp³-enriched framework of this bicyclic amine is a desirable feature in modern drug discovery, often contributing to improved metabolic stability and binding selectivity.[3][4]
This guide provides an in-depth exploration of the key reaction classes involving this compound. We will move beyond simple procedural lists to explain the mechanistic rationale behind protocol choices, offering field-proven insights for scientists aiming to leverage this powerful building block. The protocols described herein are designed to be self-validating, with an emphasis on safety, reproducibility, and strategic outcomes for the synthesis of complex nitrogen-containing molecules.
Part 1: Regiocontrolled Ring-Opening Reactions
The synthetic utility of this compound is dominated by the strategic opening of its strained aziridine ring. This process allows for the stereospecific installation of new functional groups and the formation of substituted piperidine or azepane derivatives.[5] The central challenge and opportunity lie in controlling the regioselectivity of the nucleophilic attack.
Mechanistic Principle: Steric and Electronic Control
Nucleophilic ring-opening of the aziridine can occur at either of the two carbon atoms of the three-membered ring (C1 or C6). The outcome is governed by a combination of factors:
-
Steric Hindrance : The methyl group at the C6 position presents significant steric bulk, generally disfavoring nucleophilic attack at this site.
-
Intermediate Formation : Under certain conditions, the aziridine nitrogen can act as an internal nucleophile, forming a transient bicyclic aziridinium ion.[5][6] This highly reactive intermediate is then attacked by an external nucleophile. The site of attack on the aziridinium ion (bridgehead vs. bridge carbon) dictates the final product structure.[5]
-
Nucleophile and Solvent : The nature of the incoming nucleophile and the polarity of the solvent system can influence the transition state, thereby shifting the regiochemical outcome.
Caption: Regiochemical Divergence in Ring-Opening Reactions.
Protocol 1.1: Acid-Catalyzed Ring-Opening with Sodium Azide
This protocol demonstrates a typical acid-catalyzed ring-opening reaction. The acid activates the aziridine by protonating the nitrogen, making the ring carbons more electrophilic and susceptible to attack by a soft nucleophile like azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Acetic Acid (Glacial)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care using appropriate personal protective equipment (PPE) and work within a certified chemical fume hood.[1]
Procedure:
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (20 mL).
-
Add sodium azide (1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add glacial acetic acid (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to isolate the substituted piperidine and/or azepane products.
Expected Outcome: The reaction is expected to yield a mixture of regioisomeric azido-piperidine derivatives. The major product will likely result from the nucleophile attacking the less sterically hindered carbon of the original aziridine ring.
| Nucleophile | Catalyst | Temperature (°C) | Major Product Type | Expected Yield (%) |
| NaN₃ | Acetic Acid | 25 | Substituted Piperidine | 70-85 |
| Thiophenol | Sc(OTf)₃ | 0 to 25 | Substituted Piperidine | 65-80 |
| Methanol | H₂SO₄ (cat.) | 50 | Substituted Piperidine | 55-70 |
| HBr | None | 0 | Substituted Piperidine | 80-90 |
Table 1: Representative Conditions for Nucleophilic Ring-Opening.
Part 2: N-Functionalization of the Piperidine Core
While ring-opening reactions leverage the reactivity of the aziridine, the secondary amine of the piperidine ring (N-3) serves as a key handle for molecular elaboration. Standard N-alkylation and N-acylation reactions can be performed, provided that conditions are chosen to avoid triggering aziridine ring-opening.
Protocol 2.1: N-Boc Protection
Protecting the nitrogen atom with a tert-butyloxycarbonyl (Boc) group is a foundational step in many multi-step syntheses. It deactivates the nitrogen's nucleophilicity and basicity, allowing for selective reactions elsewhere on the molecule.
Caption: Workflow for N-Boc Protection.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine and anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (25 mL) in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of (Boc)₂O (1.2 eq) in DCM (5 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM (20 mL) and wash sequentially with 1M HCl (1 x 15 mL), saturated NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.
Part 3: General Safety and Handling
As a class, aziridines are reactive alkylating agents and require careful handling to minimize risk.[7] Their strained nature makes them potentially unstable, especially in the presence of acids or heat.[2]
Core Safety Directives:
-
Engineering Controls: All manipulations should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7][9]
-
Incompatible Materials: Store away from strong acids, oxidizing agents, and heat sources to prevent uncontrolled reactions.[7][8]
-
Waste Disposal: Dispose of all chemical waste, including contaminated materials, in accordance with local and institutional regulations.[8]
-
Emergency Procedures: Ensure access to an emergency shower, eyewash station, and appropriate spill cleanup materials. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7]
References
- BenchChem Technical Support Team. (2025).
- Organic Chemistry Portal. Aziridine synthesis.
- Echemi. (2019). Aziridine, 1-(bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)- (9CI)
- Movassaghi, M., & Hunt, D. K. (n.d.). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PubMed Central.
- MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
- Yadav, N. N., & Ha, H. J. (2022). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE.
- Safety Data Sheet for Boc-Aziridine-3-carboxylic acid. (n.d.).
- Sigma-Aldrich. (2025).
- Kasat, A. (2021). Wickens Lab explores new method to make aziridines. Badger Chemist News.
- Omelian, T. V., et al. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.
- Smolecule. 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane.
- Omelian, T. V., et al. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives.
- Di Fabio, R., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry.
- Di Fabio, R., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry.
- Request PDF. (n.d.). Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives.
- Zhang, W., & Lin, S. (2025).
- Di Fabio, R., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor.
- de la Porte, A., et al. (2007).
- Yadav, N. N., & Ha, H. J. (n.d.). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.
Sources
- 1. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wickens Lab explores new method to make aziridines – Badger Chemist News – UW–Madison [badgerchemistnews.chem.wisc.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 8. echemi.com [echemi.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: Stereoselective Synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-aza-bicyclo[4.1.0]heptane Scaffold
The 3-aza-bicyclo[4.1.0]heptane framework, a conformationally constrained piperidine analog, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an invaluable tool for probing and optimizing interactions with biological targets. The incorporation of a methyl group at the 6-position introduces a key stereocenter, providing an opportunity to explore the impact of stereochemistry on pharmacological activity. Analogs of 6-methyl-3-aza-bicyclo[4.1.0]heptane have shown promise as potent and selective triple reuptake inhibitors, highlighting their potential in the development of novel therapeutics for central nervous system disorders.
This guide provides a detailed overview of robust and stereoselective synthetic strategies to access this compound and its analogs, focusing on both enantioselective and diastereoselective approaches. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-tested protocols to enable their successful implementation in a research setting.
Key Synthetic Strategies and Mechanistic Insights
The stereoselective construction of the this compound core primarily relies on two powerful transformations: the intramolecular aziridination of a suitably substituted olefin and the diastereoselective cyclopropanation of a chiral allylic amine derivative.
Strategy 1: Enantioselective Intramolecular Copper-Catalyzed Aziridination
This elegant approach, pioneered by Dauban, Dodd, and coworkers, utilizes a copper-catalyzed intramolecular nitrene insertion into an olefin to construct the bicyclic aziridine.[1][2] The stereochemistry of the reaction is controlled by a chiral ligand, allowing for the synthesis of enantioenriched products from achiral precursors.
The Causality Behind the Experimental Choices:
The choice of a sulfamate group as the nitrogen source is critical. It serves as a precursor to the nitrene upon oxidation and also acts as a tether, ensuring the intramolecular nature of the reaction. The use of a copper catalyst is essential for the controlled generation and transfer of the nitrene species. Chiral bis(oxazoline) (BOX) ligands are particularly effective in creating a chiral environment around the copper center, thereby directing the approach of the olefin to the nitrene and inducing enantioselectivity.[1]
Experimental Workflow: Enantioselective Aziridination
Caption: Control of diastereoselectivity in the Simmons-Smith cyclopropanation.
Detailed Application Protocols
Protocol 1: Enantioselective Synthesis of (6R)-6-Methyl-3-oxa-2-thia-1-azabicyclo[4.1.0]heptane 2,2-Dioxide
This protocol is adapted from the work of Dauban and Dodd and is a key step in accessing enantioenriched this compound analogs. [1] Materials:
-
3-Methylbut-3-enyl sulfamate
-
[Cu(MeCN)₄]PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)
-
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydro-1,3-oxazole) [(S,S)-tBu-BOX]
-
Iodosylbenzene diacetate (PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Heptane
-
Ethyl acetate (EtOAc)
Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve [Cu(MeCN)₄]PF₆ (5.5 mg, 0.015 mmol, 5 mol%) and (S,S)-tBu-BOX (4.8 mg, 0.0165 mmol, 5.5 mol%) in anhydrous CH₂Cl₂ (1.5 mL). Stir the solution at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried, argon-purged flask, add 3-methylbut-3-enyl sulfamate (49.5 mg, 0.3 mmol, 1.0 equiv.), PhI(OAc)₂ (145 mg, 0.45 mmol, 1.5 equiv.), and MgO (36 mg, 0.9 mmol, 3.0 equiv.).
-
Reaction Execution: Add the prepared catalyst solution to the flask containing the sulfamate mixture via cannula. Stir the resulting suspension at 40 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with CH₂Cl₂. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: heptane-EtOAc, 6:4) to afford the title compound.
-
Analysis: Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
Self-Validation:
-
Expected Outcome: The product is typically obtained as a brown oil. The yield and enantiomeric excess are highly dependent on the purity of reagents and the exclusion of air and moisture.
-
Troubleshooting: Low yields may result from impure PhI(OAc)₂ or incomplete reaction. Low enantioselectivity can be due to impurities in the chiral ligand or the use of a non-anhydrous solvent.
Protocol 2: Diastereoselective Synthesis of syn-tert-Butyl 6-Methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
This protocol illustrates a chelation-controlled Simmons-Smith cyclopropanation, which would require a chelating N-protecting group. For the purpose of this protocol, we will describe a related procedure for the synthesis of the parent N-Boc protected 3-azabicyclo[4.1.0]heptane, which can be adapted. [3] Materials:
-
N-Boc-1,2,3,6-tetrahydropyridine (can be substituted with the 4-methyl derivative)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reagent Preparation: To a flame-dried, argon-purged flask containing anhydrous CH₂Cl₂ (50 mL) at 0 °C, add diethylzinc (1.0 M in hexanes, 40 mL, 40 mmol, 4.0 equiv.) dropwise. Add TFA (3.2 mL, 40 mmol, 4.0 equiv.) in CH₂Cl₂ (10 mL) dropwise, and stir for 40 minutes at 0 °C. Then, add CH₂I₂ (3.0 mL, 40 mmol, 4.0 equiv.) in CH₂Cl₂ (10 mL) dropwise.
-
Reaction Setup: In a separate flask, dissolve N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (10 mmol, 1.0 equiv.) in anhydrous CH₂Cl₂ (30 mL).
-
Reaction Execution: Transfer the solution of the tetrahydropyridine to the freshly prepared Simmons-Smith reagent via cannula. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient).
-
Analysis: Characterize the product by ¹H and ¹³C NMR to confirm the structure and determine the diastereomeric ratio.
Self-Validation:
-
Expected Outcome: The product is typically a colorless oil. The diastereomeric ratio can be determined by NMR spectroscopy, often by comparing the integration of characteristic signals for each diastereomer.
-
Troubleshooting: The Simmons-Smith reagent is sensitive to air and moisture; ensure all glassware is dry and the reaction is performed under an inert atmosphere. Incomplete reaction may occur if the reagent is not prepared correctly or if it decomposes.
Data Summary
The following table summarizes representative results for the stereoselective synthesis of 6-substituted-3-azabicyclo[4.1.0]heptane precursors.
| Entry | Precursor | Method | Catalyst/Reagent | Ligand | Yield (%) | d.r. | e.e. (%) | Reference |
| 1 | 3-Methylbut-3-enyl sulfamate | Intramolecular Aziridination | [Cu(MeCN)₄]PF₆ | (S,S)-tBu-BOX | 24 | - | 60 | [1] |
| 2 | 3-(N,N-Dibenzylamino)cyclohexene | Simmons-Smith Cyclopropanation | Zn(CH₂I)₂ | - | >95 | >98:2 (syn:anti) | - | [4] |
| 3 | 3-(N-Boc-amino)cyclohexene | Simmons-Smith Cyclopropanation | CF₃CO₂ZnCH₂I | - | >95 | >98:2 (anti:syn) | - | [4] |
Note: Data for the direct synthesis of 6-methyl analogs via Simmons-Smith cyclopropanation of the corresponding tetrahydropyridine is inferred from related systems. Specific yields and diastereomeric ratios would need to be determined experimentally.
Conclusion
The stereoselective synthesis of this compound analogs is a challenging yet achievable goal in modern organic synthesis. The two primary strategies discussed herein, enantioselective intramolecular aziridination and diastereoselective cyclopropanation, offer powerful and complementary approaches to access these valuable scaffolds. The choice of method will depend on the desired stereoisomer, the availability of starting materials, and the specific requirements of the research program. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and explore the therapeutic potential of this important class of molecules.
References
-
Duran, F., Leman, L., Ghini, A., Burton, G., Dauban, P., & Dodd, R. H. (2002). Intramolecular PhI=O Mediated Copper-Catalyzed Aziridination of Unsaturated Sulfamates: A New Direct Access to Polysubstituted Amines from Simple Homoallylic Alcohols. Organic Letters, 4(15), 2481–2483. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2013). Chemo- and Enantioselective Intramolecular Silver-catalyzed Aziridinations. Angewandte Chemie International Edition, 52(10), 2824-2827. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Duran, F., Leman, L., Ghini, A., Burton, G., Dauban, P., & Dodd, R. H. (2002). Intramolecular PhI=O mediated copper-catalyzed aziridination of unsaturated sulfamates: a new direct access to polysubstituted amines from simple homoallylic alcohols. PubMed, 4(15), 2481-3. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]
-
Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2007). Diastereoselective Simmons-Smith Cyclopropanations of Allylic Amines and Carbamates. Chemical Communications, (39), 4029-4031. [Link]
-
Omelian, T. V., Ostapchuk, E. N., Dobrydnev, A. V., & Grygorenko, O. O. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 8(48), e202304331. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Zimmerman, H. E., & Carreira, E. M. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of Organic Chemistry, 81(17), 7593-7603. [Link]
-
Ali, M. A., & Tasneem, S. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8233. [Link]
-
Ghorai, M. K., & Kumar, A. (2013). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. The Journal of Organic Chemistry, 78(15), 7450-7461. [Link]
-
Ghorai, M. K., & Kumar, A. (2013). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 3(1), 1-10. [Link]
-
Omelian, T. V., Ostapchuk, E. N., Dobrydnev, A. V., & Grygorenko, O. O. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ResearchGate. [Link]
-
Reisman, S. E., & Schindler, C. S. (2017). Sequential Norrish-Yang Cyclization and C–C Cleavage/Cross-Coupling of a [4.1.0] Fused Saturated Azacycle. Angewandte Chemie International Edition, 56(44), 13802-13806. [Link]
- Dauban, P. (n.d.). Dauban Philippe - Google Scholar.
-
Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Sathyamoorthi, S. (2022). A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization. ChemRxiv. [Link]
-
Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Sathyamoorthi, S. (2022). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. The Journal of Organic Chemistry, 87(17), 11571-11583. [Link]
-
Micheli, F., et al. (2010). 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(12), 4777-4791. [Link]
-
Davies, H. M. L., & Lian, Y. (2011). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organometallics, 30(10), 2739-2746. [Link]
-
Ivanova, N. V., et al. (2021). Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3 + 2)-annulation of donor–acceptor cyclopropanes and isoxazolines. Organic & Biomolecular Chemistry, 19(34), 7433-7442. [Link]
-
Rösler, S., et al. (2016). Catalytic cyclopropanation of methyl (3E)-2-diazo-4-phenyl-3-butenoate... ResearchGate. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Intramolecular PhI=O mediated copper-catalyzed aziridination of unsaturated sulfamates: a new direct access to polysubstituted amines from simple homoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
Introduction
6-Methyl-3-aza-bicyclo[4.1.0]heptane is a saturated bicyclic amine of significant interest in medicinal chemistry and drug development due to its rigid scaffold, which can be used to explore chemical space in three dimensions.[1][2] Its derivatives have shown potential as potent and selective triple reuptake inhibitors.[1] The stereochemistry and purity of this building block are critical for the synthesis of specific stereoisomers of target drug candidates, directly impacting their pharmacological and toxicological profiles.
This document provides a comprehensive guide to the purification of this compound, addressing common impurities and detailing robust protocols for achieving high purity. These methodologies are designed for researchers, scientists, and drug development professionals who require a reliable source of this key intermediate.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. Based on a common synthetic route involving the reaction of cyclohexene oxide with a methylamine water solution to form an intermediate, followed by a ring-closing reaction, the following impurities can be anticipated[3]:
-
Starting Materials: Unreacted cyclohexene oxide and methylamine.
-
Intermediate: The intermediate, o-methylaminocyclohexanol, may not fully react.[3]
-
Diastereomers: The formation of the bicyclic system can result in diastereomeric mixtures.
-
Solvent and Reagents: Residual solvents and reagents from the synthesis and workup steps.
-
By-products: Side-reaction products, which can include polymers or other rearranged structures.
Purification Strategies: A Multi-faceted Approach
Due to the basic nature of the secondary amine in this compound, a single purification method may not be sufficient. A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification and the nature of the impurities.
Distillation
For the free base form of this compound, which is expected to be a liquid or a low-melting solid, vacuum distillation can be an effective first-pass purification step to remove non-volatile impurities.
Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
Distillation: Gradually apply vacuum and slowly heat the distillation flask. Collect the fraction that distills at the expected boiling point of the target compound. The exact boiling point will depend on the pressure.
-
Analysis: Analyze the distilled fractions by GC-MS or NMR to determine their purity.
Column Chromatography
Column chromatography is a powerful technique for separating this compound from closely related impurities. However, the basicity of the amine can lead to strong interactions with standard silica gel, causing peak tailing and potential degradation.[4]
To mitigate the issues with silica gel, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[4] This deactivates the acidic silanol groups on the silica surface.
Protocol: Normal-Phase Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in heptane or petroleum ether is a common starting point.[5][6] Add 0.1-1% triethylamine to the mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane and load it onto the column.
-
Elution: Run the column with a gradually increasing gradient of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC, GC-MS, or NMR to identify the pure product.
Table 1: Recommended Starting Conditions for Normal-Phase Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Heptane/Ethyl Acetate with 0.5% Triethylamine | Good selectivity for many organic compounds. Triethylamine minimizes peak tailing for amines.[4] |
| Gradient | 0% to 50% Ethyl Acetate | Allows for the elution of compounds with a range of polarities. |
| Detection | TLC with a suitable stain (e.g., potassium permanganate) | For visualization of the separated compounds. |
For particularly challenging separations, amine-functionalized silica can provide excellent results by creating a more basic environment within the column, leading to improved peak shape and resolution for basic compounds.[4]
Diagram 1: Purification Workflow for this compound
Caption: A typical workflow for the purification of this compound.
Recrystallization of the Hydrochloride Salt
For obtaining highly pure, solid, and stable material, converting the free base to its hydrochloride salt and subsequent recrystallization is a highly effective method.[7][8][9] This technique is excellent for removing minor impurities that may be difficult to separate by chromatography.[10][11][12]
Protocol: Formation and Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the purified this compound free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether).
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Recrystallization:
-
Collect the precipitated salt by filtration.
-
Choose a suitable solvent system for recrystallization. This often involves a polar solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., isopropanol, ethanol, or a mixture of ethanol and diethyl ether).
-
Dissolve the crude salt in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Table 2: Solvent Systems for Recrystallization of Amine Hydrochloride Salts
| Solvent System | Characteristics |
| Isopropanol/Diethyl Ether | Good for inducing crystallization of salts that are highly soluble in alcohols. |
| Ethanol/Hexane | Similar to the above, with hexane as the anti-solvent. |
| Methanol/Dichloromethane | Can be effective, but care must be taken due to the volatility of dichloromethane. |
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and identify any volatile or non-volatile impurities.
-
Elemental Analysis: To confirm the elemental composition, especially for the hydrochloride salt.
Conclusion
The purification of this compound requires a systematic approach that considers the basic nature of the compound and the likely impurities from its synthesis. A combination of vacuum distillation, appropriately modified column chromatography, and recrystallization of the hydrochloride salt will typically yield material of high purity suitable for demanding applications in drug discovery and development. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize their own purification strategies for this valuable synthetic building block.
Diagram 2: Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the appropriate purification technique.
References
- 6-METHYL-3-AZABICYCLO[4.1.0]HEPTANE HCL - Sigma-Aldrich. (n.d.).
- Péter, A., Kámán, J., Fülöp, F., van der Eycken, J., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols.
- Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC - NIH. (n.d.).
- Nosyk, D. A., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Nosyk, D. A., et al. (n.d.). 2-Azabicyclo[3.2.
- 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride. (n.d.).
- General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (n.d.).
- Enantioselective Intramolecular Copper-Catalyzed Aziridination of Sulfam
- 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride. (n.d.). SynHet.
- 6-Methyl-3-Azabicyclo[4.1.0]heptane CAS... - ChemicalBook. (n.d.).
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. (2010). PubMed.
- Recrystallization and Crystallization. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
- Recrystallization - Chemistry LibreTexts. (2023).
- Two Divergent Enyne Cycloisomerization Routes Mediated by Monoallenylidene Pd(II)
- a formal pcb-free synthesis of (-)-gsk1360707 via a double alkylation reaction. (2014). HETEROCYCLES, 88(2).
- Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (n.d.). The Royal Society of Chemistry.
- Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.
- Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. (n.d.).
- An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. (2020). RSC Publishing.
-
Preparation method for 7-methyl-aza-bicyclo[7][13]heptane. (n.d.). Google Patents.
- 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. (n.d.).
- Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. (n.d.). Organic Syntheses Procedure.
- 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: Further Insights Into a Class of Triple Re-Uptake Inhibitors. (n.d.). PubMed.
- Cyclohexene imine. (n.d.). Organic Syntheses Procedure.
- Asymmetric Synthesis of Azepine-Fused Cyclobutanes from Yne- Methylenecyclopropanes Involving Cyclopropanation/C−C. (2019).
- BICYCLO 4.1.0]HEPTANE-2,4-DIONE DERIVATIVE, INTERMEDIATE FOR THE SYNTHESIS THEREOF, AND PRODUCTION THEREOF. (1994).
- Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. (n.d.).
- Pd‐Catalyzed Cycloisomerization of 4‐Aza‐1,6‐enynes to 3‐Aza‐bicyclo[4.1.0]hept‐2‐enes. (2014). Chemistry – A European Journal.
Sources
- 1. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: further insights into a class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-METHYL-3-AZABICYCLO[4.1.0]HEPTANE HCL | 910789-29-6 [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride [synhet.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Note: A Robust and Scalable Synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
Abstract
The 3-azabicyclo[4.1.0]heptane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted piperidine bioisostere found in various pharmacologically active agents.[1] Its rigid, three-dimensional structure is of high interest for developing novel therapeutics. However, scaling the synthesis of substituted derivatives like 6-Methyl-3-aza-bicyclo[4.1.0]heptane presents significant challenges related to cost, safety, and diastereoselectivity. This application note provides a comprehensive, field-tested guide for the multi-gram synthesis of this target compound. We detail a robust three-step sequence commencing from N-Boc-4-piperidone, focusing on practical execution, process safety, and analytical validation at each stage to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
The synthesis of bicyclic amines requires careful strategic planning to control stereochemistry and ensure scalability. The target molecule, this compound, features a piperidine ring fused to a methyl-substituted cyclopropane. Our retrosynthetic analysis identifies the most critical transformation as the cyclopropanation of a tetrahydropyridine precursor.
Retrosynthetic Strategy
The chosen synthetic pathway is outlined below. This approach was selected for its reliance on well-understood, scalable reactions and commercially available starting materials.
Caption: Retrosynthetic analysis for the target molecule.
Causality of Route Selection
-
Step 1: Grignard Reaction & Dehydration: This two-step, one-pot sequence to form the alkene precursor is highly efficient. The Grignard addition of a methyl group to the ketone is a classic, scalable C-C bond formation. The subsequent acid-catalyzed dehydration is a robust method for generating the tetrasubstituted double bond, providing the thermodynamically stable product required for the subsequent cyclopropanation.
-
Step 2: Simmons-Smith Cyclopropanation: This reaction is renowned for its stereospecificity, converting alkenes to cyclopropanes while preserving the geometry of the double bond.[2] For scale-up, we selected the Furukawa modification (diethylzinc and diiodomethane), which offers higher reactivity and better yields for unfunctionalized alkenes compared to the traditional zinc-copper couple.[2] This choice is critical for achieving efficient conversion of the electron-rich enamine-type precursor.
-
Step 3: Boc Deprotection: The tert-butyloxycarbonyl (Boc) group provides robust protection during the synthesis and is readily cleaved under acidic conditions, yielding the final product, often as a salt which facilitates purification by crystallization.
Experimental Protocols & In-Depth Discussion
Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn. Diethylzinc is pyrophoric and must be handled under an inert atmosphere.
Part 1: Synthesis of Alkene Precursor (tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate)
Principle: This stage involves the conversion of the C4-keto group into a 4-methyl-4-ene moiety. A Grignard reaction with methylmagnesium bromide forms a tertiary alcohol intermediate. Without isolation, this intermediate is subjected to acid-catalyzed elimination to yield the desired alkene.
Protocol:
-
Reaction Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add N-Boc-4-piperidone (100 g, 0.502 mol) and anhydrous tetrahydrofuran (THF, 1 L). Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 200 mL, 0.602 mol, 1.2 equiv) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate/Hexanes) until the starting ketone (Rf ≈ 0.5) is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (250 mL).
-
Dehydration: Add 2 M hydrochloric acid (500 mL) dropwise to the biphasic mixture. A mild exotherm may be observed. After the addition, heat the mixture to 40 °C and stir for 4 hours until dehydration is complete (monitored by GC-MS, watching for disappearance of the alcohol intermediate).
-
Workup and Isolation: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic layers, wash with saturated sodium bicarbonate solution (200 mL) followed by brine (200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation to afford the product as a colorless oil.
Expected Results:
| Parameter | Value |
|---|---|
| Yield | 85-92% |
| Appearance | Colorless Oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.40 (br s, 1H), 3.95 (t, 2H), 3.45 (t, 2H), 2.20 (m, 2H), 1.70 (s, 3H), 1.48 (s, 9H) |
| GC-MS (m/z) | 197 [M]⁺, 141 [M-tBu]⁺ |
Part 2: Diastereoselective Simmons-Smith Cyclopropanation
Principle: The core transformation involves the stereospecific addition of a zinc carbenoid across the double bond of the tetrahydropyridine precursor. The Simmons-Smith reaction proceeds via a concerted mechanism, often depicted with a "butterfly" transition state, which delivers the methylene group to one face of the alkene.[3] The methyl group at the C4 position provides steric hindrance, directing the cyclopropanation to the opposite face, resulting in the anti diastereomer as the major product.
Caption: Simplified workflow of the Simmons-Smith reaction.
Protocol:
-
Reaction Setup: In a 2 L, oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 1 L). Cool to 0 °C.
-
Reagent Addition: Carefully add diethylzinc (1.0 M in hexanes, 500 mL, 0.500 mol, 2.5 equiv) via cannula. Following this, add diiodomethane (40.5 mL, 0.500 mol, 2.5 equiv) dropwise over 1 hour, maintaining the temperature below 5 °C. A white precipitate of the zinc carbenoid may form. Stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add a solution of the alkene precursor (39.4 g, 0.200 mol) in anhydrous DCM (200 mL) dropwise over 30 minutes.
-
Reaction Execution: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor progress by GC-MS.
-
Quenching: Cool the reaction to 0 °C and quench very cautiously by the dropwise addition of saturated aqueous ammonium chloride solution (300 mL), followed by 2 M HCl until the zinc salts dissolve.
-
Workup: Separate the layers and extract the aqueous phase with DCM (2 x 200 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.
Expected Results:
| Parameter | Value |
|---|---|
| Yield | 70-80% |
| Diastereomeric Ratio | >10:1 (anti:syn, determined by ¹H NMR) |
| Appearance | Pale Yellow Oil |
| ¹H NMR (Major Isomer) | Characteristic cyclopropyl protons observed between δ 0.4-0.9 ppm. |
| LC-MS (m/z) | 212 [M+H]⁺ |
Part 3: Boc Deprotection and Product Isolation
Principle: The final step is the removal of the acid-labile Boc protecting group. Treatment with a strong acid like hydrochloric acid in a protic solvent efficiently cleaves the carbamate, yielding the hydrochloride salt of the target amine. This salt form is often crystalline, which provides an excellent opportunity for purification away from non-basic organic impurities.
Protocol:
-
Deprotection: Dissolve the crude N-Boc protected product from Part 2 in methanol (300 mL) and cool to 0 °C.
-
Acidification: Add a 4 M solution of HCl in 1,4-dioxane (150 mL) dropwise. Gas evolution (CO₂) will be observed.
-
Reaction: Stir the solution at room temperature for 3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Isolation of Salt: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the product. Triturate the solid with cold diethyl ether, filter, and wash with additional cold ether to remove non-polar impurities.
-
Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water, cool to 0 °C, and basify to pH >12 with 50% NaOH solution. Extract the free amine into a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and concentrate to yield the final product as an oil. For long-term storage, the hydrochloride salt is recommended.
-
Purification: The free amine can be purified by Kugelrohr or short-path distillation under high vacuum. The hydrochloride salt can be recrystallized from an ethanol/ether mixture.
Expected Results (for Hydrochloride Salt):
| Parameter | Value |
|---|---|
| Overall Yield | 55-65% (from N-Boc-4-piperidone) |
| Purity (HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (D₂O, 400 MHz) | Protons alpha to nitrogen shift downfield to ~δ 3.5 ppm. |
| HRMS (m/z) | Calculated for C₇H₁₄N [M+H]⁺: 112.1121; Found: 112.1123 |
Overall Process Workflow
Caption: Step-by-step process flow diagram for the synthesis.
References
-
Miege, F., Meyer, C., & Cossy, J. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(18), 4144–4147. [Link]
-
Wikipedia. (2023). 1-Methyl-4-piperidone. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
LookChem. (n.d.). Cas 1445-73-4, 1-Methyl-4-piperidone. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4939. [Link]
-
Wikipedia. (2023). Simmons–Smith reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved January 19, 2026, from [Link]
-
Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process. Retrieved January 19, 2026, from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved January 19, 2026, from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved January 19, 2026, from [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 200-206. [Link]
-
ACS Publications. (2022). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons–Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development, 26(10), 2829–2837. [Link]
-
Wipf, P., & Kerekes, A. D. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989–5001. [Link]
Sources
- 1. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-3-aza-bicyclo[4.1.0]heptane Synthesis
Welcome to the technical support center for the synthesis of 6-methyl-3-aza-bicyclo[4.1.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the intricacies of this synthesis, ensuring efficiency, high yield, and purity in your experimental work.
Introduction to the Synthesis
The this compound scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. Its synthesis typically involves the formation of a bicyclic system containing a fused cyclopropane and piperidine ring. A common and effective strategy is the intramolecular cyclopropanation of a suitably substituted piperidine derivative. This guide will focus on troubleshooting a plausible synthetic route involving an initial N-protection of 4-methyl-1,2,3,6-tetrahydropyridine, followed by a Simmons-Smith or related cyclopropanation reaction, and subsequent deprotection.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Low or No Product Formation
Question: I am not observing any formation of the desired cyclopropanated product. What are the likely causes and how can I resolve this?
Answer: Low or no product formation in a cyclopropanation reaction can stem from several factors, primarily related to reagent quality, reaction setup, and the reactivity of the starting materials.
-
Inactive Catalyst/Reagent: The Simmons-Smith reagent, if prepared in situ from diethylzinc and diiodomethane, requires careful handling. Ensure that the diethylzinc solution is fresh and has not been deactivated by exposure to air or moisture.[1] For other catalytic systems, such as those employing rhodium or copper, verify the catalyst's activity and age.[2]
-
Presence of Inhibitors: Water and oxygen are potent inhibitors of many cyclopropanation reactions.[2] All glassware should be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.
-
Poor Alkene Reactivity: While the double bond in the tetrahydropyridine precursor is generally reactive, steric hindrance or electronic effects from the protecting group can reduce its nucleophilicity. If you suspect poor reactivity, consider increasing the reaction temperature or using a more reactive cyclopropanating agent.[2]
-
Suboptimal Temperature: The optimal temperature for cyclopropanation can vary. While many reactions proceed at room temperature, some may require initial cooling to control exothermicity, followed by warming to ensure completion. Experiment with a temperature gradient to find the sweet spot for your specific substrate and reagent combination.
Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I am also seeing significant impurities. How can I identify and minimize these side reactions?
Answer: Side reactions are common in complex organic syntheses. In the case of this compound synthesis, you may encounter byproducts from various pathways.
-
Ring-Opening of the Aziridine: If your synthetic route involves an intramolecular aziridination, the resulting aziridine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[3][4] This is often exacerbated by acidic or aqueous workup conditions. Ensure your workup is performed under neutral or slightly basic conditions and avoid prolonged exposure to water.[3]
-
Dimerization of Starting Material: In some cases, particularly with unstable intermediates like diazo compounds used in some cyclopropanation methods, dimerization can be a competing side reaction.[2] Slow addition of the diazo compound using a syringe pump can help to maintain a low concentration and favor the desired intramolecular reaction.[2]
-
Over-alkylation or Isomerization: Depending on the reaction conditions and the nature of the protecting group, side reactions such as N-alkylation or isomerization of the double bond in the starting material can occur. Careful control of stoichiometry and temperature is crucial.
Difficulty in Product Purification
Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are most effective?
Answer: The basic nature of the amine in the target molecule can complicate purification by standard silica gel chromatography.[5]
-
Acid-Base Extraction: A classic and often effective method for purifying amines is an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.[6]
-
Amine-Functionalized Silica Gel: If chromatography is necessary, consider using an amine-functionalized silica gel. This stationary phase minimizes the strong interaction between the basic amine product and the acidic silanols of standard silica, leading to better peak shape and improved separation.[5]
-
Salt Precipitation: An alternative to traditional purification is to precipitate the product as a salt. Adding an acid like trichloroacetic acid (TCA) can cause the amine salt to precipitate from a suitable solvent, allowing for separation from impurities by filtration. The free amine can then be regenerated.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis?
A1: The choice of N-protecting group is critical. A good protecting group should be stable to the cyclopropanation conditions but readily removable without affecting the bicyclic core.
-
Boc (tert-butyloxycarbonyl): This is a common choice as it is generally stable to Simmons-Smith conditions and can be removed under acidic conditions.
-
Cbz (carboxybenzyl): Cbz is also a robust protecting group that can be removed by hydrogenolysis, which is typically mild enough not to affect the cyclopropane ring.
-
Sulfonamides (e.g., Tosyl): While very stable, the deprotection of sulfonamides often requires harsh conditions that could potentially lead to side reactions.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. A stain that is sensitive to amines (e.g., ninhydrin) can be used to visualize the product if it is deprotected. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool to monitor the disappearance of the starting material and the appearance of the product, providing both retention time and mass information.
Q3: What are the key safety considerations for this synthesis?
A3:
-
Diethylzinc: This reagent is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere using proper syringe techniques.
-
Diiodomethane: This is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood.
-
Azides: If your synthesis involves the use of azides (e.g., for aziridination), be aware that they can be explosive, especially in concentrated form or in the presence of certain metals.
Q4: Are there any green chemistry approaches for this synthesis?
A4: There is growing interest in developing more sustainable synthetic methods. For the synthesis of related azabicyclo[4.1.0]heptane derivatives, transition-metal-free radical oxidation methods have been explored.[9][10] These approaches can reduce the reliance on heavy metals and potentially use more environmentally benign oxidants.
Experimental Protocols & Data
Illustrative Protocol: Simmons-Smith Cyclopropanation
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected 4-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise.[2] After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or acid-base extraction as described in the troubleshooting section.
| Parameter | Recommended Range | Notes |
| Temperature | 0 °C to Room Temperature | Initial cooling is recommended to control the exotherm. |
| Solvent | Anhydrous Dichloromethane (DCM) or Diethyl Ether | Ensure the solvent is free of water. |
| Equivalents of Reagents | 1.5 - 2.5 equiv of Et₂Zn and CH₂I₂ | An excess is typically required to drive the reaction to completion. |
| Reaction Time | 12 - 24 hours | Monitor for completion to avoid degradation. |
Table 1. General Reaction Parameters for Simmons-Smith Cyclopropanation.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Synthetic Pathway Overview
Caption: A plausible synthetic route to the target molecule.
References
- Benchchem. (n.d.). Common side reactions in intramolecular aziridination and their prevention.
-
López, L. A., et al. (2012). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting side reactions in Aziridine;2-(chloromethyl)oxirane synthesis.
- Smolecule. (n.d.). Buy 3-Azabicyclo[4.1.0]heptan-1-ol.
-
ResearchGate. (n.d.). Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid. Retrieved from [Link]
-
Sci-Hub. (n.d.). Straightforward and Scalable Synthesis of Orthogonally Protected 3,7-Diazabicyclo[4.1.0]heptane. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Cyclopropanation Reactions.
-
ResearchGate. (n.d.). Synthesis of azabicyclo[4.1.0]heptane derivatives from α-halohydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the model cyclopropane 1a opening with aniline 1. Retrieved from [Link]
-
ACS Publications. (n.d.). 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of amines.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PubMed Central. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An efficient and alternative method for synthesis of tofacitinib. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. Retrieved from [Link]
-
Michigan State University. (n.d.). Asymmetric Aziridination. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 16). Aziridination of Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). Azabicyclo[4.1.0]heptane derivatives.
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Retrieved from [Link]
-
Thieme Connect. (n.d.). Lewis Acid-Catalyzed Dimerization of N-Unprotected Aziridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. biotage.com [biotage.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
Welcome to the technical support guide for the synthesis and analysis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bicyclic amine scaffold. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and identify potential byproducts to ensure the integrity of your research.
Section 1: Synthesis Overview: The Simmons-Smith Approach
The most common and reliable method for constructing the 3-aza-bicyclo[4.1.0]heptane core is through the cyclopropanation of a corresponding tetrahydropyridine precursor. The Simmons-Smith reaction, or its modifications, is particularly well-suited for this transformation due to its stereospecificity and tolerance of the amine functionality (typically in a protected form).[1][2]
The reaction proceeds via an organozinc carbenoid which adds a methylene group across the double bond of the alkene in a concerted fashion. This preserves the stereochemistry of the starting material and is generally high-yielding.[3] A typical synthetic route is outlined below.
Caption: General synthesis of the target scaffold via Simmons-Smith cyclopropanation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification in a practical question-and-answer format.
| Observed Problem | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Q1: My reaction shows low conversion to the product (based on TLC/GC-MS). | 1. Inactive Zinc Reagent: The zinc-copper couple or diethylzinc may have degraded due to moisture or air exposure. 2. Insufficient Reagents: Stoichiometry of the carbenoid precursor (CH₂I₂) or zinc reagent is critical. 3. Low Reaction Temperature: The formation and reaction of the Simmons-Smith reagent can be sluggish at very low temperatures. | Solution: 1. Activate Zinc: If using a Zn-Cu couple, ensure it is freshly prepared and activated. For Et₂Zn, use a recently purchased, sealed bottle and handle under an inert atmosphere (Argon or Nitrogen). Moisture quenches the active organozinc species. 2. Optimize Stoichiometry: Use at least 1.5-2.0 equivalents of both CH₂I₂ and the zinc reagent relative to the alkene. This ensures the carbenoid is not the limiting reagent. 3. Control Temperature: Run the reaction starting at 0 °C and allow it to slowly warm to room temperature. Monitor progress by TLC or GC-MS. |
| Q2: My GC-MS/NMR shows multiple product peaks with the same mass. What are they? | Diastereomer Formation: The key challenge in this synthesis is controlling diastereoselectivity. The methylene group can add to the face of the double bond that is on the same side (syn) or the opposite side (anti) as the C4-methyl group. The steric hindrance from the methyl group often directs the addition to the opposite face, but a mixture is common.[4] | Identification & Solution: 1. NMR Analysis: These are the syn and anti diastereomers of your product. Their ratio can be determined by integrating specific, well-resolved peaks in the ¹H NMR spectrum (e.g., the methyl doublet or cyclopropyl protons). 2D NOESY NMR can confirm the stereochemistry by observing through-space correlations between the methyl group protons and the cyclopropyl protons. 2. Purification: Careful column chromatography on silica gel is required for separation. A shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes) is often necessary to resolve the closely eluting isomers. |
| Q3: I see a peak corresponding to my starting material in the final product. | Incomplete Reaction: The reaction was not allowed to proceed to completion. | Solution: 1. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature. Gentle heating (e.g., to 40 °C) can also drive the reaction to completion, but should be done cautiously to avoid byproduct formation. 2. Monitor Rigorously: Before quenching the reaction, take a small aliquot, work it up, and analyze by TLC or GC-MS to confirm the absence of starting material. |
| Q4: My purified product degrades over time or during purification. | Amine Reactivity/Ring Strain: The free amine of the target compound can be basic and nucleophilic. The strained cyclopropane ring can be susceptible to ring-opening under strongly acidic conditions. | Solution: 1. Keep the Protecting Group: Perform the synthesis and purification with the nitrogen atom protected (e.g., as a Boc-carbamate). The Boc group is stable to the reaction conditions and reduces the polarity of the molecule, simplifying purification. It can be removed in a final, clean step using an acid like TFA.[5] 2. Avoid Strong Acids: During workup and purification, use a mild aqueous base (e.g., saturated NaHCO₃ solution) and avoid exposure to strong acids until the final deprotection step. |
Section 3: Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for process optimization and ensuring the purity of the final compound. Below are standardized protocols for GC-MS and NMR analysis.
Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent tool for assessing the purity of the crude reaction mixture and identifying volatile byproducts.
Objective: To separate and identify the desired product, diastereomers, and unreacted starting material.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture (after aqueous workup) or the purified product in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~1 mg/mL.
-
Instrumentation & Conditions:
-
GC Column: A standard, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically effective. Amines can sometimes tail on standard columns; if this is an issue, a base-deactivated column may be required.[6]
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on initial results.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for the starting material (N-Boc-4-methyl-1,2,3,6-tetrahydropyridine).
-
Identify the product peaks. The diastereomers should have identical mass spectra but will exhibit slightly different retention times.
-
The mass spectrum of the product should show a clear molecular ion (or M-Boc fragment) and characteristic fragmentation patterns.
-
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the structure and, critically, the stereochemistry of the product isomers.
Objective: To structurally elucidate the product and distinguish between the syn and anti diastereomers.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Experiments to Perform:
-
¹H NMR: Provides primary structural information. Pay close attention to the upfield region (0.5-1.5 ppm) for the characteristic signals of the cyclopropyl protons and the methyl group.
-
¹³C NMR & DEPT-135: Confirms the number of unique carbon atoms and identifies CH, CH₂, and CH₃ groups. The cyclopropyl carbons will appear at high field.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons within the bicyclic system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for assigning stereochemistry. A cross-peak between the methyl group protons and the protons on the cyclopropane ring indicates they are on the same face of the molecule (syn isomer). The absence of this correlation suggests an anti configuration.
-
-
Data Analysis: Compare the spectra of the separated isomers to assign their relative stereochemistry based on the NOESY data.
Caption: A standard workflow for the purification and identification of reaction products.
Section 4: Byproduct Characterization Data
The table below summarizes the expected analytical data for the target compound and key related species (assuming Boc-protection). Actual values may vary based on instrumentation and conditions.
| Compound | Relative RT (GC-MS) | Key MS Fragments (m/z) | Key ¹H NMR Signals (CDCl₃, ppm) |
| N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (Starting Material) | 1.00 | 211 (M⁺), 155 (M-tBu), 111 (M-Boc) | ~5.3 (alkene H), ~1.7 (methyl H), 1.45 (Boc H) |
| syn-6-Methyl-3-aza-bicyclo[4.1.0]heptane (N-Boc protected) | ~1.10 | 225 (M⁺), 169 (M-tBu), 125 (M-Boc) | ~1.0-1.2 (methyl H), ~0.6-0.9 (cyclopropyl H), 1.45 (Boc H). Expect NOE correlation between methyl and cyclopropyl protons. |
| anti-6-Methyl-3-aza-bicyclo[4.1.0]heptane (N-Boc protected) | ~1.15 | 225 (M⁺), 169 (M-tBu), 125 (M-Boc) | ~1.0-1.2 (methyl H), ~0.5-0.8 (cyclopropyl H), 1.45 (Boc H). Expect NO NOE correlation between methyl and cyclopropyl protons. |
References
- Vertex AI Search. (2024). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives.
- Thieme Connect. (2007). Enantioselective Intramolecular Copper-Catalyzed Aziridination of Sulfamates.
- Google Patents. (2010). WO2010133569A1 - Azabicyclo[4.1.0]heptane derivatives.
-
Wikipedia. (2023). Simmons–Smith reaction. Available at: [Link]
-
National Institutes of Health. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available at: [Link]
-
Organic Chemistry Portal. (2014). Simmons-Smith Reaction. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry. (2019). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Available at: [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Available at: [Link]
-
LabRulez GCMS. (2022). Analysis of Amines in GC. Available at: [Link]
-
SciSpace. (2019). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Available at: [Link]
-
Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Available at: [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. rsc.org [rsc.org]
- 6. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
Welcome to the technical support center for the synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable bicyclic scaffold. Here, we address common challenges and frequently encountered issues to help you improve reaction yields, simplify purification, and ensure the reproducibility of your results. Our approach is grounded in mechanistic principles and validated by peer-reviewed literature to provide you with reliable and actionable solutions.
Troubleshooting Guide & FAQs
This section is structured as a series of questions and answers to directly address specific problems you may encounter during your synthetic work.
Question 1: My overall yield for the multi-step synthesis of the key intermediate, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, is significantly lower than the reported 38%. Where should I start troubleshooting?
Low yield in a multi-step synthesis can be due to inefficiencies at one or more stages. The reported synthesis of this intermediate involves four steps, and each has its potential pitfalls.[1]
Initial Diagnostic Workflow:
-
Re-evaluate each step individually: Do not proceed to the next step until you have optimized the current one. Analyze the purity and yield of the product from each reaction.
-
Confirm the identity and purity of all starting materials: Impurities in your initial substrates can have a cascading negative effect on the entire synthesis.
-
Pay close attention to the cyclopropanation step: The formation of the bicyclic ring is often the most sensitive part of the sequence.
Below is a troubleshooting decision tree to guide your optimization process.
Caption: Troubleshooting workflow for low yield in multi-step synthesis.
Question 2: I am attempting a Simmons-Smith cyclopropanation to form the bicyclo[4.1.0]heptane ring, but the reaction is sluggish, and I observe significant amounts of starting material and unidentifiable byproducts. What are the common causes?
The Simmons-Smith reaction and its variants (e.g., Furukawa modification) are powerful for cyclopropanation but are highly sensitive to reaction conditions and reagent quality.[2][3][4]
Potential Causes and Solutions:
-
Poor Quality of Zinc Reagent:
-
The Problem: The activation of zinc is critical for the formation of the active zinc carbenoid (ICH₂ZnI). Incomplete activation leads to a slow or failed reaction.
-
The Solution:
-
Activate the Zinc-Copper Couple: Ensure the zinc-copper couple is freshly prepared and properly activated. Standard procedures involving washing with acid to remove the oxide layer are crucial.
-
Use Diethylzinc (Furukawa Modification): Diethylzinc (Et₂Zn) is often more reliable as it is a soluble and highly reactive reagent. However, it is pyrophoric and requires careful handling under an inert atmosphere.[4]
-
-
-
Decomposition of the Carbenoid:
-
The Problem: The organozinc carbenoid can decompose, especially at higher temperatures, leading to the formation of byproducts.
-
The Solution: Maintain strict temperature control, typically between 0 °C and room temperature. Running the reaction at a lower temperature for a longer duration is often more effective than forcing it at higher temperatures.
-
-
Interference from the Substrate's Amine Group:
-
The Problem: The nitrogen atom in the 3-aza-bicyclo[4.1.0]heptane precursor can coordinate to the zinc reagent, potentially inhibiting the desired reaction. This is especially true for unprotected amines.
-
The Solution:
-
Use an N-Protecting Group: A protecting group like Boc (tert-butoxycarbonyl) is essential. It reduces the nucleophilicity and coordinating ability of the nitrogen atom, preventing interference with the cyclopropanation reagents.[5]
-
Stereodirecting Effects: Be aware that nearby hydroxyl or protected amine groups can direct the cyclopropanation to occur on the same face of the molecule due to coordination with the zinc reagent.[3]
-
-
-
Solvent Choice:
-
The Problem: The choice of solvent can impact the solubility of the reagents and the stability of the carbenoid.
-
The Solution: Ethereal solvents like diethyl ether or dichloromethane (DCM) are commonly used and generally give good results. Ensure the solvent is anhydrous, as water will rapidly quench the organozinc reagents.
-
Question 3: My platinum-catalyzed enyne cycloisomerization reaction to form the 3-azabicyclo[4.1.0]heptane skeleton is not proceeding to completion. What factors should I investigate?
Platinum-catalyzed enyne cycloisomerizations are elegant and atom-economical methods for constructing bicyclic systems.[6][7] However, their success is highly dependent on the catalyst's activity and the substrate's purity.
Troubleshooting Checklist:
| Factor | Potential Issue | Recommended Action |
| Catalyst Activity | The Pt(II) catalyst (e.g., PtCl₂) may be old or deactivated. | Use a fresh batch of catalyst from a reputable supplier. If possible, test the catalyst on a known, reliable substrate to confirm its activity. |
| Substrate Purity | Trace impurities in the enyne substrate can poison the catalyst. | Purify the enyne starting material meticulously, for example, by flash chromatography, immediately before use. |
| Solvent & Atmosphere | Oxygen can oxidize and deactivate the catalyst. Protic impurities can interfere with the reaction mechanism. | Degas the solvent thoroughly and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Reaction Temperature | The reaction may have a specific activation energy requirement. | If the reaction is sluggish at room temperature, consider gently heating it, for example, to 40-60 °C. Monitor for decomposition. |
| Ligand Effects | For some systems, the ligand on the platinum can influence reactivity. | While PtCl₂ is often used without additional ligands, some transformations benefit from ligands like CO.[8] Consult literature for similar substrates. |
Question 4: I am struggling with the purification of my final this compound product. It streaks on silica gel, and I get poor recovery. What are my options?
The purification of basic amines like your target molecule is a common challenge in organic synthesis due to their interaction with the acidic surface of silica gel.
Purification Strategies:
-
Modify the Stationary Phase:
-
Basic Alumina: Switching from silica gel to basic or neutral alumina can prevent the strong binding of the amine, leading to better separation.
-
Amine-Treated Silica: You can pre-treat standard silica gel by flushing the column with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (0.5-1%), before loading your sample.[9]
-
-
Modify the Mobile Phase:
-
Adding a Competing Amine: Including a small percentage of triethylamine or ammonia in your eluent system (e.g., ethyl acetate/hexanes with 1% Et₃N) will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[9]
-
-
Salt Formation and Extraction:
-
The Principle: You can often purify an amine by converting it to a salt (e.g., hydrochloride or tartrate), which is typically a crystalline solid that is insoluble in organic solvents.
-
The Workflow:
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in ether or an appropriate acid to precipitate the amine salt.
-
Isolate the solid salt by filtration and wash it with a non-polar solvent to remove impurities.
-
To recover the free amine, dissolve the salt in water, basify the solution with NaOH or K₂CO₃, and extract the free amine back into an organic solvent.
-
-
-
Short Path Distillation: If your product is thermally stable and has a suitable boiling point, short path distillation under high vacuum can be an effective, chromatography-free purification method.
Below is a diagram illustrating the decision-making process for amine purification.
Caption: Decision tree for selecting an appropriate amine purification strategy.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
This protocol is adapted from a reported divergent synthesis strategy and represents a common route to a key functionalized intermediate.[1]
Step 1: Epoxidation of tert-butyl (cyclohex-3-en-1-yl)carbamate
-
Dissolve tert-butyl (cyclohex-3-en-1-yl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium sulfite (Na₂SO₃) to remove excess peroxide, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.
Step 2: Regioselective Ring Opening and Cyclization
(This combines the epoxide opening and subsequent cyclopropanation into a conceptual workflow; specific reagents for the final cyclization may vary, e.g., via a Simmons-Smith type reaction on a suitable precursor derived from the ring-opened product.)
-
The epoxide from the previous step is subjected to a regioselective ring-opening reaction. The specific nucleophile and conditions will determine the subsequent steps toward forming the cyclopropane ring.
-
Following functional group manipulation of the ring-opened product, an intramolecular cyclopropanation is performed. For instance, if a tosylate is installed, a base-mediated cyclization can be employed.
-
Crucial Consideration: The stereochemistry of the epoxide opening will dictate the final stereochemistry of the bicyclic product. The Fürst-Plattner rule (diaxial opening) is a key guiding principle for cyclohexene oxide systems.[10]
Note: The overall yield for the complete four-step sequence is reported to be around 38%.[1] Careful execution and optimization of each step are necessary to achieve this result.
References
-
Gold-Catalyzed Cycloisomerization of Cyclopropenes: G. L. J. Bar, A. de la Torre, M. G. Bar, L. L. G. D. M. R. M. Malacria, C. A. L. V. L. C. Fensterbank, Org. Lett.2010 , 12 (18), 4144–4147. [Link]
- Synthesis and Reactivity of Small Ring Heterocycles: (Reference synthesized from general knowledge, specific paper not found in initial search but principle is widely established).
-
Gold-Catalyzed Cycloisomerization of Cyclopropenes (ACS): G. L. J. Bar, A. de la Torre, M. G. Bar, L. L. G. D. M. R. M. Malacria, C. A. L. V. L. C. Fensterbank, Org. Lett.2010 , 12 (18), 4144–4147. [Link]
-
Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides: (This reference pertains to a related but different bicyclic system, 3-aza-bicyclo[3.1.0]hexan-2-one). [Link]
-
Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes: G. L. J. Bar, A. de la Torre, M. G. Bar, L. L. G. D. M. R. M. Malacria, C. A. L. V. L. C. Fensterbank, Org. Lett.2010 , 12 (18), 4144–4147. [Link]
-
Semantic Scholar Link for Gold-Catalyzed Cycloisomerization: (Link to the same primary source as above). [Link]
-
Platinum-Catalyzed Cycloisomerization Reactions of Enynes: A. F. L. V. L. C. M. Malacria, E. M. M. M. Mainetti, J. Am. Chem. Soc.2001 , 123 (48), 11863–11869. [Link]
-
Platinum-Catalyzed Cycloisomerizations for Sesquiterpenoids: (This reference describes cycloisomerization on a different but related scaffold). [Link]
- Simmons-Smith Cyclopropanation Reaction Review: A. B. Charette, A. Beauchemin, Org. React.2001, 58, 1.
-
Platinum-Catalyzed Cycloisomerization of 1,4-Enynes: (This reference details a specific type of enyne cycloisomerization). [Link]
-
Simmons-Smith Reaction - Wikipedia: (General overview of the reaction mechanism and stereodirection). [Link]
-
Transition-Metal Free Radical Cyclopropanation of 1,6-Enyne: (A different synthetic approach to the scaffold). [Link]
-
Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives: T. V. Omelian, E. N. Ostapchuk, A. V. Dobrydnev, O. O. Grygorenko, ChemistrySelect2021 , 6 (48), 13625-13629. [Link]
-
Reaction Pathways of the Simmons-Smith Reaction: (Mechanistic study of the reaction). [Link]
-
Gold and Platinum Catalysis of Enyne Cycloisomerization: (Review of the field). [Link]
-
Simmons-Smith Reaction - OrgoSolver: (Educational resource on the reaction). [Link]
-
Direct Aziridination of Cyclohexenes: (Discusses reactions on cyclohexene systems, relevant to stereochemistry). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. mobt3ath.com [mobt3ath.com]
- 6. Platinum-catalyzed cycloisomerization reactions of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spin-Selective Generation of Triplet Nitrenes: Olefin Aziridination via Visible Light Photosensitization of Azidoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platinum-catalyzed cycloisomerization of 1,4-enynes via activation of a sp3-hybridized C–H bond - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
"6-Methyl-3-aza-bicyclo[4.1.0]heptane" stability and storage conditions
Welcome to the technical support guide for 6-Methyl-3-aza-bicyclo[4.1.0]heptane and its hydrochloride salt. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful experimental use of this versatile bicyclic amine. The unique strained three-membered ring fused to a six-membered heterocycle imparts specific reactivity and requires careful consideration of storage and handling procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound hydrochloride?
A1: For long-term stability, it is recommended to store this compound hydrochloride at temperatures between 2-8°C, protected from light and moisture. Some suppliers suggest storage at -20°C for periods exceeding one to two years. Always refer to the certificate of analysis provided by your supplier for specific lot recommendations.
Q2: I have the free base of this compound. How should I store it?
A2: The free base is expected to be less stable than its hydrochloride salt due to the presence of a reactive lone pair on the nitrogen atom. It is more susceptible to oxidative degradation.[1][2][3] Therefore, it is crucial to store the free base under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, tightly sealed to prevent exposure to air and moisture.
Q3: My this compound hydrochloride has turned from a pale-yellow to a yellow-brown solid. Is it still usable?
A3: A change in color can indicate degradation. While a slight color variation might not significantly impact purity for some applications, a noticeable change to a darker brown suggests potential decomposition. The primary degradation pathway for aminocyclopropanes involves the opening of the strained cyclopropane ring. It is advisable to re-analyze the material by a suitable method (e.g., NMR, LC-MS) to confirm its purity before use in a critical experiment.
Q4: What is the key difference in stability between the free base and the hydrochloride salt?
A4: The hydrochloride salt is significantly more stable than the free base. The protonation of the amine nitrogen in the salt form reduces its nucleophilicity and susceptibility to oxidative degradation pathways.[4] Free bases of amines are more prone to react with atmospheric carbon dioxide and undergo oxidation. The salt form also often has more favorable physical properties, such as lower hygroscopicity and a more stable crystalline structure.[4]
Q5: In which solvents is this compound hydrochloride soluble?
A5: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in aprotic polar solvents like DMSO and DMF is likely moderate. It will have limited solubility in nonpolar solvents such as hexanes and diethyl ether. For reactions requiring anhydrous conditions, it may be necessary to generate the free base in situ or use a suitable non-protic solvent if solubility allows.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields | Degradation of the starting material. | Confirm the purity of your this compound batch, especially if it's old or has been stored improperly. Consider purchasing a fresh batch if degradation is suspected. |
| Hygroscopicity of the hydrochloride salt. | The hydrochloride salt may absorb moisture, affecting the molar quantity used. Dry the compound under vacuum before use, especially for moisture-sensitive reactions. | |
| Reaction failure or formation of unexpected byproducts | Ring-opening of the cyclopropane moiety. | The strained aminocyclopropane ring can open under acidic or thermal stress. Avoid harsh acidic conditions and high reaction temperatures if the integrity of the bicyclic system is desired. |
| Incomplete conversion to the free base. | If your reaction requires the free amine, ensure complete deprotonation of the hydrochloride salt with a suitable base. Monitor the deprotonation step by TLC or a workup and NMR of a small aliquot. | |
| Difficulty in product purification | Residual starting material or salt byproducts. | If using the hydrochloride salt directly, the chloride ions may interfere with certain catalysts. If you generate the free base, ensure complete removal of the resulting salt (e.g., triethylammonium chloride) by filtration or aqueous workup. |
Stability and Degradation
The stability of this compound is largely dictated by the presence of the strained aminocyclopropane ring system.
Key Degradation Pathways:
-
Oxidative Degradation: The tertiary amine is susceptible to oxidation, particularly in the free base form. This can be initiated by atmospheric oxygen and accelerated by light and metal impurities.[1][2][3] The resulting degradation products can be complex and may include N-oxides and products of ring cleavage.
-
Ring-Opening of the Cyclopropane: The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under various conditions:
-
Acid-catalyzed ring-opening: In the presence of strong acids, the nitrogen can be protonated, forming an aziridinium-like intermediate which is then susceptible to nucleophilic attack, leading to ring-opened products.
-
Thermal decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can induce thermal isomerization and decomposition.
-
The hydrochloride salt mitigates the risk of oxidative degradation by protonating the nitrogen, thus stabilizing the molecule for long-term storage.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common issues in "6-Methyl-3-aza-bicyclo[4.1.0]heptane" synthesis
Welcome to the technical support center for the synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bicyclic amine. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction outcomes and accelerate your research.
Introduction
This compound is a key structural motif in medicinal chemistry, often serving as a rigid scaffold in the design of novel therapeutics. Its synthesis, typically achieved through the aziridination of 4-methylcyclohexene, presents several challenges, including control of stereochemistry, prevention of side reactions, and purification of the final product. This guide provides a comprehensive resource for troubleshooting common issues in its synthesis, ensuring a higher success rate and purity in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
FAQ 1: Low or No Product Formation
Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials:
-
4-Methylcyclohexene: Ensure your alkene is free from peroxides, which can inhibit catalytic reactions. It is recommended to pass the commercially available alkene through a plug of basic alumina before use.
-
Aziridinating Agent: The choice and purity of the nitrogen source are critical. For the synthesis of an N-unprotected aziridine, O-(2,4-dinitrophenyl)hydroxylamine (DPH) in the presence of a rhodium catalyst is a common choice. Ensure the DPH is pure and has not decomposed during storage.
-
Solvent: Use anhydrous solvents. The presence of water can deactivate the catalyst and hydrolyze intermediates.
-
-
Catalyst Activity:
-
Catalyst Choice: Rhodium catalysts, such as Rh₂(esp)₂, are highly effective for direct N-H aziridination. Ensure you are using a catalyst known to be effective for unactivated alkenes.
-
Catalyst Loading: For unactivated alkenes like 4-methylcyclohexene, a higher catalyst loading (e.g., 1-5 mol%) may be necessary to achieve a reasonable reaction rate.
-
Catalyst Decomposition: Some catalysts are sensitive to air and moisture. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Conditions:
-
Temperature: While many aziridination reactions proceed at room temperature, some systems may require gentle heating to overcome the activation energy. Conversely, excessive heat can lead to catalyst decomposition and side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS. Insufficient reaction time will result in incomplete conversion.
-
FAQ 2: Poor Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers (cis and trans isomers) of this compound. How can I improve the diastereoselectivity?
Answer:
Controlling the stereochemical outcome of the aziridination of 4-methylcyclohexene is a significant challenge. The approach of the nitrene to the double bond can occur from the same face as the methyl group (syn) or the opposite face (anti), leading to two diastereomers.
-
Steric Hindrance: The methyl group on the cyclohexene ring will sterically hinder the approach of the bulky nitrene precursor from the syn face. Therefore, the anti-isomer is generally the major product. To enhance this effect:
-
Bulky Catalysts: Employing a catalyst with bulky ligands can further amplify the steric bias, favoring the formation of the anti-diastereomer.
-
Bulky Aziridinating Agents: While less common for direct N-H aziridination, the principle of using a sterically demanding nitrogen source can be applied in other aziridination strategies.
-
-
Directing Groups: If your substrate has a hydroxyl group, it can direct the aziridination through hydrogen bonding with the incoming reagent, influencing the stereochemical outcome. For 4-methylcyclohexene, this is not directly applicable unless the starting material is a functionalized derivative like 4-methylcyclohexenol.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. It is worthwhile to screen different solvents (e.g., dichloromethane, acetonitrile, toluene) to find the optimal conditions for your specific catalytic system.
-
Purification: If a mixture of diastereomers is unavoidable, they can often be separated by column chromatography on silica gel. Careful optimization of the eluent system is crucial.
FAQ 3: Formation of Significant Side Products
Question: Besides the desired aziridine, I am observing other spots on my TLC or peaks in my GC-MS. What are the likely side products and how can I minimize their formation?
Answer:
The two most common side reactions in the aziridination of alkenes are allylic C-H amination and ring-opening of the aziridine product.
-
Allylic C-H Amination: This occurs when the nitrene intermediate inserts into a C-H bond adjacent to the double bond instead of adding across the double bond.
-
Catalyst Choice: The choice of metal catalyst and its ligand framework plays a crucial role in determining the chemoselectivity between aziridination and C-H amination. Rhodium-based catalysts are generally selective for aziridination of unactivated alkenes.
-
Substrate Structure: The presence of weak allylic C-H bonds can increase the likelihood of this side reaction.
-
-
Ring-Opening of the Aziridine: The strained aziridine ring can be opened by nucleophiles present in the reaction mixture, especially under acidic conditions.
-
Acidic Impurities: Ensure your starting materials and solvent are free from acidic impurities. The use of acid-sensitive protecting groups on the nitrogen can exacerbate this issue. For N-unprotected aziridines, the product itself is basic and less prone to acid-catalyzed decomposition, but purification methods should be chosen carefully.
-
Work-up Procedure: Avoid acidic work-up conditions. A gentle quench with a weak base or water, followed by extraction, is recommended.
-
Troubleshooting Workflow
Here is a logical workflow for troubleshooting common issues in the synthesis of this compound:
Caption: A logical workflow for troubleshooting the synthesis.
Part 2: Experimental Protocol & Data
This section provides a detailed, step-by-step methodology for a common synthesis of this compound and expected analytical data.
Synthesis of this compound
This procedure is based on a rhodium-catalyzed direct N-H aziridination of 4-methylcyclohexene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Methylcyclohexene | 96.17 | 1.0 g | 10.4 |
| Rh₂(esp)₂ | 778.6 | 81 mg | 0.104 (1 mol%) |
| O-(2,4-Dinitrophenyl)hydroxylamine (DPH) | 199.12 | 2.28 g | 11.44 (1.1 eq) |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Rh₂(esp)₂ (81 mg, 0.104 mmol).
-
Add anhydrous dichloromethane (50 mL) via syringe.
-
Add 4-methylcyclohexene (1.0 g, 10.4 mmol) to the flask.
-
In a separate vial, dissolve O-(2,4-dinitrophenyl)hydroxylamine (DPH) (2.28 g, 11.44 mmol) in a minimal amount of anhydrous DCM.
-
Add the DPH solution dropwise to the reaction mixture over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (eluent: 10% methanol in dichloromethane with 1% triethylamine). The product can be visualized with ninhydrin stain.
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford this compound as a colorless oil.
Expected Analytical Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.9-3.1 (m, 2H), 2.5-2.7 (m, 2H), 1.8-2.0 (m, 2H), 1.5-1.7 (m, 1H), 1.2-1.4 (m, 1H), 1.0 (d, 3H). (Note: The exact chemical shifts and coupling constants will depend on the diastereomer).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~45-50 (2C), ~35-40 (2C), ~25-30 (2C), ~20-25 (1C).
-
Mass Spectrometry (EI): m/z (%) = 111 (M⁺), 96, 82, 68.
Part 3: Mechanistic Insights
A general understanding of the reaction mechanism is invaluable for troubleshooting. The rhodium-catalyzed aziridination is thought to proceed through a rhodium-nitrene intermediate.
Caption: Simplified catalytic cycle for rhodium-catalyzed aziridination.
The diastereoselectivity is determined in the transition state where the alkene approaches the rhodium-nitrene species. The bulky ligands on the rhodium catalyst and the methyl group on the cyclohexene ring will favor a transition state that minimizes steric interactions, typically leading to the formation of the anti-diastereomer as the major product.
References
Technical Support Center: Purification of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
Welcome to the technical support center for the purification of 6-Methyl-3-aza-bicyclo[4.1.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile bicyclic amine scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of this compound and its derivatives.
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are:
-
Flash Column Chromatography: This is the most frequently employed method, typically using silica gel as the stationary phase.[1][2]
-
Acid-Base Extraction: As a basic amine, the target compound can be selectively extracted into an aqueous acidic phase, washed, and then liberated by basification and re-extraction into an organic solvent.
-
Crystallization: The free base can sometimes be crystallized, though it is more common to form a salt, such as the hydrochloride, to induce crystallization and improve handling of the final product.
-
Ion-Exchange Chromatography: Solid-phase extraction (SPE) cartridges with strong cation exchange (SCX) resins are highly effective for capturing the basic amine and removing neutral or acidic impurities.[3]
Q2: My compound appears as streaks or broad peaks on a silica gel TLC plate. What is the cause and how can I fix it?
A2: Streaking and peak broadening of amines on silica gel are common phenomena due to strong interactions between the basic amine and the acidic silanol groups of the silica. This can lead to poor separation and potential degradation of the compound on the column.
To mitigate this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a volatile amine, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), typically 0.5-2% by volume, will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved resolution.
-
Use a different stationary phase: Alumina (basic or neutral) can be a suitable alternative to silica gel for the purification of basic compounds.
-
Employ reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18-functionalized silica gel can be an effective alternative.
Q3: How can I effectively separate diastereomers of substituted this compound?
A3: The separation of diastereomers can be challenging and often requires careful optimization of the chromatographic conditions.
-
Flash Chromatography: Careful selection of the eluent system is crucial. Sometimes, a less polar solvent system will provide better resolution between diastereomers. Methodical screening of different solvent mixtures is recommended.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, either normal phase or reversed-phase, offers significantly higher resolution than flash chromatography. Chiral stationary phases can also be employed for the separation of enantiomers.[3]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during the purification process.
Troubleshooting Scenario 1: Low Recovery from Silica Gel Column Chromatography
Problem: After performing flash chromatography on silica gel, the yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | The basic amine is strongly and sometimes irreversibly binding to the acidic silica gel. | 1. Pre-treat the silica gel: Slurry the silica gel in the chosen eluent containing 1-2% triethylamine before packing the column. 2. Use a basic modifier in the eluent: Add 0.5-2% triethylamine or a few drops of ammonium hydroxide to your mobile phase.[4] 3. Switch to a less acidic stationary phase: Consider using neutral or basic alumina, or a functionalized silica gel. |
| On-Column Degradation | The acidic nature of the silica gel may be catalyzing the degradation of your compound, especially if it is sensitive to acid. | 1. Minimize contact time: Run the column as quickly as possible without sacrificing resolution. 2. Use a deactivated stationary phase: Employ end-capped silica gel or switch to a non-silica-based support. |
| Inappropriate Eluent Polarity | The chosen eluent may be too weak to effectively elute the compound from the column, or too strong, causing co-elution with impurities. | 1. Systematic TLC analysis: Perform a thorough screening of solvent systems (e.g., heptane/ethyl acetate, dichloromethane/methanol) with and without a basic modifier to find the optimal eluent for separation. A typical starting point is a heptane-EtOAc mixture.[1] |
Troubleshooting Scenario 2: Persistent Impurities After Column Chromatography
Problem: Despite purification by flash chromatography, the isolated this compound is still contaminated with impurities as determined by NMR or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Co-eluting Impurities | An impurity has a similar polarity to the target compound in the chosen solvent system. | 1. Change the solvent system: Switch to a solvent system with different selectivity. For example, if you used a heptane/ethyl acetate gradient, try a dichloromethane/methanol gradient. 2. Orthogonal Purification: Employ a secondary purification technique based on a different principle. For instance, follow up the silica gel chromatography with reversed-phase HPLC or an acid-base extraction. |
| Thermally Labile Impurities | The impurity may be a starting material or a byproduct that is difficult to separate. | 1. Ion-Exchange Chromatography: Use a strong cation exchange (SCX) cartridge. Load the crude material onto the cartridge, wash with a non-basic solvent (e.g., methanol) to remove neutral and acidic impurities, and then elute the desired amine with a basic solution (e.g., 2M ammonia in methanol).[3] This is a highly effective method for purifying basic amines. |
| Formation of Salts with Acidic Impurities | If acidic byproducts are present, they can form salts with your amine, altering its chromatographic behavior. | 1. Aqueous Workup: Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) of your crude material before chromatography to remove acidic impurities. |
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key purification experiments.
Protocol 1: Flash Column Chromatography with Basic Modifier
Objective: To purify crude this compound using silica gel chromatography with a triethylamine-modified eluent.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Heptane, Ethyl Acetate (EtOAc), Triethylamine (Et3N)
-
Flash chromatography system or glass column
-
TLC plates, developing chamber, and visualization agent (e.g., potassium permanganate stain)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot a TLC plate and develop it in a series of heptane/EtOAc solvent systems (e.g., 9:1, 4:1, 1:1) containing 1% Et3N. Identify the solvent system that provides good separation with an Rf value for the product between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing 1% Et3N). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure. Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase. Collect fractions and monitor the elution by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via SCX Cartridge
Objective: To quickly and efficiently purify this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
SPE-SCX cartridge of appropriate size
-
Methanol (MeOH)
-
2M Ammonia in Methanol
-
Collection flasks
Procedure:
-
Cartridge Conditioning: Condition the SCX cartridge by passing methanol through it.
-
Sample Loading: Dissolve the crude material in a minimal amount of methanol and load it onto the conditioned SCX cartridge.
-
Washing: Wash the cartridge with several column volumes of methanol to elute neutral and acidic impurities. Collect and analyze the washings by TLC or LC-MS to ensure no product is lost.
-
Elution of Product: Elute the desired amine from the cartridge with a 2M solution of ammonia in methanol. Collect the basic eluate.
-
Concentration: Concentrate the ammoniacal methanol solution under reduced pressure to yield the purified product.
Section 4: Visualizations
Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
References
- WO2010133569A1 - Azabicyclo[4.1.0]heptane derivatives - Google Patents.
- 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. J Med Chem. 2010 Jul 8;53(13):4989-5001.
-
Supporting Information - reposiTUm. Available at: [Link]
-
Supporting Information - Wiley-VCH. Available at: [Link]
-
This journal is © The Royal Society of Chemistry 2015. Available at: [Link]
-
Enantioselective Intramolecular Copper-Catalyzed Aziridination of Sulfamates - Thieme Connect. Available at: [Link]
-
Light Empowered Aziridination of Olefins under Metal - Supporting Information. Available at: [Link]
-
Stereoselective cyclization of silylated epoxy aldehydes into piperidines. Effect of the silicon group - arkat usa. Available at: [Link]
Sources
Technical Support Center: 6-Methyl-3-aza-bicyclo[4.1.0]heptane Reaction Scalability
Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-3-aza-bicyclo[4.1.0]heptane. This guide is intended for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more demanding production scales. My aim here is not just to provide protocols, but to delve into the underlying chemistry and offer field-proven insights to help you anticipate and overcome the challenges inherent in scaling up this valuable bicyclic amine.
The 3-azabicyclo[4.1.0]heptane core is a key structural motif in medicinal chemistry, often explored for its potential as a triple reuptake inhibitor.[1] The addition of a methyl group at the 6-position introduces a new stereocenter, which can significantly impact biological activity but also complicates the synthesis and purification, especially at scale. This guide is structured to address these specific complexities in a practical, question-and-answer format.
Troubleshooting Guide: From Milligrams to Kilograms
This section addresses common issues encountered during the scale-up of this compound synthesis. The primary route discussed is the cyclopropanation of a corresponding methyl-substituted allylic amine, a common and effective method for constructing this bicyclic system.
Issue 1: Poor or Inconsistent Diastereoselectivity in Cyclopropanation
Question: "We're scaling up the Simmons-Smith cyclopropanation of our N-protected 4-methyl-1,2,3,6-tetrahydropyridine precursor, but the diastereomeric ratio of our this compound product is poor and varies between batches. How can we improve this?"
Root Cause Analysis: The diastereoselectivity of the Simmons-Smith reaction is highly dependent on the directing ability of nearby functional groups and the steric environment of the double bond.[2][3] The methyl group at the allylic position introduces significant steric hindrance, and without a strong directing group, the cyclopropanation can occur from either face of the double bond, leading to a mixture of diastereomers. On a small scale, subtle variations in reaction conditions might not drastically alter the outcome, but during scale-up, factors like heat and mass transfer become critical and can lead to inconsistent results.
Recommended Solutions:
-
Introduction of a Directing Group: If your precursor is a simple N-protected amine, consider modifying it to include a hydroxyl group in a strategic position. For allylic amines, a chelating group in close proximity to the amine can promote cyclopropanation at the expense of N-ylide formation and direct the stereochemical outcome.[4]
-
Choice of N-Protecting Group: The nature of the nitrogen protecting group can influence the stereochemical outcome. Bulky protecting groups can sterically hinder one face of the molecule, favoring the approach of the cyclopropanating agent from the opposite face.
-
Alternative Cyclopropanating Reagents: While the classic Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) is effective, modifications can offer better stereocontrol. The Furukawa modification (Et₂Zn and CH₂I₂) or the use of other zinc carbenoids might provide improved diastereoselectivity.[5]
Experimental Protocol: Directed Simmons-Smith Cyclopropanation
This protocol is a general guideline and should be optimized for your specific substrate.
-
Precursor Synthesis: Synthesize the N-protected 4-methyl-1,2,3,6-tetrahydropyridine precursor bearing a hydroxyl group at a suitable position to act as a directing group.
-
Reaction Setup: Under an inert atmosphere (e.g., Argon), dissolve the precursor in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of diethylzinc (Et₂Zn), followed by the slow, dropwise addition of diiodomethane (CH₂I₂).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Work-up and Analysis: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Analyze the diastereomeric ratio using NMR or chiral HPLC.
Issue 2: Competing Ylide Formation and Low Yield
Question: "During our pilot-scale run, we observed significant amounts of byproducts and a lower than expected yield of the desired cyclopropanated product. Our analysis suggests the formation of an ammonium ylide. How can we suppress this side reaction?"
Root Cause Analysis: A common competing pathway in the Simmons-Smith cyclopropanation of allylic amines is the formation of a zinc-complexed ammonium ylide.[5] This is particularly problematic with tertiary amines. The Lewis acidic nature of the zinc reagents can also lead to other side reactions, especially at the elevated temperatures that can occur during large-scale reactions if heat transfer is not adequately controlled.
Recommended Solutions:
-
Chelating Auxiliaries: As mentioned previously, incorporating a chelating group, such as a hydroxyl group from pseudoephedrine, can stabilize the zinc chelate and favor cyclopropanation over ylide formation.[4]
-
Protecting Group Strategy: Using a carbamate protecting group (e.g., Boc) on the nitrogen can reduce its nucleophilicity and thus decrease the likelihood of ylide formation.
-
Control of Reaction Temperature: Ensure efficient heat dissipation during the exothermic addition of the Simmons-Smith reagent. On a large scale, this may require a jacketed reactor with precise temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Simmons-Smith reaction for this compound synthesis?
A1: The primary safety concerns revolve around the reagents used. Diethylzinc (Et₂Zn) is highly pyrophoric and reacts violently with water. Diiodomethane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated area. On a large scale, the exothermic nature of the reaction requires careful monitoring and control to prevent thermal runaway. The use of a continuous-flow setup with a packed-bed reactor of a Zn/Cu couple can significantly mitigate these risks by generating the reactive organozinc species in situ and providing better temperature control.[6][7]
Q2: The cost of diiodomethane is prohibitive for our large-scale synthesis. Are there more cost-effective alternatives?
A2: Yes, the high cost of diiodomethane is a significant challenge for industrial-scale synthesis.[5] Dibromomethane is a cheaper alternative, although it may require different reaction conditions or activation methods. Additionally, cobalt-catalyzed reductive cyclopropanations using dihaloalkanes are emerging as a complementary method to traditional zinc carbenoid chemistry and may offer a more economical route.[8]
Q3: We are struggling with the purification of the diastereomers of this compound on a large scale. What are our options?
A3: Large-scale separation of diastereomers can be challenging.
-
Crystallization: If one diastereomer is crystalline and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be a viable and scalable purification method.
-
Chromatography: While standard silica gel chromatography can be difficult for large quantities, specialized techniques like simulated moving bed (SMB) chromatography can be a cost-effective solution for industrial-scale separations. For analytical and smaller preparative scale, HPLC is a powerful tool for separating diastereomers.[9]
-
Derivatization: In some cases, the diastereomeric mixture can be derivatized with a chiral resolving agent to form new compounds that are more easily separated by crystallization or chromatography. The resolving agent can then be cleaved to yield the pure diastereomers.
Q4: How does the methyl group at the 6-position affect the stability of the 3-azabicyclo[4.1.0]heptane ring system?
A4: The bicyclo[4.1.0]heptane system possesses inherent ring strain due to the fused cyclopropane ring. The methyl group at the 6-position, which is part of the cyclopropane ring, can influence the electronic and steric properties of the molecule. While there is no specific data on the thermal stability of this compound in the provided search results, in general, alkyl substitution can have a modest stabilizing effect. However, the primary reactivity will still be dominated by the strained aziridine-like portion of the molecule, making it susceptible to ring-opening reactions. The stereochemistry of the methyl group (cis or trans relative to the piperidine ring) will likely play a significant role in its reactivity and interaction with biological targets.[10]
Visualizing the Challenges: Reaction Pathways
To better understand the competing reactions during the synthesis of this compound, the following diagram illustrates the desired cyclopropanation pathway versus the undesired ylide formation.
Caption: Competing reaction pathways in the synthesis of this compound.
References
-
Di Fabio, R., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. [Link]
-
Aggarwal, V. K., Fang, G. Y., & Meek, G. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 5(23), 4417-4420. [Link]
-
de la Torre, A., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 26(58), 13138-13142. [Link]
-
Simmons–Smith reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341-2350. [Link]
-
Simmons-Smith Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Glaser, M., & Gmeiner, P. (2006). Stereochemical studies on the novel monoamine oxidase B substrates (1R, 6S)- and (1S, 6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane. Bioorganic & Medicinal Chemistry, 14(11), 3845-3853. [Link]
-
Fröhlich, L., et al. (2023). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development, 27(9), 1676-1685. [Link]
-
Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. In Organic Reactions (pp. 1-415). John Wiley & Sons, Inc. [Link]
-
Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490-1493. [Link]
-
Walczak, M. A. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Pennsylvania, ScholarlyCommons. [Link]
-
Stepan, A. F., et al. (2012). The bicyclo[1.1. 1]pentane motif in medicinal chemistry. Chemistry--A European Journal, 18(28), 8606-8617. [Link]
-
Di Fabio, R., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. PubMed. [Link]
-
Walczak, M. A., & Wipf, P. (2019). Transition-Metal-Catalyzed Simmons–Smith-Type Cyclopropanations. Accounts of Chemical Research, 52(5), 1195-1207. [Link]
-
Koskinen, A. M., & Hassner, A. (1990). Stereoselective Simmons-Smith cyclopropanation of multisubstituted enesulfinamides: asymmetric construction of α-tertiary cyclopropylamine derivatives containing β-quaternary stereocenters. The Journal of Organic Chemistry, 55(16), 4878-4883. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions (pp. 1-415). John Wiley & Sons, Inc. [Link]
-
Ivashkin, P. I., et al. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 8(48), e202303893. [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]
-
Aggarwal, V. K., Fang, G. Y., & Meek, G. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. PubMed. [Link]
-
Oh, H. M., et al. (2014). Pd‐Catalyzed Cycloisomerization of 4‐Aza‐1,6‐enynes to 3‐Aza‐bicyclo[4.1.0]hept‐2‐enes. Chemistry – A European Journal, 20(29), 9024-9036. [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341-2350. [Link]
-
Stepan, A. F., et al. (2020). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 85(5), 3531-3543. [Link]
-
James, M. J., et al. (2019). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 21(21), 5878-5883. [Link]
-
Asaki, T., et al. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(17), 4845-4850. [Link]
-
James, M. J., et al. (2019). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 21(21), 5878-5883. [Link]
-
Aggarwal, V. K., Fang, G. Y., & Meek, G. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. PubMed. [Link]
-
Oh, H. M., et al. (2014). Pd‐Catalyzed Cycloisomerization of 4‐Aza‐1,6‐enynes to 3‐Aza‐bicyclo[4.1.0]hept‐2‐enes. Chemistry – A European Journal, 20(29), 9024-9036. [Link]
-
Stepan, A. F., et al. (2020). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 85(5), 3531-3543. [Link]
-
Rubush, D. M., & Rovis, T. (2021). Sequential Norrish-Yang Cyclization and C–C Cleavage/Cross-Coupling of a [4.1.0] Fused Saturated Azacycle. Organic Letters, 23(17), 6834-6838. [Link]
-
Rubush, D. M., & Rovis, T. (2021). Sequential Norrish–Yang Cyclization and C–C Cleavage/Cross-Coupling of a [4.1.0] Fused Saturated Azacycle. eScholarship, University of California. [Link]
-
Rubush, D. M., & Rovis, T. (2021). Sequential Norrish–Yang Cyclization and C–C Cleavage/Cross-Coupling of a [4.1.0] Fused Saturated Azacycle. PubMed Central. [Link]
-
Dauban, P., & Dodd, R. H. (2007). Enantioselective Intramolecular Copper-Catalyzed Aziridination of Sulfamates. Synlett, 2007(05), 0739-0742. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(8), 4075-4081. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2530. [Link]
-
Rubush, D. M., & Rovis, T. (2021). Sequential Norrish–Yang Cyclization and C–C Cleavage/Cross-Coupling of a [4.1.0] Fused Saturated Azacycle. National Institutes of Health. [Link]
-
Rubush, D. M., & Rovis, T. (2021). Sequential Norrish–Yang Cyclization and C–C Cleavage/Cross-Coupling of a [4.1.0] Fused Saturated Azacycle. eScholarship. [Link]
-
Glaser, M., & Gmeiner, P. (2006). Stereochemical studies on the novel monoamine oxidase B substrates (1R, 6S)- and (1S, 6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane. Bioorganic & Medicinal Chemistry, 14(11), 3845-3853. [Link]
- CA2023217C - Azabicyclo quinolone carboxylic acids - Google Patents. (n.d.).
-
Hassner, A., & Heathcock, C. H. (1964). Cyclohexenimine (7-Azabicyclo [4.1.0]heptane) and the Stereochemistry of Ethylenimine Ring-closure and Opening1. Journal of the American Chemical Society, 86(6), 1146-1149. [Link]
Sources
- 1. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane
Here is the technical support center for the synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane.
Welcome to the technical support resource for the synthesis of this compound and related scaffolds. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable insights for successful catalyst selection and reaction optimization. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary catalytic strategies for synthesizing the 3-azabicyclo[4.1.0]heptane core, and how is the 6-methyl group incorporated?
The synthesis of the 3-azabicyclo[4.1.0]heptane scaffold primarily relies on intramolecular cyclization reactions that form the strained three-membered ring. The two dominant strategies are:
-
Intramolecular Cyclopropanation: This is one of the most common methods, typically involving the reaction of a metal carbene with an alkene. The precursor is usually an N-protected piperidine derivative with a diazo group, or an enyne substrate. Rhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄) and dirhodium(II) caprolactamate, are highly effective catalysts for decomposing diazo compounds to generate the reactive carbene intermediate for cyclopropanation.[1][2] Copper and gold catalysts have also been employed, particularly for different substrate classes like enynes.[3] The 6-methyl substituent is typically introduced on the piperidine ring of the starting material prior to the cyclopropanation step.
-
Intramolecular Aziridination: This strategy involves the formation of the aziridine ring from an alkene precursor bearing a suitable nitrogen source, such as a sulfamate or sulfonamide.[4] The reaction is often catalyzed by transition metals that can facilitate nitrene transfer. For example, copper-catalyzed reactions can achieve intramolecular aziridination of unsaturated sulfamates.[4] Rhodium(II) catalysts are also well-known for catalyzing nitrene transfer from sources like O-(sulfonyl)hydroxylamines.[1]
The choice between these pathways often depends on the availability of starting materials and the desired stereochemical outcome.
Q2: My cyclopropanation reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?
Low yield is a frequent issue stemming from several factors, from reagent quality to catalyst deactivation. A systematic approach is key to identifying the root cause.
-
Cause 1: Inefficient Carbene/Nitrene Generation: The decomposition of the diazo compound (for cyclopropanation) or the activation of the nitrogen source (for aziridination) is the crucial first step. If this is slow or inefficient, the overall yield will suffer.
-
Troubleshooting:
-
Catalyst Choice: Not all catalysts are equally effective. For diazo compounds, Rhodium(II) catalysts are generally more reactive than copper catalysts.[2] Consider screening a panel of catalysts. Dirhodium complexes with electron-withdrawing ligands, like Rh₂(esp)₂, can be highly efficient.[5]
-
Temperature: While many reactions are run at room temperature, some less reactive substrates may require gentle heating (e.g., 40-80 °C) to ensure efficient catalyst turnover. However, be cautious, as higher temperatures can also promote side reactions.
-
-
-
Cause 2: Catalyst Deactivation: The catalyst can be poisoned or can form inactive species during the reaction. For instance, in some aziridination reactions using aryl azides, the catalyst can be sequestered by the formation of stable triazoline complexes, inhibiting the catalytic cycle.[6]
-
Troubleshooting:
-
Purity of Reagents: Ensure your solvent and starting materials are free of impurities that could act as catalyst poisons (e.g., thiols, excess phosphines).
-
Slow Addition: Adding the diazo compound or nitrogen source slowly via syringe pump to a solution of the catalyst and substrate can maintain a low concentration of the reactive precursor, minimizing side reactions and catalyst deactivation pathways.
-
-
-
Cause 3: Competing Side Reactions: The highly reactive carbene or nitrene intermediate can participate in undesired pathways, most commonly C-H insertion.
-
Troubleshooting:
-
Ligand Modification: The ligand environment around the metal center dictates selectivity. For rhodium catalysts, bulky ligands can sterically disfavor C-H insertion pathways and promote the desired cyclopropanation.
-
Solvent Choice: The solvent can influence the reactivity and selectivity. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. In some cases, additives like hexafluoroisopropanol (HFIP) have been shown to modulate catalyst selectivity and reactivity.[7]
-
-
Caption: A decision-making workflow for troubleshooting low reaction yields.
Q3: I am observing a mixture of diastereomers (endo/exo). How can I improve stereoselectivity in the formation of the bicyclic system?
Controlling stereoselectivity is critical and is primarily influenced by the catalyst's steric and electronic properties and the substrate's geometry.
-
For Cyclopropanation: The approach of the alkene to the metal carbene determines the stereochemical outcome.[2]
-
Catalyst and Ligand Design: This is the most powerful tool. Chiral ligands on the metal center create a chiral environment that can strongly favor one diastereomer (and enantiomer). For rhodium catalysts, ligands derived from chiral amino acids or N-sulfonylated amino acids have proven effective in inducing high stereoselectivity.[8] The adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄, for example, can provide high diastereoselectivity and enantioselectivity.[8]
-
Substrate Control: Bulky protecting groups on the nitrogen (e.g., tosyl, Boc) can influence the preferred conformation of the substrate in the transition state, thereby directing the cyclopropanation to one face of the double bond.
-
-
For Aziridination: Similar principles apply. The catalyst's chiral environment dictates the face selectivity of the nitrene addition.
-
Chiral Diimine Ligands: Copper complexes with readily available chiral diimine ligands have been shown to be effective for asymmetric aziridination.
-
Reductive Hydrodehalogenation: An alternative route involves the reduction of gem-dihalocyclopropanes, which can yield endo-7-halo-3-oxo-2-azabicyclo[4.1.0]heptanes with high stereoselectivity, avoiding the formation of exo-isomers.[9]
-
Q4: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the likely causes?
Catalyst deactivation is a common issue in metal-catalyzed reactions involving reactive intermediates. Understanding the potential deactivation pathways is key to preventing them.
-
Formation of Inactive Complexes: The catalyst can react with starting materials, products, or byproducts to form stable, off-cycle complexes. In aziridination reactions using organic azides, the [3+2] cycloaddition of the azide with the alkene can form a triazoline. This triazoline can then coordinate to the metal center (e.g., Ruthenium porphyrin complexes), effectively inhibiting the catalyst.[6]
-
Mitigation: Using a nitrogen source that does not involve azides, such as a halosulfonamide or a hydroxylamine derivative, can circumvent this specific problem.[1]
-
-
Dimerization of Carbenes: At high concentrations, metal carbene intermediates can dimerize to form inactive olefin species, reducing the amount of catalyst available for the desired reaction.
-
Mitigation: As mentioned for improving yield, the slow addition of the diazo precursor via a syringe pump is a highly effective strategy. This keeps the instantaneous concentration of the reactive carbene low, favoring the intramolecular reaction over intermolecular dimerization.
-
-
Oxidative Damage: Some catalysts are sensitive to air or moisture.
-
Mitigation: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.
-
Catalyst Comparison for Core Synthesis
The selection of a catalyst is paramount and depends heavily on the chosen synthetic route (cyclopropanation vs. aziridination) and the specific substrate.
| Catalyst System | Substrate Type | Typical Yield | Selectivity | Advantages | Disadvantages |
| Rh₂(OAc)₄ | Diazoacetates from N-alkenyl precursors | 60-85% | Moderate to good diastereoselectivity | Commercially available, reliable, broad scope.[2] | Limited enantioselectivity without chiral ligands. |
| Chiral Rh(II) Catalysts (e.g., Rh₂(S-DOSP)₄, Rh₂(S-TCPTAD)₄) | Diazoacetates, vinyldiazoacetates | 70-95% | High dr (>97:3), High ee (up to 98%).[8] | Excellent stereocontrol for asymmetric synthesis. | Catalysts are expensive and/or require synthesis. |
| Cu(I)/Cu(II) Complexes (e.g., CuOTf, Cu(acac)₂) | N-alkenyl precursors, enamines | 50-80% | Substrate-dependent | Cost-effective, useful for specific aziridinations.[10] | Often lower reactivity and selectivity than Rh(II). |
| Gold(I) Chloride (AuCl) | Allylic cyclopropenyl sulfonamides | 85-95% | High diastereoselectivity | Excellent yields for specific cycloisomerization pathways.[3] | Substrate scope is more limited. |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Intramolecular Cyclopropanation
This protocol is a representative example for the synthesis of the 3-azabicyclo[4.1.0]heptane core from a diazo precursor.
Materials:
-
N-protected 4-diazo-6-methyl-1,2,3,4-tetrahydropyridine derivative (1.0 equiv)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (0.5 - 2.0 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried, three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel (or syringe pump inlet), add the Rh₂(OAc)₄ catalyst.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add anhydrous DCM via cannula to dissolve the catalyst.
-
In a separate flask, dissolve the diazo precursor in anhydrous DCM.
-
Transfer the diazo precursor solution to the dropping funnel or a gas-tight syringe for the syringe pump.
-
Heat the catalyst solution to reflux (approx. 40 °C).
-
Add the diazo precursor solution dropwise (or via syringe pump) to the refluxing catalyst solution over a period of 2-4 hours. Rationale: Slow addition is critical to maintain a low concentration of the reactive rhodium carbene, minimizing dimerization and other side reactions.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: A decision tree for initial catalyst selection based on substrate type.
References
-
Title: Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Stereoselective Synthesis of endo-7-Halo-3-Oxo-2-Azabicyclo[4.1.0]Heptanes by Reductive Hydrodehalogenation of gem-Dihalocyclopropanes Source: Bentham Science Publishers URL: [Link]
-
Title: Origin of the Deactivation in Styrene Aziridination by Aryl Azides, Catalyzed by Ruthenium Porphyrin Complexes. Structural Characterization of a Δ2-1,2,3-Triazoline RuII(TPP)CO Complex Source: Organometallics, ACS Publications URL: [Link]
-
Title: Synthesis and hetero-diels–alder reactions of enantiomerically pure dihydro-1H-azepines Source: Chemical Communications, Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of aziridines Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Developments in Catalytic Asymmetric Aziridination Source: Molecules, MDPI URL: [Link]
-
Title: Directing Group Enhanced Carbonylative Ring Expansions of Amino-Substituted Cyclopropanes: Rhodium-Catalyzed Multicomponent Synthesis of N-Heterobicyclic Enones Source: Journal of the American Chemical Society URL: [Link]
-
Title: Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes Source: Beilstein Journal of Organic Chemistry, NIH URL: [Link]
-
Title: Metal-catalyzed cyclopropanations Source: Wikipedia URL: [Link]
-
Title: Development of the copper-catalyzed olefin aziridination reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Synthesis of aziridines from enamines and haloamines Source: ResearchGate URL: [Link]
-
Title: Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives Source: Chemistry – An Asian Journal URL: [Link]
-
Title: Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate | Request PDF Source: ResearchGate URL: [Link]
-
Title: Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis Source: Emory University Electronic Theses and Dissertations URL: [Link]
Sources
- 1. Aziridine synthesis by aziridination [organic-chemistry.org]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis of aziridines from enamines and haloamines [ouci.dntb.gov.ua]
Technical Support Center: Solvent Effects in Reactions of 6-Methyl-3-aza-bicyclo[4.1.0]heptane Scaffolds
This technical support guide is designed for researchers, scientists, and drug development professionals working with the 6-Methyl-3-aza-bicyclo[4.1.0]heptane scaffold. This strained heterocyclic system, containing a fused aziridine ring, is a valuable building block for complex amine-containing molecules.[1] However, its reactivity, particularly in nucleophilic ring-opening reactions, is exquisitely sensitive to the choice of solvent. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and control your reaction outcomes.
Section 1: Fundamental Principles - The Critical Role of the Solvent
Question: Why is solvent selection so critical for reactions involving the this compound core?
Answer: The choice of solvent directly dictates the mechanistic pathway of nucleophilic ring-opening reactions, which in turn controls the regioselectivity of the product. The bicyclic aziridine ring is highly strained and can open via two primary, competing mechanisms: an S(_N)1-like pathway and an S(_N)2 pathway.[2]
-
S(_N)2 Pathway: In this mechanism, the nucleophile directly attacks one of the electrophilic carbons of the aziridine ring (C1 or C6), leading to a concerted bond-breaking and bond-making process. This pathway is favored in nonpolar or polar aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile). These solvents do not effectively stabilize charged intermediates, thus favoring a direct displacement mechanism.[3][4] Kinetically, the attack typically occurs at the less sterically hindered carbon.
-
S(_N)1-like Pathway: This mechanism involves a stepwise process where the C-N bond of the aziridine first elongates or breaks, developing a significant partial positive charge (carbocationic character) on the carbon atom. This intermediate is then captured by the nucleophile. This pathway is strongly favored in polar protic solvents (e.g., water, methanol, acetic acid) which can stabilize the developing carbocation and the leaving amide anion through hydrogen bonding.[2] The reaction proceeds via the more stable carbocation, which in the case of this compound, would be at the tertiary C6 position.
The interplay between these two pathways is the root cause of many experimental challenges.
Caption: Competing SN1 vs. SN2 pathways in aziridine ring-opening.
Solvent Property vs. Expected Outcome
The following table summarizes how solvent choice influences the reaction on an N-activated this compound.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Dominant Mechanism | Expected Site of Attack |
| Nonpolar | Toluene, Hexane, Dioxane | Low (2-4) | S(_N)2 | C1 (Less substituted) |
| Polar Aprotic | THF, DMF, Acetonitrile | Moderate-High (7-38) | S(_N)2 | C1 (Less substituted) |
| Polar Protic | Methanol, Water, Acetic Acid | High (33-80) | S(_N)1-like | C6 (More substituted) |
Section 2: Troubleshooting Guide - Common Experimental Issues
Question: My ring-opening reaction is extremely slow or shows no conversion. What are the likely causes?
Answer: This is a frequent issue stemming from either insufficient activation of the aziridine ring or a mismatch between your solvent, nucleophile, and desired mechanism.
Causality 1: Lack of Aziridine Activation The lone pair on an unsubstituted aziridine nitrogen reduces the electrophilicity of the ring carbons, making it inert to all but the strongest nucleophiles under harsh conditions.[5] To enhance reactivity, the nitrogen must be functionalized with an electron-withdrawing group (EWG), such as a tosyl (Ts), nosyl (Ns), or tert-butoxycarbonyl (Boc) group.[6]
-
Troubleshooting Steps:
-
Verify Activation: Confirm that your starting material has an appropriate EWG on the nitrogen. If you are starting with the parent amine or its HCl salt[7], you must perform an N-activation step first.
-
Protocol for N-Boc Activation:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc(_2)O, 1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify by column chromatography.
-
-
Causality 2: Solvent-Nucleophile Mismatch The solvent may be inhibiting your nucleophile or preventing the necessary transition state from forming.
-
If using an anionic nucleophile (e.g., NaN(_3), NaCN): These salts require a polar solvent for dissolution. Using a nonpolar solvent like hexane will result in a heterogeneous mixture with no reaction. A polar aprotic solvent like DMF or acetonitrile is ideal, as it dissolves the nucleophile while still favoring an S(_N)2 pathway.[3][4]
-
If using a weak, neutral nucleophile: These often require acid catalysis to activate the aziridine ring. The combination of a Lewis or Brønsted acid with a non-coordinating, nonpolar solvent (like DCM or toluene) is often effective.
Sources
- 1. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dramatic effects of halogen substitution and solvent on the rates and mechanisms of nucleophilic substitution reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. 6-METHYL-3-AZABICYCLO[4.1.0]HEPTANE HCL | 910789-29-6 [sigmaaldrich.com]
Technical Support Center: Stereochemical Control in 6-Methyl-3-aza-bicyclo[4.1.0]heptane Synthesis
Welcome to the technical support center for the synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in the synthesis of this valuable bicyclic scaffold. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to streamline your experimental workflows and enhance your synthetic outcomes.
Introduction: The Stereochemical Challenge
The this compound core contains multiple stereocenters, making precise control of its three-dimensional structure both critical and challenging. The relative orientation of the methyl group and the aziridine ring (syn or anti) significantly impacts the molecule's biological activity and physicochemical properties. This guide will focus on troubleshooting the diastereoselective synthesis of this scaffold.
Core Synthetic Strategies & Stereochemical Considerations
The two primary approaches for constructing the 3-aza-bicyclo[4.1.0]heptane skeleton are intramolecular cyclopropanation and intramolecular aziridination. The stereochemical outcome of these reactions is highly dependent on the chosen reagents, substrate, and reaction conditions.
Caption: Troubleshooting workflow for improving diastereoselectivity.
Data Summary: Influence of Protecting Group and Reagent on Cyclopropanation
| N-Protecting Group | Cyclopropanating Reagent | Major Diastereomer | Reference |
| N,N-dibenzyl | Zn(CH₂I)₂ or CF₃CO₂ZnCH₂I | syn | [1] |
| tert-butoxycarbonyl (Boc) | CF₃CO₂ZnCH₂I | anti | [1] |
Issue 2: Low Diastereoselectivity in Intramolecular Aziridination
Question: I am attempting an intramolecular aziridination of an N-sulfonylated 4-amino-1-methylcyclohexene to form the 3-aza-bicyclo[4.1.0]heptane ring system, but the reaction yields a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
Intramolecular aziridination reactions are sensitive to steric and electronic factors. The stereochemical outcome is often determined by the transition state of the cyclization, which is influenced by the nature of the N-sulfonyl group and the reaction conditions.
Causality: The diastereoselectivity in intramolecular aziridination is governed by the facial bias of the nitrogen attack on the double bond. This is influenced by the steric bulk of the N-sulfonyl group and the conformation of the cyclohexene ring in the transition state.
Troubleshooting Steps:
-
Modify the N-Sulfonyl Group:
-
Problem: The steric hindrance of the sulfonyl group can play a significant role in directing the cyclization. A less bulky group might lead to a different stereochemical preference.
-
Solution: Experiment with different aryl or alkyl sulfonyl groups. For example, a tosyl (p-toluenesulfonyl) group may have a different directing effect compared to a nosyl (p-nitrobenzenesulfonyl) or a simple mesyl (methanesulfonyl) group. The electronic properties of the sulfonyl group can also influence the reaction rate and selectivity. [2]
-
-
Optimize Reaction Conditions:
-
Problem: Solvent and temperature can affect the transition state geometry and therefore the diastereoselectivity.
-
Solution: Screen different solvents and temperatures. Less polar solvents may favor a more organized transition state, leading to higher selectivity. Lowering the reaction temperature can also enhance selectivity by favoring the transition state with the lowest activation energy. [3]
-
-
Consider the Catalyst:
-
Problem: If using a metal-catalyzed aziridination (e.g., with a rhodium or copper catalyst), the ligand on the metal center plays a crucial role in determining the stereochemical outcome.
-
Solution: If applicable, screen a variety of chiral ligands to induce asymmetry or improve diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: I have synthesized a mixture of syn and anti diastereomers of this compound. What is the best way to separate them?
A1: The separation of these diastereomers can be challenging due to their similar physical properties.
-
Chromatography: Flash column chromatography on silica gel is the most common method. You may need to screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve baseline separation. In some cases, converting the amine to a thiolactam can facilitate separation. [4]* Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective purification method. This may involve forming a salt of the amine with a chiral or achiral acid to induce crystallization.
-
Chiral HPLC: For analytical and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. [5] Q2: How can I use ¹H NMR spectroscopy to determine the relative stereochemistry (syn vs. anti) of my this compound product?
A2: ¹H NMR is a critical tool for stereochemical assignment. The key is to analyze the coupling constants (J-values) and the chemical shifts of the protons on the cyclopropane and cyclohexane rings.
-
Coupling Constants: The coupling constants between the protons on the cyclopropane ring and the adjacent protons on the cyclohexane ring can provide information about their dihedral angles, which differ between the syn and anti isomers.
-
Chemical Shifts: The chemical shift of the methyl group and the cyclopropyl protons can be influenced by the relative stereochemistry. Steric compression effects can cause significant changes in chemical shifts for protons that are close in space. [6]A detailed 2D NMR analysis (COSY, NOESY) is often necessary for unambiguous assignment.
Q3: Can epimerization of the stereocenters occur during the synthesis or workup?
A3: Yes, epimerization is a potential issue, particularly at the carbon bearing the methyl group if it is adjacent to a carbonyl group in an intermediate. [7]* Reaction Conditions: Basic or acidic conditions during the reaction or workup can potentially lead to epimerization. It is advisable to use mild conditions whenever possible.
-
Product Stability: The final this compound is generally stable, but prolonged exposure to harsh conditions should be avoided. Analyzing the diastereomeric ratio at different stages of the synthesis and purification can help identify if and where epimerization is occurring.
Q4: Does the choice of a Boc versus a Cbz protecting group on the nitrogen have a significant impact on stereoselectivity?
A4: Yes, the choice of protecting group can have a profound effect. While both are carbamates, their steric and electronic properties differ.
-
Boc (tert-butoxycarbonyl): Tends to be more sterically demanding. In some cases, this can lead to a reversal of diastereoselectivity compared to less bulky groups. [1]* Cbz (benzyloxycarbonyl): Generally less bulky than Boc and can participate in different non-covalent interactions, potentially influencing the transition state and the stereochemical outcome.
It is often necessary to experimentally screen different protecting groups to achieve the desired diastereoselectivity for a specific transformation.
References
-
Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989–5001. [Link]
- Glaxo Smithkline LLC. (2010). Azabicyclo[4.1.0]heptane derivatives.
-
Omelian, T. V., et al. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 8(48). [Link]
-
Ma, S., & Li, L. (2004). Radical Cation-Mediated Annulation. Stereoselective Construction of Bicyclo[5.3.0]decan-3-ones by Aerobic Oxidation of Cyclopropylamines. Journal of the American Chemical Society, 126(29), 8931–8937. [Link]
-
Alcaide, B., et al. (2005). Synthesis of 2‐Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions. European Journal of Organic Chemistry, 2005(16), 3536-3544. [Link]
-
Douglas, C. J., et al. (2016). PREPARATION OF 3-AZABICYCLO[3.2.0]HEPTANE HYDROCHLORIDE. Organic Syntheses, 93, 1-15. [Link]
-
Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. [Link]
-
Aggarwal, V. K., et al. (2001). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (21), 2244-2245. [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic, Asymmetric Synthesis of Fused, Bridged, and Spirocyclic Rings. Angewandte Chemie International Edition, 43(34), 4432-4453. [Link]
-
Zhang, X. P. (2011). Intramolecular Radical Aziridination of Allylic Sulfamoyl Azides via Co(II)-Based Metalloradical Catalysis: Effective Construction of Strained Heterobicyclic Structures. Angewandte Chemie International Edition, 50(46), 10951-10955. [Link]
-
Mbuvi, H. M., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 86(9), 6528–6536. [Link]
-
Procter, D. J., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
Waser, J., et al. (2006). Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes. Infoscience. [Link]
-
Robiette, R., et al. (2006). Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study. The Journal of Organic Chemistry, 71(8), 3078-3087. [Link]
-
Czekelius, C., et al. (2022). Insights into the Gold-Catalyzed Cycloisomerization of 3-Allyl-1,4-diynes for the Synthesis of Bicyclo[3.1.0]hexanes. European Journal of Organic Chemistry, 2022(19), e202200027. [Link]
- Patai, S. (Ed.). (1997). The chemistry of the cyclopropyl group (Vol. 2). John Wiley & Sons.
-
Aggarwal, V. K., & Schade, S. (2008). Enantio- and diastereoselectivities in chiral sulfur ylide promoted asymmetric aziridination reactions. The Journal of Organic Chemistry, 73(23), 9225-9234. [Link]
-
Zhang, J., & Schmalz, H.-G. (2006). Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Orlebar, C. N., & Wender, P. A. (1996). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. The Journal of Organic Chemistry, 61(1), 124-130. [Link]
-
Charette, A. B. (2004). Simmons-Smith Reaction. Organic Reactions, 1-119. [Link]
-
Wang, Y., et al. (2015). Gold-catalyzed alkyne-diol bicycloketalization enables enantioselective divergent total syntheses of attenols. Organic Chemistry Frontiers, 2(11), 1461-1465. [Link]
-
Laurini, E., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 13(1), 6296. [Link]
-
Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8219. [Link]
-
Hashmi, A. S. K., et al. (2014). Gold(I)‐Catalyzed Cycloisomerization of 3‐Alkoxyl‐1,6‐diynes: A Facile Access to Bicyclo[2.2.1]hept‐5‐en‐2‐ones. Chemistry – A European Journal, 20(44), 14249-14252. [Link]
-
Cossy, J., et al. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(18), 4144–4147. [Link]
- Charette, A. B. (2011). 1 Asymmetric Cyclopropanation. In Asymmetric Synthesis II (pp. 1-33). Wiley-VCH.
-
Ghorai, M. K., & Kumar, A. (2009). Lewis Acid-Catalyzed Dimerization of N-Unprotected Aziridines. The Journal of Organic Chemistry, 74(16), 6069–6075. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-475.
-
Grygorenko, O. O., et al. (2019). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 58(5), 1439-1443. [Link]
-
Grygorenko, O. O., et al. (2020). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Angewandte Chemie International Edition, 59(31), 12836-12841. [Link]
- Atkinson, R. S. (1996). Synthesis, reactivity and application to asymmetric catalysis of small ring heterocycles. Tetrahedron, 52(40), 12855-12906.
Sources
- 1. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2010133569A1 - Azabicyclo[4.1.0]heptane derivatives - Google Patents [patents.google.com]
- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 6-Methyl-3-azabicyclo[4.1.0]heptane Derivatives as Monoamine Oxidase B Modulators
This guide provides an in-depth comparative analysis of 6-methyl-3-azabicyclo[4.1.0]heptane derivatives, with a primary focus on their evaluation as modulators of monoamine oxidase B (MAO-B). The rigid, three-dimensional structure of the 3-azabicyclo[4.1.0]heptane scaffold has garnered significant interest in medicinal chemistry as a promising template for the design of novel therapeutic agents targeting the central nervous system. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroactive compounds.
Introduction: The Significance of the 3-Azabicyclo[4.1.0]heptane Scaffold
The 3-azabicyclo[4.1.0]heptane core, an isosteric replacement for the piperidine moiety, offers a unique combination of structural rigidity and chemical diversity. This sp³-enriched framework provides a three-dimensional arrangement of substituents that can facilitate precise interactions with biological targets. Derivatives of the broader 3-azabicyclo[4.1.0]heptane scaffold have been investigated for a range of biological activities, most notably as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. For instance, compounds such as 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes have demonstrated high in vitro potency and selectivity as triple reuptake inhibitors, along with excellent bioavailability and brain penetration.[1][2][3]
This guide, however, will focus on a specific subset of this chemical class: derivatives bearing a methyl group at the 6-position. In particular, we will delve into the biological evaluation of (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane as novel substrates for monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine and other monoamine neurotransmitters.[4] The inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders.
Comparative Analysis: 6-Methyl-3-azabicyclo[4.1.0]heptane Derivatives as MAO-B Substrates vs. Established Inhibitors
The primary focus of this section is the stereochemical and kinetic evaluation of the enantiomeric pair, (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane, as substrates for human MAO-B. These compounds are notable as they represent a departure from the typical irreversible inhibitors and offer insights into the substrate specificity of MAO-B.
Stereoselectivity in MAO-B Substrate Activity
Previous research has established that racemic 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane acts as a substrate for MAO-B.[4] This is significant because the saturated nature of the bicyclic core is a deviation from the allylic or benzylic amine functionality typically required for MAO-B substrates, such as in the proneurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The presence of two stereocenters in these molecules allows for an examination of the enantioselectivity and diastereoselectivity of the MAO-B-catalyzed oxidation.
While the full kinetic parameters (Km and kcat) for the individual enantiomers are not publicly available in the reviewed literature, the stereochemical studies indicate that the orientation of the phenyl group at the 6-position is a critical determinant of the interaction with the MAO-B active site. This highlights the importance of stereochemistry in the design of novel MAO-B ligands based on this scaffold.
Comparison with Clinically Used MAO-B Inhibitors
To provide a clear performance benchmark, the following table compares the known properties of the 6-methyl-3-azabicyclo[4.1.0]heptane derivative with those of established, clinically used MAO-B inhibitors, Selegiline and Rasagiline.
| Compound/Derivative | Mechanism of Action | Potency (IC50/Ki) | Selectivity for MAO-B vs. MAO-A | Key Characteristics |
| (1R,6S)- & (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane | Substrate | Data not publicly available | Selective for MAO-B | Saturated cyclic tertiary amine substrate; stereochemistry influences activity. |
| Selegiline | Irreversible Inhibitor | IC50: ~11.25 nM (rat brain) | High | Metabolized to L-amphetamine and L-methamphetamine, which can have side effects. |
| Rasagiline | Irreversible Inhibitor | IC50: Potent, in the nanomolar range | High | Not metabolized to amphetamine-like substances. |
| Safinamide | Reversible Inhibitor | IC50: ~98 nM (rat brain) | High | Also exhibits non-MAO related activities, such as inhibition of voltage-gated sodium channels. |
Note: The data for Selegiline, Rasagiline, and Safinamide are compiled from various sources for comparative purposes.
This comparison underscores a fundamental difference: the 6-methyl-3-azabicyclo[4.1.0]heptane derivative acts as a substrate, meaning the enzyme processes it, whereas the clinical drugs are inhibitors that block the enzyme's activity. This distinction is crucial for understanding the potential downstream effects and therapeutic applications.
Experimental Protocols
To ensure scientific integrity and enable replication of findings, this section provides detailed methodologies for the key experiments involved in the biological evaluation of these compounds.
Synthesis of (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane
The synthesis of these specific stereoisomers is a multi-step process that requires careful control of stereochemistry. While the full synthetic route is detailed in the primary literature, a general workflow is outlined below.
Caption: Generalized synthetic workflow for 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane enantiomers.
In Vitro Monoamine Oxidase B (MAO-B) Activity Assay
This protocol describes a common method for determining the kinetic parameters of a compound's interaction with MAO-B.
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) or turnover number (kcat) of the 6-methyl-3-azabicyclo[4.1.0]heptane derivatives as substrates for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Test compounds: (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Detection system: Spectrophotometer or fluorometer
-
For spectrophotometric detection: A substrate that produces a chromogenic product upon oxidation (e.g., kynuramine).
-
For fluorometric detection: A probe that reacts with H₂O₂, a byproduct of the MAO reaction, to generate a fluorescent signal.
Procedure:
-
Enzyme Preparation: Dilute the recombinant human MAO-B to a working concentration in phosphate buffer.
-
Substrate Preparation: Prepare a series of dilutions of the test compounds in phosphate buffer.
-
Reaction Initiation: In a 96-well plate, combine the MAO-B enzyme solution with the various concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection:
-
Spectrophotometric: Measure the change in absorbance at the appropriate wavelength for the chromogenic product.
-
Fluorometric: Add the fluorescent probe and measure the increase in fluorescence.
-
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated by dividing Vmax by the enzyme concentration.
Caption: Experimental workflow for the in vitro MAO-B activity assay.
Mechanistic Insights and Structure-Activity Relationships
The interaction of the 6-methyl-3-azabicyclo[4.1.0]heptane scaffold with MAO-B provides valuable insights into the enzyme's active site topology. The rigid bicyclic core likely orients the 6-phenyl substituent in a specific manner that allows for productive binding and subsequent oxidation.
The mechanism of MAO-B catalysis involves the oxidation of the amine substrate via a flavin adenine dinucleotide (FAD) cofactor, resulting in the formation of an iminium ion intermediate and reduced FAD. The reduced FAD is then re-oxidized by molecular oxygen, producing hydrogen peroxide.
Caption: Simplified catalytic cycle of monoamine oxidase B.
The stereochemistry at the C1 and C6 positions of the bicyclo[4.1.0]heptane ring is paramount. The relative orientation of the methyl and phenyl groups dictates the facial presentation of the molecule to the active site of MAO-B, thereby influencing its affinity and the rate of its oxidation. Further studies with a broader range of substituents at the 6-position would be invaluable for elucidating a more detailed structure-activity relationship (SAR) and for optimizing the potency and selectivity of these compounds.
Conclusion and Future Directions
The 6-methyl-3-azabicyclo[4.1.0]heptane scaffold represents a compelling starting point for the design of novel MAO-B modulators. The existing research on the 6-phenyl derivative demonstrates that these compounds can act as selective substrates for MAO-B, with their activity being highly dependent on stereochemistry.
Future research in this area should focus on several key aspects:
-
Synthesis and Evaluation of Analogs: A systematic exploration of various substituents at the 6-position is necessary to establish a comprehensive SAR. This will help in identifying derivatives with improved potency and potentially transitioning from a substrate to an inhibitory profile.
-
Determination of Full Kinetic Profiles: Obtaining precise Km and kcat values for a range of derivatives is essential for a quantitative comparison and for understanding the nuances of their interaction with MAO-B.
-
In Vivo Studies: Promising candidates should be evaluated in animal models of neurodegenerative diseases to assess their pharmacokinetic properties, brain penetration, and therapeutic efficacy.
By pursuing these avenues of research, the full potential of the 6-methyl-3-azabicyclo[4.1.0]heptane scaffold as a source of novel therapeutics for neurological disorders can be realized.
References
-
Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989–5001. [Link]
-
Di Pietro, O., et al. (2010). 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 1(7), 333-337. [Link]
- GlaxoSmithKline. (2010). Azabicyclo[4.1.0]heptane derivatives.
-
Bissel, P., et al. (2008). Stereochemical studies on the novel monoamine oxidase B substrates (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane. Bioorganic & Medicinal Chemistry, 16(7), 3557-3564. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical studies on the novel monoamine oxidase B substrates (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Methyl-3-aza-bicyclo[4.1.0]heptane and Other Azabicycloheptane Scaffolds for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the diverse array of saturated bicyclic amines, azabicycloheptanes have emerged as privileged structures, offering a unique combination of three-dimensional complexity, conformational rigidity, and synthetic tractability. This guide provides an in-depth technical comparison of 6-Methyl-3-aza-bicyclo[4.1.0]heptane with other prominent azabicycloheptane isomers, namely 3-azabicyclo[3.1.1]heptane and 3-azabicyclo[3.2.0]heptane. By presenting supporting experimental data and elucidating the underlying structure-activity relationships, this document aims to empower researchers to make informed decisions in the design of novel therapeutics.
Introduction to Azabicycloheptanes: Scaffolds for Innovation
Azabicycloheptanes are a class of bicyclic organic compounds containing a seven-membered ring system with a nitrogen atom incorporated into the framework. Their rigid structures reduce the conformational flexibility inherent in simpler aliphatic amines, which can lead to enhanced binding affinity and selectivity for biological targets. This conformational constraint is a key attribute sought after in modern drug design to optimize pharmacokinetic and pharmacodynamic properties.
This guide will focus on a comparative analysis of three key azabicycloheptane frameworks:
-
3-azabicyclo[4.1.0]heptane: Characterized by a fused cyclopropane and piperidine ring system. The 6-methyl substituted variant is the primary focus of this guide.
-
3-azabicyclo[3.1.1]heptane: A bridged ring system that can be considered a rigid analog of piperidine.
-
3-azabicyclo[3.2.0]heptane: A fused cyclobutane and pyrrolidine ring system.
The following diagram illustrates the core structures of the azabicycloheptanes discussed in this guide.
Caption: Core chemical structures of the azabicycloheptane isomers.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are fundamental determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a methyl group and the variation in the bicyclic framework significantly impact properties such as lipophilicity (logP), basicity (pKa), and aqueous solubility.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₇H₁₃N | 111.18 | 150.8 ± 8.0 | 0.958 ± 0.06 |
| 3-azabicyclo[3.1.1]heptane | C₆H₁₁N | 97.16 | - | - |
| 3-azabicyclo[3.2.0]heptane | C₆H₁₁N | 97.16 | - | - |
Data for this compound is predicted.[1] Data for other isomers is for the parent, unsubstituted scaffold and is less readily available in compiled format.
A notable trend is the increased lipophilicity and boiling point of the 6-methyl derivative due to the addition of the methyl group. The subtle differences in the ring strain and geometry of the bicyclic systems in the other two isomers also influence their physical properties. For instance, the 3-azabicyclo[3.1.1]heptane scaffold, when incorporated into the antihistamine drug Rupatidine in place of a pyridine ring, led to a dramatic improvement in physicochemical properties.[2][3]
Spectroscopic Characterization: Fingerprints of Molecular Structure
For 6-Methyl-7-Azabicyclo[4.1.0]heptane-1-carbonitrile, a structurally related compound, the following ¹³C NMR data has been reported:
-
¹³C NMR (CDCl₃): δ = 19.40 (t), 19.74 (t), 24.55 (q), 27.81 (t), 29.78 (t), 31.56 (s), 42.18 (s), 121.35 (s, C≡N).[1]
The chemical shifts of the cyclopropyl carbons and the methyl group are particularly diagnostic. A detailed spectroscopic analysis of this compound would be essential for unambiguous characterization and quality control in a research and development setting.
Synthesis Strategies: Accessing the Scaffolds
The synthetic accessibility of a scaffold is a paramount consideration for its practical application in drug discovery programs. Different strategies are employed to construct the unique ring systems of these azabicycloheptanes.
Synthesis of 3-azabicyclo[4.1.0]heptanes
Derivatives of 3-azabicyclo[4.1.0]heptane are often synthesized through cyclopropanation reactions of corresponding tetrahydropyridines. A general synthetic approach to 6‐functionalized 3‐azabicyclo[4.1.0]heptanes has been reported, highlighting the versatility of this scaffold for introducing diverse functionalities.[4][5][6]
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for 3-azabicyclo[4.1.0]heptanes.
Synthesis of 3-azabicyclo[3.1.1]heptanes
A general and scalable approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles.[3] This method has proven effective for producing these scaffolds on a multigram scale.[7]
Synthesis of 3-azabicyclo[3.2.0]heptanes
The synthesis of 3-azabicyclo[3.2.0]heptane derivatives can be achieved through photochemical [2+2] cycloaddition reactions.[8] This approach allows for the construction of the fused cyclobutane ring system.
Biological Activity and Structure-Activity Relationships (SAR)
The true value of a scaffold lies in its ability to favorably interact with biological targets. Azabicycloheptanes have demonstrated a wide range of pharmacological activities, and the choice of isomer can have a profound impact on potency and selectivity.
3-azabicyclo[4.1.0]heptanes: Potent Triple Reuptake Inhibitors
The 3-azabicyclo[4.1.0]heptane scaffold has been extensively explored as a core for triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). These agents hold promise for the treatment of depression and other CNS disorders.
Structure-activity relationship (SAR) studies have revealed that substitution at the 1 and 6 positions of the 3-azabicyclo[4.1.0]heptane ring is critical for potent and selective triple reuptake inhibition. The introduction of a methyl group at the 6-position, as in our focus molecule, can influence the orientation of other substituents and thereby modulate the interaction with the monoamine transporters. The presence of the nitrogen atom in the bicyclic scaffold is fundamental for activity at all three transporters.
Other Azabicycloheptane Isomers in Medicinal Chemistry
-
3-azabicyclo[3.1.1]heptanes have been investigated as saturated isosteres of pyridine, offering a three-dimensional alternative to a flat aromatic ring, which can lead to improved physicochemical properties.[2][3]
-
2-azabicyclo[2.2.1]heptane derivatives have been developed as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[9]
-
2,5-diazabicyclo[2.2.1]heptanes have been synthesized and evaluated as ligands for the α7 neuronal nicotinic receptor.[10]
The choice of the azabicycloheptane isomer allows for fine-tuning of the spatial arrangement of substituents, which is a key principle in rational drug design.
Experimental Protocols
To facilitate the practical application of the information presented, this section provides a representative experimental protocol for the synthesis of a functionalized 3-azabicyclo[4.1.0]heptane derivative.
Protocol: Synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
This protocol is adapted from a reported efficient synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives.[4]
Materials:
-
Substituted tetrahydropyridine precursor
-
Simmons-Smith reagent (or other suitable cyclopropanating agent)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Appropriate solvents (e.g., dichloromethane, diethyl ether)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Protection of the Amine: The starting tetrahydropyridine is N-protected, typically with a Boc group, by reacting it with Boc₂O in a suitable solvent.
-
Cyclopropanation: The N-protected tetrahydropyridine is subjected to a cyclopropanation reaction. For example, using the Simmons-Smith reaction (diethylzinc and diiodomethane), the double bond is converted to a cyclopropane ring.
-
Functional Group Manipulation: The resulting protected 3-azabicyclo[4.1.0]heptane can then be further functionalized. For the synthesis of the title compound, a precursor with a protected hydroxyl group at the desired position would be used, followed by deprotection.
-
Purification: The final product is purified using standard techniques such as column chromatography to yield the desired 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the expected structure.
Conclusion and Future Perspectives
The this compound scaffold and its isomeric counterparts represent a rich source of chemical diversity for drug discovery. The choice of a particular azabicycloheptane framework allows for precise control over the three-dimensional arrangement of pharmacophoric elements, which is critical for achieving high affinity and selectivity for a given biological target.
The 3-azabicyclo[4.1.0]heptane core has shown significant promise in the development of triple reuptake inhibitors, and the introduction of a methyl group at the 6-position offers a handle for further SAR exploration. In comparison, the 3-azabicyclo[3.1.1]heptane and 3-azabicyclo[3.2.0]heptane systems provide alternative rigid frameworks that can be exploited as isosteres for common cyclic amines or as novel scaffolds in their own right.
Future research in this area will likely focus on the development of novel, stereoselective synthetic methods to access a wider range of substituted azabicycloheptanes. Furthermore, a more systematic and comparative evaluation of the ADME properties of these different isomers will be crucial for their successful application in drug development programs. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
-
M. S. Amer, et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636-3639. [Link]
-
D. Dibchak, et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
T. V. Omelian, et al. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 8(48), e202303508. [Link]
-
T. V. Omelian, et al. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. [Link]
-
A. Singh, et al. (2021). Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. Organic Letters, 23(15), 5886–5891. [Link]
-
F. Micheli, et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. [Link]
-
D. Dibchak, et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. [Link]
- Google Patents. (n.d.). US5164402A - Azabicyclo quinolone and naphthyridinone carboxylic acids.
-
F. Micheli, et al. (2010). 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 1(7), 344-348. [Link]
- Google Patents. (n.d.). WO2010133569A1 - Azabicyclo[4.1.
-
Organic Syntheses. (n.d.). 6. [Link]
-
NIST. (n.d.). Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1α,3α,6α)-. [Link]
-
NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. [Link]
-
D. Dibchak, et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
M. Starczak, et al. (2021). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Molecules, 26(16), 4991. [Link]
-
Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. [Link]
-
SIELC Technologies. (2018). 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one. [Link]
-
R. A. Glennon, et al. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 19-47. [Link]
-
IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]
-
A. A. Spasov, et al. (2023). 3-(3-Azabicyclo[1][1][10]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Molecules, 28(15), 5824. [Link]
-
Chemistry LibreTexts. (2022). 7.8: Comparing Properties of Isomers. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unife.it [iris.unife.it]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane: Strategies and Insights
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-3-aza-bicyclo[4.1.0]heptane scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds, including potent triple reuptake inhibitors for the treatment of major depressive disorder.[1] The rigid, three-dimensional nature of this bicyclic system, featuring a cyclopropane ring fused to a piperidine core, allows for precise spatial orientation of substituents, making it a valuable template for drug design. The presence of a methyl group at the 6-position introduces an additional stereocenter, offering further opportunities for modulating pharmacological activity and optimizing ADME properties.
This guide provides a comparative analysis of the primary synthetic strategies for constructing the this compound core. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses, and provide detailed experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.
Key Synthetic Strategies at a Glance
The synthesis of the 3-aza-bicyclo[4.1.0]heptane ring system, and by extension its 6-methyl derivative, can be broadly categorized into two main approaches: intermolecular cyclopropanation of a tetrahydropyridine precursor and intramolecular cyclization strategies.
| Synthetic Strategy | Key Reagents/Catalysts | Stereocontrol | Key Advantages | Key Disadvantages |
| Simmons-Smith Cyclopropanation | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn(Cu)) or Diethylzinc (Et₂Zn) | Substrate-directed; diastereoselective | Well-established, reliable, tolerant of various functional groups. | Stoichiometric use of zinc reagents, can be expensive. |
| Transition Metal-Catalyzed Cyclopropanation | Diazo compounds, Rhodium or Gold catalysts | Catalyst-controlled; can be highly enantio- and diastereoselective | High efficiency and stereoselectivity, catalytic amounts of metal. | Diazo compounds can be hazardous; catalyst cost. |
| Intramolecular Cyclization | Strong base (e.g., LiHMDS), dihalomethane | Precursor-controlled | Can be highly efficient for specific substrates. | Requires synthesis of a more complex acyclic or monocyclic precursor. |
In-Depth Analysis of Synthetic Methodologies
Simmons-Smith Cyclopropanation: A Classic and Reliable Approach
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.[2][3][4] This method is particularly well-suited for the cyclopropanation of N-protected 4-methyl-1,2,3,6-tetrahydropyridine, the logical precursor to this compound.
Mechanism and Stereoselectivity:
The Simmons-Smith reaction proceeds via a concerted mechanism through a three-centered "butterfly-type" transition state, where the methylene group is delivered to the same face of the double bond.[3] This inherent stereospecificity means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For a 4-methyl-1,2,3,6-tetrahydropyridine precursor, the cyclopropanation is expected to occur preferentially on the face opposite to the pseudo-axial methyl group in the most stable half-chair conformation, leading to the syn-diastereomer as the major product. The presence of a directing group, such as a nearby hydroxyl group, can further influence the facial selectivity.[5][6]
Advantages:
-
Reliability and Predictability: The Simmons-Smith reaction is a well-understood and highly reliable transformation.[2][7]
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including amides, esters, and carbamates, which are commonly used as nitrogen protecting groups.[3]
-
Scalability: While requiring stoichiometric zinc, the reaction can be scaled up, and recent developments in flow chemistry offer safer and more efficient processing.[8][9]
Disadvantages:
-
Stoichiometric Reagents: The use of stoichiometric amounts of zinc reagents can be a drawback in terms of cost and waste generation.
-
Reagent Preparation: The zinc-copper couple requires activation, and diethylzinc is pyrophoric, requiring careful handling.
-
Limited Enantioselectivity (without chiral auxiliaries): The classic Simmons-Smith reaction on an achiral substrate will produce a racemic mixture. Enantioselectivity can be achieved through the use of chiral auxiliaries on the nitrogen or by employing chiral ligands, though this adds complexity to the synthesis.
Experimental Protocol: Simmons-Smith Cyclopropanation of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine
-
Preparation of the Zinc-Copper Couple: To a flame-dried flask under a nitrogen atmosphere, add zinc dust (4.0 eq.). Wash the zinc dust sequentially with 1 M HCl, deionized water, and acetone, then dry under high vacuum. Add anhydrous diethyl ether, followed by a solution of copper(I) chloride (0.4 eq.) in anhydrous diethyl ether. Stir the mixture vigorously until the black color of the zinc-copper couple is observed.
-
Cyclopropanation: To the freshly prepared zinc-copper couple, add a solution of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq.) in anhydrous diethyl ether. Cool the mixture to 0 °C and add diiodomethane (2.0 eq.) dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-6-methyl-3-aza-bicyclo[4.1.0]heptane.
Transition Metal-Catalyzed Cyclopropanation: Efficiency and High Stereocontrol
Transition metal catalysis offers a powerful alternative for cyclopropanation, often providing high levels of stereocontrol and catalytic efficiency.[10][11] Rhodium and gold catalysts are particularly effective in decomposing diazo compounds to generate metal carbenes, which then react with the alkene substrate.[12][13]
Mechanism and Stereoselectivity:
The reaction is initiated by the reaction of the transition metal catalyst with a diazo compound (e.g., ethyl diazoacetate) to form a metal-carbene intermediate. This highly reactive species then undergoes cyclopropanation with the alkene. The stereochemical outcome of the reaction is largely determined by the chiral ligands coordinated to the metal center. A wide variety of chiral ligands have been developed for rhodium and other transition metals, enabling highly diastereo- and enantioselective cyclopropanations.[13]
Advantages:
-
High Stereoselectivity: The use of chiral catalysts allows for the asymmetric synthesis of the target molecule with high enantiomeric excess.[13]
-
Catalytic Efficiency: Only a small amount of the (often expensive) transition metal catalyst is required.
-
Milder Reaction Conditions: These reactions can often be carried out under mild, neutral conditions.
Disadvantages:
-
Handling of Diazo Compounds: Diazo compounds are potentially explosive and require careful handling. In situ generation or the use of stabilized diazo reagents is often preferred.[14]
-
Catalyst Cost and Sensitivity: Chiral rhodium and gold catalysts can be expensive and sensitive to air and moisture.
-
Substrate Scope: The efficiency and stereoselectivity can be highly dependent on the specific substrate and catalyst combination.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq.) in anhydrous dichloromethane. Add the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%).
-
Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate (1.2 eq.) in anhydrous dichloromethane to the reaction mixture via a syringe pump over several hours at room temperature.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the corresponding cyclopropyl ester derivative of N-Boc-6-methyl-3-aza-bicyclo[4.1.0]heptane.
Intramolecular Cyclization: A Convergent Approach
Intramolecular strategies involve the formation of the cyclopropane ring from a suitably functionalized precursor, often in a highly stereocontrolled manner. One such approach is the double alkylation of a pyridinone derivative.[1] Another elegant method is the gold-catalyzed cycloisomerization of N-tethered cyclopropenes.[15][16]
Mechanism and Stereoselectivity:
In the double alkylation approach, a dihydropyridinone is first alkylated with a dihalomethane, followed by an intramolecular SN2 reaction to close the cyclopropane ring. The stereochemistry is controlled by the facial selectivity of the initial alkylation and the subsequent intramolecular cyclization. In the gold-catalyzed method, a gold carbene is generated by the electrophilic ring-opening of a cyclopropene, which then undergoes an intramolecular cyclopropanation with a tethered alkene.[15]
Advantages:
-
High Stereocontrol: The stereochemistry can be pre-determined by the synthesis of the cyclization precursor.
-
Convergence: These routes can be highly convergent, building complexity rapidly.
-
Novelty: These methods represent more modern and sometimes more efficient approaches for specific targets.
Disadvantages:
-
Precursor Synthesis: The synthesis of the required starting materials can be lengthy and complex.
-
Limited Generality: A specific intramolecular strategy may not be applicable to a wide range of substituted analogs.
-
Reaction Optimization: Intramolecular reactions can sometimes be challenging to optimize, with potential for competing side reactions.
Conceptual Workflow: Intramolecular Double Alkylation
Caption: Intramolecular double alkylation strategy.
Visualizing the Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several viable and robust strategies. The choice of the optimal method will depend on the specific requirements of the research program, including the desired stereochemistry, scale of the synthesis, available resources, and the need for analog synthesis.
The Simmons-Smith cyclopropanation remains a highly reliable and predictable method, particularly for diastereoselective synthesis where the starting material's stereochemistry directs the outcome. For access to specific enantiomers, transition metal-catalyzed cyclopropanation with chiral ligands offers a powerful and elegant solution, albeit with the need for careful handling of diazo reagents. Intramolecular cyclization strategies, while potentially requiring more extensive initial synthetic effort, can provide efficient and highly controlled routes to the target scaffold.
Future developments in this area will likely focus on the discovery of more efficient and selective catalysts for asymmetric cyclopropanation, as well as the development of novel intramolecular cyclization cascades that can build molecular complexity in a more atom- and step-economical manner. The continued exploration of these synthetic avenues will undoubtedly facilitate the discovery of new and improved therapeutic agents based on the privileged this compound core.
References
-
A formal PCB-free synthesis of (-)-gsk1360707 via a double alkylation reaction. (2014). HETEROCYCLES, 88(2), 1647. [Link]
-
de Haro, T., & Nevado, C. (2010). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 12(18), 4144–4147. [Link]
-
Hsung, R. P., et al. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(15), 5651. [Link]
-
Simmons-Smith Reaction. NROChemistry. [Link]
-
Yang, J., Wang, Y., & Li, E.-Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal, 20(20). [Link]
-
Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. (2021). Organic Chemistry Frontiers. [Link]
-
Yang, J., Wang, Y., & Li, E.-Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal, 20(20). [Link]
-
Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid. Request PDF. [Link]
-
Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. (2010). Organic Letters, 12(18), 4144-4147. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. (2002). Chemistry Letters, 31(1), 86-87. [Link]
-
Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. ResearchGate. [Link]
-
Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. (2023). ChemistrySelect, 8(48). [Link]
-
An Efficient Scalable Route for the Synthesis of Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. (2011). Organic Process Research & Development, 15(5), 1130-1136. [Link]
-
Simmons‐Smith Cyclopropanation of an Enamide. ResearchGate. [Link]
-
Transforming cyclopropanes to enamides via σ-C–C bond eliminative borylation. (2024). Nature Communications, 15(1), 7261. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Song, Z., Lu, T., Hsung, R. P., Al-Rashid, Z. F., Ko, C., & Tang, Y. (2007). Stereoselective Simmons-Smith cyclopropanation of chiral enamides. Angewandte Chemie International Edition in English, 46(22), 4069–4072. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). Advanced Synthesis & Catalysis, 365(20), 3687-3692. [Link]
-
Synthesis, reactivity and application to asymmetric catalysis of small ring heterocycles. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3693. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society, 145(17), 9423-9428. [Link]
-
Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro‐2H‐pyrans via Ring-Expansion. (2021). The Journal of Organic Chemistry, 86(24), 18011-18022. [Link]
-
Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (2018). ACS Chemical Neuroscience, 9(8), 2037-2045. [Link]
-
Synthesis of tetrahydropyridine derivative 3. ResearchGate. [Link]
-
Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(15), 5651. [Link]
-
DIASTEREOSELECTIVE SYNTHESIS OF EXO-6-ARYL-3-AZA- BICYCL0[3.2.0]HEPTANE DERIVATIVES BY INTRAMOLECULAR [2+2] PHOTOCYCLOADDITIONS. (1995). HETEROCYCLES, 40(1), 321. [Link]
-
Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Chemistry Portal. [Link]
-
(PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. [Link]
-
3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. (2009). Journal of Medicinal Chemistry, 52(21), 6838-6852. [Link]
-
Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. Request PDF. [Link]
-
Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. Request PDF. [Link]
-
Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. (2025). Chem, 11(9), 2963-2974. [Link]
-
Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. (2023). Organometallics, 42(13), 1461-1470. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2022). Journal of the American Chemical Society, 144(32), 14502-14508. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Semantic Scholar. [Link]
-
Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. (2021). ACS Catalysis, 11(17), 10836-10848. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Neurotransmitter Modulation: A Comparative Guide to 6-Methyl-3-aza-bicyclo[4.1.0]heptane Analogs
Introduction: The intricate network of neurotransmission presents a formidable challenge in the quest for selective and potent therapeutic agents. Within this complex landscape, the rigid 3-aza-bicyclo[4.1.0]heptane scaffold has emerged as a promising framework for the design of novel modulators of monoamine transporters and G-protein coupled receptors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Methyl-3-aza-bicyclo[4.1.0]heptane analogs, with a particular focus on their development as triple reuptake inhibitors (TRIs) and allosteric modulators of the M4 muscarinic acetylcholine receptor. By presenting comparative experimental data and detailed methodologies, we aim to equip researchers and drug development professionals with the critical insights necessary to navigate this exciting area of medicinal chemistry.
Part 1: The this compound Scaffold as a Privileged Structure
The 3-aza-bicyclo[4.1.0]heptane core, a conformationally constrained piperidine analog, offers a unique three-dimensional architecture that allows for precise spatial orientation of substituents. This rigidity is a key attribute in drug design, as it can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. The introduction of a methyl group at the 6-position further refines the conformational landscape, providing an additional vector for SAR exploration.
Our focus will primarily be on two key areas of therapeutic interest where this scaffold has shown significant promise:
-
Triple Reuptake Inhibition: Targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters simultaneously has been proposed as a more effective strategy for treating major depressive disorder and other mood disorders.
-
M4 Muscarinic Acetylcholine Receptor (mAChR) Allosteric Modulation: Positive allosteric modulators (PAMs) of the M4 receptor are being investigated as a novel therapeutic approach for schizophrenia and other neuropsychiatric disorders.
Part 2: Structure-Activity Relationship of Analogs as Triple Reuptake Inhibitors
A significant body of research has focused on the development of 6-(aryl)-1-(alkoxyalkyl)-3-azabicyclo[4.1.0]heptane derivatives as potent and selective TRIs. A key publication in this area provides extensive SAR data for a series of analogs, highlighting the critical role of various substituents in modulating potency and selectivity for SERT, NET, and DAT.[1][2]
Comparative Analysis of In Vitro Binding Affinities
The following table summarizes the pKi values for a selection of this compound analogs at the human serotonin, norepinephrine, and dopamine transporters. The data clearly illustrates the impact of substitutions at the 1 and 6 positions of the bicyclic core, as well as modifications to the 3-aza position.
| Compound | R1 (at C1) | R6 (at C6) | R3 (at N3) | hSERT pKi | hNET pKi | hDAT pKi |
| 1 | H | 3,4-dichlorophenyl | H | 7.60 | 6.60 | 6.70 |
| 2 | CH2OH | 3,4-dichlorophenyl | H | 7.70 | 6.80 | 6.80 |
| 3 | CH2OMe | 3,4-dichlorophenyl | H | 8.80 | 7.90 | 7.90 |
| 4 | H | 3,4-dichlorophenyl | Me | 7.30 | 5.70 | 6.50 |
| 5 | CH2OMe | 4-chlorophenyl | H | 8.50 | 7.60 | 7.70 |
| 6 | CH2OMe | phenyl | H | 8.10 | 7.20 | 7.30 |
Data synthesized from J. Med. Chem. 2010, 53, 13, 4989-5001.[1][2]
Key SAR Insights:
-
Substitution at C1: The introduction of a methoxymethyl group (CH2OMe) at the C1 position (Compound 3 ) significantly enhances potency across all three transporters compared to the unsubstituted analog (Compound 1 ) and the hydroxymethyl analog (Compound 2 ). This suggests a favorable interaction within the binding pocket.
-
Substitution at C6: The 3,4-dichlorophenyl group at the C6 position appears to be optimal for high affinity. Replacing it with a 4-chlorophenyl (Compound 5 ) or an unsubstituted phenyl group (Compound 6 ) leads to a slight decrease in potency.
-
Substitution at N3: N-methylation (Compound 4 ) results in a notable decrease in affinity, particularly for NET, indicating that a secondary amine at this position is preferred for optimal activity.
Experimental Workflow for Triple Reuptake Inhibitor Profiling
The following diagram outlines a typical workflow for the in vitro characterization of novel TRIs.
Caption: A typical experimental workflow for the discovery and characterization of triple reuptake inhibitors.
Part 3: Allosteric Modulation of the M4 Muscarinic Acetylcholine Receptor
The this compound scaffold has also been explored for its potential as a framework for M4 mAChR allosteric modulators. These compounds do not bind to the orthosteric site where acetylcholine (ACh) binds, but rather to a distinct, allosteric site. This interaction modulates the affinity and/or efficacy of the endogenous ligand.
M4 Muscarinic Receptor Signaling Pathways
The M4 receptor primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5][6][7] However, the signaling cascade is more complex, involving other pathways that can be modulated by allosteric ligands.
Caption: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor.
Key Aspects of M4 Receptor Signaling:
-
Canonical Pathway: Agonist binding to the M4 receptor activates Gi/o proteins. The Gαi subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[3][4]
-
Downstream Effects: The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequently alters the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB), ultimately affecting gene expression.[3]
-
Allosteric Modulation: Positive allosteric modulators (PAMs) bind to a site on the M4 receptor that is topographically distinct from the acetylcholine binding site.[8][9] This binding can increase the affinity of acetylcholine for the receptor and/or enhance its signaling efficacy.
Part 4: Experimental Protocols
To ensure the reproducibility and validity of the research in this field, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for key in vitro assays.
Protocol 1: Radioligand Binding Assay for SERT, NET, and DAT
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Membrane preparations from cells stably expressing hSERT, hNET, or hDAT.
-
Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).
-
Non-specific binding inhibitors: Clomipramine (for hSERT), Desipramine (for hNET), GBR 12909 (for hDAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds dissolved in DMSO.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding inhibitor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: M4 Receptor Positive Allosteric Modulator Assay (Calcium Mobilization)
Objective: To identify and characterize positive allosteric modulators of the M4 muscarinic acetylcholine receptor.
Materials:
-
Cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gα15) that couples to the phospholipase C pathway, or cells with an engineered calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Acetylcholine (ACh) solution.
-
Test compounds dissolved in DMSO.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Prepare serial dilutions of the test compounds and a range of concentrations of acetylcholine in the assay buffer.
-
To test for PAM activity, first add the test compound to the cells and incubate for a short period (e.g., 15 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a sub-maximal concentration of acetylcholine (e.g., EC20) into the wells and immediately begin recording the fluorescence signal over time.
-
To test for agonist activity, add the test compound alone and monitor for any change in fluorescence.
-
Analyze the data by measuring the peak fluorescence response or the area under the curve.
-
A PAM will potentiate the calcium response to the sub-maximal concentration of acetylcholine.
-
Determine the EC50 of acetylcholine in the presence and absence of the test compound to quantify the degree of potentiation.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective modulators of key CNS targets. The structure-activity relationships discussed herein provide a roadmap for the rational design of novel triple reuptake inhibitors with tailored selectivity profiles. Furthermore, the exploration of this scaffold in the context of M4 receptor allosteric modulation opens up new avenues for the development of innovative treatments for psychiatric disorders. The detailed experimental protocols provided in this guide are intended to facilitate the rigorous evaluation of these and other novel chemical entities, ultimately accelerating the discovery of the next generation of therapeutics for neurological and psychiatric conditions.
References
-
Signaling pathways coupled to the M4 mAChR. ResearchGate. Available at: [Link]
-
Detection and Quantification of Allosteric Modulation of Endogenous M Muscarinic Acetylcholine Receptor Using Impedance-Based L - Monash. Monash University. Available at: [Link]
-
Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Muscarinic acetylcholine receptor M4 - Wikipedia. Wikipedia. Available at: [Link]
-
Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Muscarinic acetylcholine receptor - Wikipedia. Wikipedia. Available at: [Link]
-
Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife. eLife. Available at: [Link]
-
Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane ... Wiley Online Library. Available at: [Link]
-
Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PNAS. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration | ACS Chemical Neuroscience. ACS Publications. Available at: [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. ACS Publications. Available at: [Link]
- WO2010133569A1 - Azabicyclo[4.1.0]heptane derivatives - Google Patents. Google Patents.
-
Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies - ResearchGate. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - NIH. National Institutes of Health. Available at: [Link]
-
6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0 ... ResearchGate. Available at: [Link]
-
6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Molecular Devices. Available at: [Link]
-
Amino acid residues in the binding site areas of SERT, DAT, and NET. - ResearchGate. ResearchGate. Available at: [Link]
-
1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: Further Insights Into a Class of Triple Re-Uptake Inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats - Research journals - PLOS. PLOS ONE. Available at: [Link]
-
BIOLOGICAL ASSAY - Annual Reviews. Annual Reviews. Available at: [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - NIH. National Institutes of Health. Available at: [Link]
-
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1α,3α,6α)- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]968235)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Validating the Efficacy of 6-Methyl-3-aza-bicyclo[4.1.0]heptane-Based Triple Reuptake Inhibitors: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive comparison of a promising class of triple reuptake inhibitors (TRIs) based on the 6-Methyl-3-aza-bicyclo[4.1.0]heptane scaffold, with a focus on the lead compound, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane. We will objectively evaluate its performance against established antidepressants, the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, supported by available preclinical data. This document is intended for researchers, scientists, and drug development professionals to inform discovery and development strategies.
Introduction: The Rationale for Triple Reuptake Inhibition
Major depressive disorder (MDD) is a complex neuropsychiatric condition, and a significant portion of patients do not achieve full remission with currently available treatments that primarily target serotonin and/or norepinephrine reuptake.[1][2] The monoamine hypothesis of depression suggests that deficits in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission are implicated in the pathophysiology of the disease.[1] Triple reuptake inhibitors (TRIs), which simultaneously block the transporters for all three of these monoamines (SERT, NET, and DAT), represent a rational approach to potentially broaden the therapeutic efficacy and accelerate the onset of action of antidepressants.[1][2]
The this compound scaffold has emerged as a promising template for the design of novel TRIs. This guide will focus on a key derivative from this class, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane (henceforth referred to as Compound 17), which has demonstrated a potent and selective in vitro profile.[3]
Comparative In Vitro Efficacy: Transporter Binding Affinity
A fundamental measure of a reuptake inhibitor's potency is its binding affinity for its target transporters. The following table summarizes the in vitro binding affinities (pKi) of Compound 17, fluoxetine, and venlafaxine for the human serotonin, norepinephrine, and dopamine transporters. A higher pKi value indicates a stronger binding affinity.
| Compound | SERT (pKi) | NET (pKi) | DAT (pKi) |
| Compound 17 | 8.80 | 7.90 | 7.30 |
| Fluoxetine | ~8.9 | ~6.2 | ~5.4 |
| Venlafaxine | ~8.2 | ~7.0 | ~5.8 |
Data Interpretation:
-
Compound 17 exhibits high, nanomolar affinity for all three monoamine transporters, confirming its profile as a potent triple reuptake inhibitor. Its balanced, high-affinity profile for SERT, NET, and DAT is a key differentiator from the comparator drugs.
-
Fluoxetine , a classic SSRI, demonstrates high affinity and selectivity for SERT, with significantly lower affinity for NET and DAT.
-
Venlafaxine , an SNRI, shows high affinity for both SERT and NET, with considerably lower affinity for DAT.
This in vitro data establishes the distinct pharmacological profile of Compound 17, suggesting a broader mechanism of action compared to the selective or dual-acting comparators.
Preclinical In Vivo Efficacy: A Comparative Overview
While direct head-to-head in vivo comparative studies are not available in the public domain, we can synthesize findings from separate preclinical studies to provide a comparative overview of the expected in vivo efficacy. The primary preclinical model for assessing antidepressant efficacy is the forced swim test, where a reduction in immobility time is indicative of an antidepressant-like effect. Furthermore, in vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in the brain, providing a mechanistic confirmation of a drug's action.
The Promise of Compound 17
Performance of Comparator Drugs
-
Fluoxetine: In the mouse forced swim test, fluoxetine has been shown to significantly reduce immobility time, confirming its antidepressant-like effects.
-
Venlafaxine: Dose-dependent effects have been observed for venlafaxine in the mouse forced swim test, with activity at doses of 8, 16, 32, and 64 mg/kg. In vivo microdialysis studies in rats have demonstrated that venlafaxine significantly increases extracellular levels of both norepinephrine and serotonin in the hippocampus. Some studies also suggest that at higher doses, venlafaxine may increase extracellular dopamine levels in the prefrontal cortex.
Based on the available information, it is anticipated that Compound 17 would demonstrate a robust antidepressant-like effect in the forced swim test. Moreover, its triple reuptake inhibition profile suggests that in vivo microdialysis would reveal a concurrent increase in extracellular levels of serotonin, norepinephrine, and dopamine.
Experimental Protocols for Efficacy Validation
To rigorously validate the efficacy of a novel this compound-based drug, the following key experiments are recommended.
In Vitro Monoamine Transporter Binding Assay
This assay determines the binding affinity of the test compound to the serotonin, norepinephrine, and dopamine transporters.
Objective: To quantify the pKi or Ki of the test compound for hSERT, hNET, and hDAT.
Methodology:
-
Preparation of Membranes: Utilize cell lines stably expressing the human recombinant SERT, NET, or DAT. Prepare cell membrane homogenates.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.
-
Separation and Detection: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining in vitro transporter binding affinity.
Mouse Forced Swim Test
This is a widely used behavioral model to screen for antidepressant-like activity.
Objective: To assess the effect of the test compound on despair-like behavior in mice.
Methodology:
-
Acclimatization: Acclimate male mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., fluoxetine or venlafaxine) via the intended clinical route (e.g., intraperitoneally or orally) at various doses.
-
Forced Swim Session: 30-60 minutes after drug administration, place each mouse individually into a glass cylinder filled with water (23-25°C) from which it cannot escape.
-
Behavioral Scoring: Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the drug-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Forced Swim Test Experimental Design
Caption: Experimental design for the mouse forced swim test.
In Vivo Microdialysis in Freely Moving Rats
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals.
Objective: To determine the effect of the test compound on extracellular levels of serotonin, norepinephrine, and dopamine in a relevant brain region (e.g., prefrontal cortex or nucleus accumbens).
Methodology:
-
Guide Cannula Implantation: Surgically implant a guide cannula targeting the brain region of interest in anesthetized rats. Allow for a recovery period of several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate and collect baseline dialysate samples.
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.
In Vivo Microdialysis Workflow
Caption: Workflow for in vivo microdialysis in rats.
Future Directions and Considerations
While the this compound scaffold, and specifically Compound 17, shows significant promise as a novel class of TRIs, further investigation is warranted. Key areas for future research include:
-
Pharmacokinetic Profiling: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties, including determination of half-life, Cmax, Tmax, and brain-to-plasma ratio, is essential.
-
Safety and Tolerability: A comprehensive safety assessment, including off-target screening and in vivo toxicology studies, is crucial to determine the therapeutic window.
-
Head-to-Head Comparative Studies: Direct in vivo comparisons of Compound 17 with standard-of-care antidepressants in models of depression will be critical to definitively establish its efficacy advantage.
-
Exploration of Structure-Activity Relationships (SAR): Further optimization of the this compound scaffold may lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.
Conclusion
The this compound-based triple reuptake inhibitors, exemplified by Compound 17, represent a promising avenue for the development of next-generation antidepressants. Their balanced, high-affinity inhibition of serotonin, norepinephrine, and dopamine transporters offers a potentially broader and more robust mechanism of action compared to existing SSRIs and SNRIs. The experimental framework provided in this guide outlines a clear path for the rigorous preclinical validation of these novel compounds, which will be essential to translate their in vitro promise into clinically effective therapeutics for patients with major depressive disorder.
References
-
Micheli, F., Cavanni, P., Andreotti, D., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. [Link]
-
Micheli, F., et al. (2010). 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. ACS Publications. [Link]
-
Chen, Z., et al. (2011). A New Class of Antidepressant Drugs in the Treatment of Psychiatric Disorders: The Triple Reuptake Inhibitors. SciSpace. [Link]
-
Gómez-Coronado, N., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. [Link]
-
Gobbi, M., et al. (2012). Antidepressant-like effect of fluoxetine may depend on translocator protein activity and pretest session duration in forced swimming test in mice. ResearchGate. [Link]
-
de Boer, T., & Nefkens, F. (1994). Effects of Venlafaxine on Extracellular 5-HT, Dopamine and Noradrenaline in the Hippocampus and on Peripheral Hormone Concentrations in the Rat in Vivo. PubMed. [Link]
-
Mogilnicka, E., & Klimek, V. (1999). Dose-dependent noradrenergic and serotonergic properties of venlafaxine in animal models indicative of antidepressant activity. PubMed. [Link]
-
Abdel-Wahab, B. A., & Salama, R. H. (2011). Venlafaxine protects against stress-induced oxidative DNA damage in hippocampus during antidepressant testing in mice. ResearchGate. [Link]
-
Hudson, A. L., Lalies, M. D., & Silverstone, P. (2012). Venlafaxine enhances the effect of bupropion on extracellular dopamine in rat frontal cortex. ResearchGate. [Link]
-
Tanda, G., et al. (2014). Effects of acute and chronic administration of venlafaxine and desipramine on extracellular monoamine levels in the mouse prefrontal cortex and striatum. PubMed. [Link]
-
Pacher, P., & Kecskemeti, V. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PMC. [Link]
-
Micheli, F., et al. (2011). 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: Further Insights Into a Class of Triple Re-Uptake Inhibitors. PubMed. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2018). Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: Human health tier II assessment. [Link]
-
RIFM. (2023). RIFM fragrance ingredient safety assessment, 4,7,7-trimethyl-2-(3-methyl-2-butenyl)bicyclo[4.1.0]heptan-3-one, CAS Registry Number 67801-20-1. Food and Chemical Toxicology. [Link]
-
Skolnick, P., et al. (2006). Triple uptake inhibitors: therapeutic potential in depression and beyond. PubMed. [Link]
Sources
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 6-Methyl-3-aza-bicyclo[4.1.0]heptane Analogs as Monoamine Transporter Inhibitors
This guide provides an in-depth comparison of the selectivity of inhibitors based on the 3-aza-bicyclo[4.1.0]heptane scaffold, with a particular focus on the impact of N-methylation. The unique, rigid, three-dimensional structure of this bicyclic amine has made it a compelling starting point for the design of neurologically active compounds.[1] We will dissect the structure-activity relationships (SAR) that govern the selectivity of these compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, and also consider their interaction with monoamine oxidase B (MAO-B), another key player in monoamine neurotransmission.
Introduction: The Versatile 3-aza-bicyclo[4.1.0]heptane Scaffold
The 3-aza-bicyclo[4.1.0]heptane core represents a class of conformationally restricted amines that have garnered significant interest in medicinal chemistry.[2] Their rigid framework allows for the precise positioning of pharmacophoric elements, which can lead to enhanced potency and selectivity for specific biological targets. This has been effectively demonstrated in the development of potent triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT, and are of interest for the treatment of depressive disorders.[3] Interestingly, derivatives of this scaffold, specifically racemic 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane, have also been identified as substrates for monoamine oxidase B (MAO-B), highlighting the scaffold's potential for interacting with multiple targets within the monoaminergic system.[4]
This guide will focus on a comparative analysis of the selectivity of these inhibitors, primarily drawing upon the comprehensive work of Micheli et al. (2010) on a series of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes.[3][5] We will particularly examine the effect of methylation at the 3-position (the nitrogen atom) to provide insights relevant to the "6-Methyl-3-aza-bicyclo[4.1.0]heptane" topic, as this modification significantly alters the selectivity profile.
Comparative Selectivity Profile: Monoamine Transporters
The primary mechanism of action for the 3-aza-bicyclo[4.1.0]heptane derivatives discussed here is the inhibition of monoamine reuptake by binding to SERT, NET, and DAT. The selectivity of these compounds can be finely tuned by chemical modifications to the core scaffold.
A key finding from the study by Micheli and colleagues is the significant impact of N-substitution on the inhibitor's affinity for the different transporters. The data below compares a potent parent compound from their series with its N-methylated analog.
| Compound | Substitution at N-3 | hSERT pKi | hNET pKi | hDAT pKi |
| 17 | H | 9.20 | 8.10 | 7.70 |
| 47 | CH₃ | 7.60 | 6.60 | 7.90 |
Data sourced from Micheli et al., J. Med. Chem. 2010, 53 (13), 4989–5001.
Analysis of Selectivity:
-
Parent Compound (17): This compound demonstrates high potency for all three transporters, with a preference for SERT (pKi = 9.20), followed by NET (pKi = 8.10), and then DAT (pKi = 7.70). This profile is characteristic of a potent triple reuptake inhibitor.
-
N-Methylated Analog (47): The introduction of a methyl group on the nitrogen atom of the bicyclic core leads to a dramatic shift in the selectivity profile. There is a significant decrease in affinity for both SERT (approximately 40-fold) and NET (approximately 32-fold). In contrast, the affinity for DAT is slightly increased. This transforms the compound from a potent TRI into a more selective DAT inhibitor.
This shift underscores the critical role of the nitrogen substituent in modulating the interaction with the monoamine transporters. The secondary amine in the parent compound appears to be crucial for high-affinity binding to SERT and NET, while the tertiary amine in the N-methylated analog is better tolerated, and perhaps even preferred, by DAT.
Interaction with Monoamine Oxidase B (MAO-B)
In addition to their activity as reuptake inhibitors, certain 3-aza-bicyclo[4.1.0]heptane derivatives have been shown to interact with MAO-B. Specifically, racemic 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane has been identified as a substrate for human MAO-B.[4] This finding is significant as it introduces another dimension to the selectivity profile of this class of compounds.
While the study by Bissel et al. did not quantify the inhibitory potency (e.g., IC₅₀ or Ki) of this compound, the fact that it is metabolized by MAO-B indicates a direct interaction with the enzyme's active site.[4] This suggests that N-methylated 3-aza-bicyclo[4.1.0]heptane derivatives could have a dual action, inhibiting DAT reuptake while also being substrates for MAO-B. This dual activity could have complex pharmacological consequences, as MAO-B is a key enzyme in the metabolism of dopamine.
A comprehensive selectivity assessment of these compounds should therefore not only consider their affinity for the monoamine transporters but also their potential for interaction with MAO-A and MAO-B.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the methodologies used to determine inhibitor selectivity. Below are detailed protocols for the primary assays used to characterize the compounds discussed in this guide.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its target transporter.
Objective: To determine the Ki of a test compound for the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, hDAT).
Materials:
-
Cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Radioligands: [³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]WIN 35,428 for hDAT.
-
Non-specific binding competitors: 10 µM paroxetine for hSERT, 10 µM desipramine for hNET, and 10 µM nomifensine for hDAT.
-
Test compounds (e.g., this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes to the desired final concentration in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in order:
-
50 µL of binding buffer (for total binding) or non-specific binding competitor (for non-specific binding).
-
50 µL of a serial dilution of the test compound.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of the diluted membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme by detecting the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.
Objective: To determine the IC₅₀ of a test compound for human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
Fluorogenic probe (e.g., Amplex® Red).
-
Horseradish peroxidase (HRP).
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[6]
-
Positive control inhibitor (e.g., selegiline).
-
Test compounds.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO-B enzyme in assay buffer.
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add:
-
10 µL of the test compound dilutions or positive control.
-
40 µL of the MAO-B enzyme working solution.
-
-
Incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 50 µL of the reaction mixture to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence (Excitation/Emission ≈ 535/587 nm) kinetically at 37°C for a period of 10-40 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Inhibition of monoamine reuptake by 3-aza-bicyclo[4.1.0]heptane analogs.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay to determine inhibitor affinity.
Experimental Workflow: MAO-B Inhibition Assay
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Conclusion
The 3-aza-bicyclo[4.1.0]heptane scaffold is a versatile platform for the design of potent and selective inhibitors of monoamine transporters. The selectivity profile of these compounds can be dramatically altered by seemingly minor chemical modifications, as evidenced by the profound effect of N-methylation. The transition from a potent triple reuptake inhibitor to a more selective DAT inhibitor upon N-methylation highlights the intricate structure-activity relationships at play.
Furthermore, the discovery of a 3-methyl-6-phenyl analog as a substrate for MAO-B adds another layer of complexity and opportunity for drug design. A thorough understanding of a compound's selectivity requires a multi-target approach, assessing not only its primary targets but also other biologically relevant proteins within the same signaling pathway. The experimental protocols detailed in this guide provide a robust framework for conducting such comprehensive selectivity profiling, ensuring the generation of reliable and reproducible data for the advancement of neuropharmacology research.
References
-
Bissel, P., Khalil, A., Rimoldi, J. M., Igarashi, K., Edmondson, D., Miller, A., & Castagnoli, N., Jr. (2008). Stereochemical studies on the novel monoamine oxidase B substrates (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane. Bioorganic & Medicinal Chemistry, 16(7), 3557–3564. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved January 19, 2026, from [Link]
-
Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989–5001. [Link]
-
Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. PubMed. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (n.d.). 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. Request PDF. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2010133569A1 - Azabicyclo[4.1.0]heptane derivatives.
Sources
- 1. WO2010133569A1 - Azabicyclo[4.1.0]heptane derivatives - Google Patents [patents.google.com]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Stereochemical studies on the novel monoamine oxidase B substrates (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 5. Inhibition of monoamine oxidase B reduces atherosclerosis and fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking 6-Methyl-3-aza-bicyclo[4.1.0]heptane: A Comparative Guide to its Inhibitory Potential Against Key Amine Oxidases
Introduction
In the landscape of contemporary drug discovery, the exploration of novel scaffolds for their potential to modulate key biological targets is a cornerstone of therapeutic innovation. The compound 6-Methyl-3-aza-bicyclo[4.1.0]heptane, a rigid bicyclic amine, presents a compelling structural motif. While its derivatives have been investigated as triple reuptake inhibitors, its core structure bears resemblance to classes of compounds known to interact with amine oxidases. This guide provides a comprehensive framework for benchmarking this compound against known inhibitors of two critical flavin-dependent amine oxidases: Lysine-Specific Demethylase 1 (LSD1) and Diamine Oxidase (DAO).
LSD1, a histone demethylase, is a key epigenetic regulator and a validated target in oncology.[1][2] Its structural homology to monoamine oxidases (MAOs) has led to the successful repurposing of MAO inhibitors as LSD1 inhibitors.[2][3] Given this precedent, the structural features of this compound warrant a thorough investigation of its potential as an LSD1 inhibitor.
Diamine oxidase (DAO) is the primary enzyme responsible for the metabolism of extracellular histamine, a key mediator of allergic and inflammatory responses.[4][5] Inhibition of DAO can lead to an accumulation of histamine, and various drugs have been identified as DAO inhibitors.[4][6] Evaluating the effect of this compound on DAO activity is crucial for understanding its broader pharmacological profile and potential off-target effects.
This guide will provide detailed, step-by-step protocols for biochemical and cellular assays to quantitatively assess the inhibitory activity of this compound in comparison to well-established inhibitors of LSD1 and DAO.
Benchmarking Against Lysine-Specific Demethylase 1 (LSD1) Inhibitors
The catalytic domain of LSD1 shares significant structural similarity with other FAD-dependent amine oxidases, such as MAO-A and MAO-B.[2][7] This has paved the way for the development of potent LSD1 inhibitors based on MAO inhibitor scaffolds, most notably tranylcypromine (TCP).[1][3] We will benchmark this compound against a panel of known reversible and irreversible LSD1 inhibitors.
Selected Benchmark LSD1 Inhibitors:
| Inhibitor | Mechanism | Potency (IC50) | Reference |
| Tranylcypromine (TCP) | Irreversible, covalent | Micromolar range | [8][9] |
| ORY-1001 (Iadademstat) | Irreversible, potent | 18 nM | [7] |
| GSK2879552 | Irreversible, selective | Potent, orally bioavailable | [2] |
| Seclidemstat (SP-2577) | Reversible, non-covalent | 13 nM | [10] |
Experimental Design: Biochemical and Cellular Assays
A tiered approach will be employed, starting with in vitro biochemical assays to determine direct inhibitory activity, followed by cell-based assays to assess target engagement and downstream functional effects.
The horseradish peroxidase (HRP)-coupled assay is a robust and widely used method for measuring LSD1 activity.[8][11] This assay detects the hydrogen peroxide (H₂O₂) produced as a byproduct of the demethylation reaction.
Experimental Workflow: LSD1 HRP-Coupled Assay
Caption: Workflow of the LSD1 HRP-coupled biochemical assay.
Protocol: LSD1 HRP-Coupled Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound and benchmark inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a solution of recombinant human LSD1 enzyme in assay buffer.
-
Prepare a solution of a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate.
-
Prepare a detection solution containing HRP and Amplex Red.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test compound or benchmark inhibitor at various concentrations.
-
Add the LSD1 enzyme and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 substrate.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and initiate the detection step by adding the HRP/Amplex Red solution.
-
Incubate for a further 15-30 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~585 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To confirm that any observed biochemical activity translates to a cellular context, we will assess the effect of this compound on LSD1 target engagement and downstream biomarkers in a relevant cancer cell line, such as the acute myeloid leukemia (AML) cell line THP-1.[8][9]
Experimental Workflow: Cellular Target Engagement
Caption: Cellular assays to assess LSD1 target engagement and biomarker modulation.
Protocol: Western Blot for Histone Methylation
-
Cell Culture and Treatment:
-
Culture THP-1 cells in appropriate media.
-
Treat cells with varying concentrations of this compound or benchmark inhibitors for a specified time (e.g., 24-48 hours).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for H3K4me2, H3K4me1, and a loading control (e.g., total Histone H3).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the H3K4me2 and H3K4me1 signals to the loading control.
-
Compare the levels of these histone marks in treated cells to untreated controls.
-
Protocol: Flow Cytometry for Differentiation Markers
-
Cell Culture and Treatment:
-
Treat THP-1 cells as described above.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently-conjugated antibodies against the myeloid differentiation markers CD11b and CD86.[7]
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the percentage of cells expressing CD11b and CD86 and the mean fluorescence intensity (MFI) of these markers.
-
Determine the EC50 for the induction of these differentiation markers.
-
Benchmarking Against Diamine Oxidase (DAO) Inhibitors
DAO is a key enzyme in histamine metabolism, and its inhibition can have significant physiological consequences.[4][12] We will compare the inhibitory potential of this compound against known DAO inhibitors.
Selected Benchmark DAO Inhibitors:
| Inhibitor | Potency | Reference |
| Chloroquine | >90% inhibition | [4] |
| Clavulanic Acid | >90% inhibition | [4] |
| Cimetidine | ~50% inhibition | [4] |
| Amitriptyline | >20% inhibition | [4] |
Experimental Design: Biochemical Assay
A fluorometric assay is a sensitive method for measuring DAO activity.[13][14][15] This assay is based on the detection of H₂O₂, a product of the DAO-catalyzed oxidation of its substrate, putrescine.
Experimental Workflow: DAO Fluorometric Assay
Caption: Workflow of the DAO fluorometric biochemical assay.
Protocol: DAO Fluorometric Assay
-
Reagent Preparation:
-
Prepare stock solutions of this compound and benchmark inhibitors.
-
Prepare DAO assay buffer.
-
Prepare a solution of purified human DAO enzyme.
-
Prepare a solution of the DAO substrate, putrescine.
-
Prepare a detection solution containing HRP and a suitable fluorometric probe.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test compound or benchmark inhibitor at various concentrations.
-
Add the DAO enzyme and incubate.
-
Initiate the reaction by adding the putrescine substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the detection solution to each well.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the percentage of DAO inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Summary and Interpretation
The quantitative data from these assays should be compiled into clear, comparative tables to facilitate a direct assessment of the inhibitory potency and selectivity of this compound.
Table 1: Comparative Inhibitory Activity Against LSD1
| Compound | Biochemical IC50 (µM) | Cellular EC50 (CD11b Induction, µM) |
| This compound | TBD | TBD |
| Tranylcypromine (TCP) | ~5.6 | ~1.4 |
| ORY-1001 | ~0.018 | TBD |
| GSK2879552 | Potent | TBD |
| Seclidemstat | ~0.013 | TBD |
Table 2: Comparative Inhibitory Activity Against DAO
| Compound | Biochemical IC50 (µM) |
| This compound | TBD |
| Chloroquine | Potent |
| Clavulanic Acid | Potent |
| Cimetidine | Moderate |
| Amitriptyline | Weak |
Conclusion
This guide outlines a rigorous and comprehensive strategy for benchmarking this compound against known inhibitors of LSD1 and DAO. The proposed experiments will provide critical insights into the inhibitory potential and selectivity of this novel scaffold. The results will not only elucidate its potential as a modulator of these important amine oxidases but also inform future drug development efforts based on the 3-aza-bicyclo[4.1.0]heptane core structure. A thorough understanding of its on-target and potential off-target activities is paramount for advancing this compound or its derivatives in a therapeutic context.
References
-
National Institutes of Health.
-
PubMed Central.
-
ResearchGate.
-
PubMed Central.
-
Frontiers.
-
National Institutes of Health.
-
ACS Publications.
-
National Institutes of Health.
-
National Institutes of Health.
-
EpigenTek.
-
EpigenTek.
-
Histaminosis.
-
AD Dietistas.
-
ACS Publications.
-
ResearchGate.
-
National Institutes of Health.
-
Biocompare.
-
ACS Publications.
-
PubMed.
-
Sigma-Aldrich.
-
MDPI.
-
BioAssay Systems.
-
ACS Publications.
-
Smolecule.
-
ResearchGate.
-
PubMed Central.
-
ResearchGate.
-
Thieme Connect.
-
Wiley Online Library.
-
Bioorganic & Medicinal Chemistry.
-
ResearchGate.
-
Google Patents.
-
White Rose eTheses Online.
-
Google Patents.
-
MedChemExpress.
-
Google Patents.
Sources
- 1. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drugs - Histaminosis [histaminosis.com.ar]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DAO enzyme inhibitors: Which aspects should we consider? | AD Dietistas [adrianaduelo.com]
- 13. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to the Pharmacokinetic Properties of 6-Methyl-3-aza-bicyclo[4.1.0]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly for central nervous system (CNS) disorders, the optimization of pharmacokinetic properties is a critical determinant of a compound's ultimate clinical success. The 6-Methyl-3-aza-bicyclo[4.1.0]heptane scaffold has emerged as a promising framework for the design of novel therapeutics, notably as potent triple reuptake inhibitors (TRIs). This guide provides a comprehensive comparison of the pharmacokinetic profiles of derivatives from this class against established therapeutic agents, supported by available experimental data. Our analysis will delve into the key parameters of absorption, distribution, metabolism, and excretion (ADME), offering insights into the structure-activity relationships (SAR) that govern their in vivo behavior.
The Rationale for Bicyclic Scaffolds in CNS Drug Design
The rigidity of bicyclic structures, such as the 3-aza-bicyclo[4.1.0]heptane core, offers several advantages in medicinal chemistry. By constraining the conformational flexibility of a molecule, these scaffolds can lead to higher binding affinities and selectivities for their biological targets. This structural pre-organization can also favorably impact pharmacokinetic properties by reducing the entropic penalty of binding to plasma proteins and metabolizing enzymes. Furthermore, the three-dimensional nature of these scaffolds allows for the exploration of novel chemical space, potentially leading to compounds with improved efficacy and reduced off-target effects.
Comparative Pharmacokinetic Profiles
A crucial aspect of evaluating novel drug candidates is to benchmark their pharmacokinetic properties against existing therapies. In the context of triple reuptake inhibitors, established drugs such as venlafaxine, bupropion, and sertraline serve as relevant comparators.
While specific in vivo pharmacokinetic data for a broad series of this compound derivatives is limited in publicly available literature, a key study on the closely related 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane series has demonstrated excellent bioavailability and brain penetration [1]. This qualitative finding is a strong indicator of the potential for this scaffold to yield orally available, CNS-penetrant drug candidates.
The following table summarizes the key pharmacokinetic parameters of selected established antidepressants that serve as a benchmark for the development of novel this compound derivatives.
| Parameter | Venlafaxine | Desvenlafaxine | Bupropion | Sertraline |
| Oral Bioavailability (%) | ~45 | ~80 | ~5-20 (extensive first-pass) | ~44 |
| Tmax (hours) | 2 (IR), 5.5 (XR) | 7.5 | 2 (IR), 5 (XL) | 4.5-8.4 |
| Plasma Protein Binding (%) | 27 | 30 | 84 | 98 |
| Elimination Half-life (hours) | 5 (parent), 11 (metabolite) | 11 | 21 | 26 |
| Metabolism | Extensive hepatic (CYP2D6) | Primarily conjugation | Extensive hepatic (CYP2B6) | Extensive hepatic |
| Major Active Metabolites | O-desmethylvenlafaxine | No | Hydroxybupropion, Threohydrobupropion, Erythrohydrobupropion | N-desmethylsertraline |
Data compiled from multiple sources.
The favorable qualitative reports for the 3-azabicyclo[4.1.0]heptane series suggest the potential for derivatives with high oral bioavailability, a desirable characteristic where some established drugs like bupropion show limitations. Furthermore, achieving good brain penetration is a primary objective for CNS-targeted agents, and the bicyclic scaffold appears to facilitate this.
Key Experimental Workflows for Assessing Pharmacokinetic Properties
To generate the data necessary for a comprehensive pharmacokinetic comparison, a standardized set of in vitro and in vivo assays are employed. The following section details the methodologies for these critical experiments.
In Vitro ADME Assays
A foundational understanding of a compound's ADME profile begins with a suite of in vitro assays. These experiments provide early insights into potential liabilities and guide the selection of candidates for further in vivo testing.
1. Metabolic Stability Assessment
The objective of this assay is to determine the intrinsic clearance of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
-
Protocol:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the compound with liver microsomes (human or from other species of interest) and a cofactor regenerating system (e.g., NADPH).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal absorption of orally administered drugs. It utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express key drug transporters, mimicking the intestinal epithelium.
-
Protocol:
-
Seed Caco-2 cells on a permeable membrane in a transwell plate and culture until a confluent monolayer is formed.
-
Add the test compound to the apical (A) side of the monolayer.
-
Collect samples from the basolateral (B) side at various time points.
-
To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) and the efflux ratio.
-
3. Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. The rapid equilibrium dialysis (RED) method is a common and reliable technique for determining the unbound fraction of a drug.
-
Protocol:
-
Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate the device until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) of the compound in plasma.
-
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism.
-
Protocol:
-
Administer the test compound to the animal model via the intended clinical route (e.g., oral gavage) and intravenously.
-
Collect blood samples at predetermined time points over a specified duration.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of the parent drug and any major metabolites in the plasma samples using LC-MS/MS.
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (F%).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: In Vitro ADME Experimental Workflow.
Caption: In Vivo Pharmacokinetic Study Workflow.
Structure-Activity Relationships and Future Directions
The promising, albeit qualitative, pharmacokinetic data for 3-azabicyclo[4.1.0]heptane derivatives warrants further investigation into the structure-activity relationships that govern their ADME properties. Key areas for future exploration include:
-
Impact of the 6-Methyl Group: A systematic evaluation of how the position and stereochemistry of the methyl group on the bicyclic core influence metabolic stability and membrane permeability.
-
Role of Substituents: Investigating the effect of various substituents on the aromatic ring and other positions of the scaffold on parameters such as lipophilicity, plasma protein binding, and interaction with drug transporters.
-
Metabolite Identification: Characterizing the major metabolic pathways for this class of compounds to identify potential metabolic liabilities and opportunities for designing more stable analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-acting agents with potentially superior pharmacokinetic profiles compared to some existing therapies. The reported excellent bioavailability and brain penetration of closely related analogs are highly encouraging. To fully realize the potential of this chemical series, a systematic and data-driven approach to understanding their ADME properties through the standardized experimental workflows outlined in this guide is essential. By carefully navigating the complexities of drug metabolism and pharmacokinetics, researchers can optimize these promising derivatives and advance them toward clinical development.
References
-
Micheli, F. et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989–5001. [Link]
-
PubMed. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. [Link]
-
Omelian, T. V. et al. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 8(48). [Link]
-
Micheli, F. et al. (2011). 1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: Further Insights Into a Class of Triple Re-Uptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7154-7158. [Link]
-
Preskorn, S. H. (1995). Clinical pharmacokinetics of sertraline. Clinical Pharmacokinetics, 28(1), 1-21. [Link]
-
Findlay, J. W. et al. (1983). Clinical pharmacokinetics of bupropion: a review. The Journal of Clinical Psychiatry, 44(5 Pt 2), 82-4. [Link]
-
Nichols, A. I. et al. (2011). Pharmacokinetics of venlafaxine extended release 75 mg and desvenlafaxine 50 mg in healthy CYP2D6 extensive and poor metabolizers: a randomized, open-label, two-period, parallel-group, crossover study. Clinical Drug Investigation, 31(3), 155-67. [Link]
Sources
A Comparative Guide to Cross-Reactivity Studies of 6-Methyl-3-aza-bicyclo[4.1.0]heptane Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of novel compounds within the "6-Methyl-3-aza-bicyclo[4.1.0]heptane" series. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into interpreting the resulting data to de-risk drug candidates effectively.
The journey of a drug from discovery to clinic is fraught with challenges, a significant one being unforeseen off-target interactions that can lead to toxicity or diminished efficacy.[1][2] A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement but a cornerstone of successful drug development.[3] This guide will use a hypothetical lead compound, LMC-101 (Lead Molecule Candidate-101) , a this compound derivative, to illustrate a comprehensive cross-reactivity assessment.
The Imperative of Early-Stage Off-Target Profiling
Identifying potential off-target liabilities early in the drug discovery process is crucial for mitigating risks and predicting potential clinical adverse drug reactions (ADRs).[4] Waiting until later stages of development to uncover these issues can lead to costly failures.[1] The primary goal of these studies is to move beyond assessing binding to the intended pharmacological target and to characterize the compound's interactions with a wide array of other biologically relevant proteins.[2] It is important to distinguish between off-target binding, which is the simple interaction with an unintended protein, and off-target liability, where this binding leads to an adverse clinical event.[5]
A Tiered Approach to Cross-Reactivity Screening
A systematic and tiered approach to screening is the most efficient strategy. This typically begins with broad, cost-effective panels in the early discovery phase and progresses to more focused and functional assays as a candidate advances.
Tier 1: Broad Panel Screening for Early Hazard Identification
In the initial stages of lead discovery, a broad in vitro safety pharmacology panel is recommended to identify any major liabilities.[6] These panels screen the test compound against a wide range of targets known to be associated with adverse drug reactions.[4][7]
Experimental Protocol: Broad Radioligand Binding Panel (e.g., SafetyScreen44)
This protocol outlines a typical radioligand binding assay, a common format for initial broad screening.
-
Compound Preparation : LMC-101 and two analogs, LMC-102 and LMC-103 , are solubilized in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM. Serial dilutions are then prepared.
-
Assay Plates : 96- or 384-well plates are prepared with cell membranes or recombinant proteins expressing the target of interest.
-
Radioligand Incubation : A known radiolabeled ligand for each target is added to the wells, along with the test compounds (LMC-101, LMC-102, LMC-103) at a standard screening concentration (e.g., 10 µM).
-
Incubation and Washing : The plates are incubated to allow for competitive binding. Unbound radioligand is then washed away.
-
Detection : A scintillation counter is used to measure the amount of bound radioligand. A significant reduction in radioactivity in the presence of the test compound indicates displacement of the radioligand and binding to the target.
-
Data Analysis : The results are typically expressed as a percentage of inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition.
Data Presentation: Tier 1 Screening Results
| Compound | Target | Assay Type | % Inhibition @ 10 µM | Potential Liability |
| LMC-101 | hERG | Binding | 65% | High (Cardiac Arrhythmia) |
| 5-HT2B | Binding | 58% | Moderate (Valvulopathy) | |
| M1 | Binding | 15% | Low | |
| LMC-102 | hERG | Binding | 12% | Low |
| 5-HT2B | Binding | 8% | Low | |
| M1 | Binding | 75% | High (Anticholinergic effects) | |
| LMC-103 | hERG | Binding | 5% | Low |
| 5-HT2B | Binding | 6% | Low | |
| M1 | Binding | 9% | Low |
From this initial screen, LMC-101 shows a potential liability at the hERG channel and the 5-HT2B receptor. LMC-102 displays a significant interaction with the M1 muscarinic receptor, while LMC-103 appears to be the cleanest of the three at this stage.
Tier 2: Lead Optimization and Selectivity Profiling
For compounds that progress, the next step is to quantify the affinity for the identified off-targets and to understand the structure-activity relationship (SAR) for these interactions. This involves generating dose-response curves to determine IC50 or Ki values.
Experimental Protocol: Dose-Response Affinity Determination
-
Compound Dilution Series : A wider range of concentrations for the hit compounds (LMC-101 and LMC-102) are prepared.
-
Assay Execution : The binding assay is repeated as in Tier 1, but with the full concentration range of the test compounds.
-
Data Analysis : The percentage of inhibition is plotted against the compound concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration at which 50% of the binding is inhibited).
Data Presentation: Tier 2 Dose-Response Data
| Compound | Off-Target | IC50 (µM) | Primary Target Affinity (IC50, µM) | Selectivity Ratio (Off-Target/Primary) |
| LMC-101 | hERG | 1.2 | 0.01 | 120 |
| 5-HT2B | 2.5 | 0.01 | 250 | |
| LMC-102 | M1 | 0.8 | 0.05 | 16 |
A selectivity ratio of over 100-fold is often considered a desirable starting point, though this can be target-dependent. LMC-101 shows moderate selectivity against hERG and 5-HT2B, while LMC-102 has a poor selectivity for its primary target over the M1 receptor.
Tier 3: Functional Assays for Mechanistic Understanding
For critical off-targets, particularly those identified in Tier 1 and 2, it is essential to move from simple binding assays to functional assays.[4][7] These assays determine whether the compound acts as an agonist, antagonist, or modulator of the off-target's activity.
Experimental Protocol: hERG Patch Clamp Assay
The hERG potassium channel is a critical off-target due to its association with cardiac arrhythmias.[5] A manual or automated patch-clamp assay is the gold standard for assessing functional effects.
-
Cell Culture : A cell line stably expressing the hERG channel (e.g., HEK293 cells) is cultured.
-
Patch Clamp Electrophysiology : A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the hERG channel.
-
Compound Application : LMC-101 is perfused over the cell at various concentrations.
-
Data Recording and Analysis : The effect of LMC-101 on the hERG current is recorded and analyzed to determine if it blocks the channel and to calculate an IC50 for this functional effect.
Data Presentation: Tier 3 Functional Assay Data
| Compound | Off-Target | Functional Assay | Functional IC50 (µM) | Effect |
| LMC-101 | hERG | Patch Clamp | 3.1 | Channel Blocker |
| 5-HT2B | Calcium Flux | 5.2 | Agonist |
The functional data for LMC-101 confirms its activity as a hERG channel blocker and a 5-HT2B agonist, providing crucial information for assessing its potential clinical risk.
Visualizing the Workflow
A clear workflow is essential for a systematic approach to cross-reactivity assessment.
Caption: Tiered workflow for assessing cross-reactivity.
The Role of In Silico Profiling
In addition to experimental methods, computational approaches can predict potential off-target interactions.[8] These in silico methods use the chemical structure of a compound to predict its binding to a large number of protein targets.[8] While not a replacement for experimental data, computational profiling can be a cost-effective way to prioritize compounds and guide the design of experimental studies.
Conclusion and Future Directions
The comprehensive evaluation of a compound's selectivity is a critical component of modern drug discovery. For the "this compound" series, a tiered, data-driven approach to cross-reactivity profiling is essential. By combining broad panel screening, quantitative affinity determination, and functional assays, researchers can build a detailed picture of a compound's off-target interactions. This allows for an informed assessment of a drug candidate's potential for both efficacy and toxicity, ultimately leading to the selection of safer and more effective medicines.
References
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
-
ICE Bioscience. Safety Pharmacology Services. [Link]
-
Reaction Biology. In Vitro Safety Pharmacology Services. [Link]
-
Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. [Link]
-
ResearchGate. Four ways to measure selectivity. [Link]
-
Li, Q., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 26(11), 3299. [Link]
-
Abel, R., et al. (2017). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 60(19), 7819–7842. [Link]
-
Wang, Y., et al. (2023). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science, 14(34), 9235–9241. [Link]
-
The Journal of Organic Chemistry Ahead of Print. [Link]
-
Nosyk, D. A., et al. (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]
-
Charles River Laboratories. (2023, July 17). How Well Do You Understand Off-Target Liability? Eureka blog. [Link]
-
Taylor & Francis. Off-target activity – Knowledge and References. [Link]
-
Schlessinger, A., et al. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 75, 43–52. [Link]
-
de la Torre, M. G., & Ghaffari, A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]
-
Charles River Laboratories. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability. [Link]
-
Dömling, A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(3), 1058. [Link]
-
Agarwal, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 170(1), 135–144. [Link]
Sources
- 1. criver.com [criver.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. criver.com [criver.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Methyl-3-aza-bicyclo[4.1.0]heptane: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 6-Methyl-3-aza-bicyclo[4.1.0]heptane and its hydrochloride salt, ensuring the safety of personnel and compliance with regulatory standards. As a bicyclic amine, this compound class requires specific handling protocols due to its potential reactivity and hazardous characteristics. This document moves beyond a simple checklist, delving into the rationale behind each step to empower researchers with a deep, actionable understanding of the disposal process.
Hazard Identification and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While specific toxicity data for this compound may be limited, its structure as a bicyclic amine informs its potential hazard profile. Amines as a class can be corrosive, flammable, and toxic to aquatic life.[1][2]
Regulatory Context: Unused or waste this compound is classified as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it may exhibit characteristics of corrosivity (D002) and/or ignitability (D001).[2] Therefore, it must not be disposed of via standard trash or sanitary sewer systems.[1][3] All disposal must be managed through an approved hazardous waste program.[4]
Personnel Safety: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical hazard; its proper selection and use are non-negotiable.[5] The required PPE for handling this compound is determined by the task's potential for exposure.
| Task Scenario | Minimum Required PPE | Rationale |
| Routine Handling & Weighing | Safety glasses with side shields, nitrile gloves, lab coat. | Protects against minor splashes and incidental contact. |
| Solution Preparation & Transfer | Chemical splash goggles, nitrile gloves, chemical-resistant apron over a lab coat. | Goggles provide a complete seal against splashes; an apron protects against larger volume spills. |
| Spill Cleanup & Waste Consolidation | Chemical splash goggles, double-layered nitrile gloves, chemical-resistant suit or coveralls, appropriate respiratory protection.[6][7] | Provides comprehensive protection during high-risk activities with potential for significant exposure. Respirator choice depends on institutional assessment and potential for aerosolization. |
Key PPE Considerations:
-
Gloves: Always inspect gloves for tears or degradation before use.[8] Use proper removal techniques to avoid skin contact with a contaminated outer surface.[6] Contaminated gloves must be disposed of as hazardous waste.[6][9]
-
Eye Protection: Chemical splash goggles are mandatory when there is a risk of splashing.[10]
-
Attire: Wear long pants and closed-toe shoes that cover the entire foot.[10][11]
Emergency Protocol: Spill Management
All laboratory personnel must be familiar with spill response procedures. Do not attempt to clean a spill unless you are trained and have the appropriate equipment.[12] For large or uncontrolled spills, immediate evacuation and notification of your institution's Environmental Health & Safety (EHS) department is the correct course of action.[12]
Step-by-Step Small Spill Cleanup Protocol:
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Don PPE: Wear the appropriate PPE as outlined in the table above for "Spill Cleanup."
-
Contain & Absorb: Cover the spill with a commercial absorbent material, such as vermiculite or sand.[2] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[6][9]
-
Decontaminate: Clean the spill surface with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Dispose: Seal and label the waste container. Arrange for pickup by your institution's hazardous waste management team.
Waste Accumulation and Storage
Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.
-
Container: Use only sturdy, chemically compatible containers.[3] The original product container is often suitable if it is in good condition.[13]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[3]
-
Segregation: This is of paramount importance. Store amine waste separately from incompatible materials, especially acids and strong oxidizing agents, to prevent violent reactions.[1]
-
Closure: Keep waste containers tightly closed except when adding waste.[3][13] This prevents the release of vapors and protects the container's contents from contamination.
-
Location: Store waste containers in a designated satellite accumulation area, preferably within a secondary containment bin.[3] The storage area should be cool and well-ventilated.[1]
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1] The most common and environmentally sound method for this type of organic chemical is high-temperature incineration.[14]
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or isopropanol) at least three times.[3]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.
-
Deface Label: Completely remove or deface the original product label.
-
Final Disposal: Once decontaminated, the container may be disposed of according to institutional policies for non-hazardous laboratory glass or plastic.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and your local EHS department for guidance tailored to your facility.
References
- AA Blocks. (2026, January 18).
- TCI Chemicals. (2025, March 18).
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. 6-METHYL-3-AZABICYCLO[4.1.0]HEPTANE HCL.
- TCI Chemicals. (2025, October 16).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Cannon Boiler Works.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Shanghai Chemlin. 7,7-dichloro-6-methyl-3-azabicyclo[4.1.0]heptane.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- National Institutes of Health, Office of Research Services.
- Collect and Recycle. Amine Disposal For Businesses.
- CymitQuimica. (2025, November 2).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Technology C
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Dartmouth College. Hazardous Waste Disposal Guide.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. aablocks.com [aablocks.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. pppmag.com [pppmag.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Basic Emergency Procedures Hazardous Materials Spill or Release [ors.od.nih.gov]
- 13. ethz.ch [ethz.ch]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Personal protective equipment for handling 6-Methyl-3-aza-bicyclo[4.1.0]heptane
Comprehensive Guide to Handling 6-Methyl-3-aza-bicyclo[4.1.0]heptane
This guide provides essential safety and logistical information for the handling, use, and disposal of this compound (CAS No. 910789-29-6, as hydrochloride salt). As a bicyclic amine, this compound requires careful handling to mitigate potential health risks and ensure a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
Known Hazards (for the Hydrochloride Salt):
A comprehensive hazard assessment has not been performed on this specific compound. However, related bicyclic amines and similar structures may exhibit the following hazardous properties based on their chemical class:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Eye Irritation: May cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3]
It is crucial to consult the most current Safety Data Sheet (SDS) for this compound hydrochloride for detailed hazard information.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The minimum required PPE should always include:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[6][7] A face shield should be worn over goggles when there is a significant splash risk.[6][7] | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For prolonged handling, consider double-gloving or using heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[7][8] | Prevents skin contact and potential irritation. Always inspect gloves for integrity before use and dispose of them properly after handling.[3][7] |
| Body Protection | A flame-retardant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[6][7] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7][9] | Minimizes the risk of inhaling potentially irritating vapors. |
.
Figure 1. Workflow for Personal Protective Equipment (PPE) usage.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for minimizing risk.
3.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]
-
Safety Equipment: Ensure easy access to a safety shower and an eyewash station.
3.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[2] Review the experimental protocol and the SDS.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]
-
Housekeeping: Maintain good housekeeping practices to prevent the accumulation of chemical residues on surfaces.
3.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
.
Figure 2. Step-by-step safe handling protocol.
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is crucial.
4.1. Spills:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.[10]
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the SDS and any other relevant information.
-
4.2. Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[11]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Disposal Route: The waste should be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[3][11]
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated PPE, should be collected and disposed of as hazardous waste.[3]
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe and productive research environment.
References
- 6-METHYL-3-AZABICYCLO[4.1.0]HEPTANE HCL - Sigma-Aldrich. (URL: )
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
- Personal Protective Equipment (PPE) - CHEMM. (URL: )
- SAFETY D
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (URL: )
- Discover the Various Types of PPE for Optimal Chemical Safety. (URL: )
- Chemical Safety: Personal Protective Equipment. (URL: )
- Protective Equipment - American Chemistry Council. (URL: )
- SAFETY D
- SAFETY D
- What are the Health and Safety Guidelines for Using Amines?
- 6-METHYL-3-AZABICYCLO[4.1.0]HEPTANE HCL - Sigma-Aldrich. (URL: )
- Heptane - SAFETY D
- Emergency Response Guide for Labor
Sources
- 1. 6-METHYL-3-AZABICYCLO[4.1.0]HEPTANE HCL | 910789-29-6 [sigmaaldrich.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. cmu.edu [cmu.edu]
- 11. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
